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Core Science & Biosynthesis

Foundational

Oxidized Palmitic Acid Metabolites in Cell Signaling: From Mitochondrial Stress to Novel Lipid Mediators

The following technical guide details the signaling roles of oxidized palmitic acid metabolites, specifically focusing on Palmitic Acid Hydroxystearic Acids (PAHSAs) , 16-Hydroxypalmitic Acid (16-HPA) , and C16-Acylcarni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the signaling roles of oxidized palmitic acid metabolites, specifically focusing on Palmitic Acid Hydroxystearic Acids (PAHSAs) , 16-Hydroxypalmitic Acid (16-HPA) , and C16-Acylcarnitines .

Executive Summary

Palmitic acid (C16:0) is traditionally viewed merely as a metabolic substrate or a lipotoxic agent that induces stress via TLR4. However, recent lipidomic advances have revealed that oxidized metabolites of palmitic acid function as distinct signaling mediators. These metabolites represent a bifurcation in cellular fate:

  • Adaptive Signaling: PAHSAs (Palmitic Acid Hydroxystearic Acids) act as endogenous insulin sensitizers via GPR40.[1]

  • Rescue Signaling: 16-Hydroxypalmitic Acid (via

    
    -oxidation) activates PPAR
    
    
    
    to mitigate lipid overload.
  • Pathological Signaling: C16-Acylcarnitines (intermediates of incomplete

    
    -oxidation) trigger MAPK-mediated inflammation.
    

This guide provides a technical analysis of these pathways, their detection, and their pharmacological relevance.[2]

Part 1: The Adaptive Signal – PAHSAs

Palmitic Acid Hydroxystearic Acids (PAHSAs) are a class of endogenous lipids formed by the esterification of palmitic acid to a hydroxy-stearic acid.[2] They are the most potent "protective" metabolites associated with palmitic acid metabolism.

Mechanism of Action: GPR40 Activation

Unlike free fatty acids (FFAs) which can induce insulin resistance, PAHSAs enhance insulin sensitivity.

  • Receptor: GPR40 (FFAR1) .

  • Pathway: PAHSAs bind GPR40, activating the

    
     protein family. This triggers Phospholipase C (PLC), generating 
    
    
    
    and mobilizing intracellular
    
    
    .
  • Outcome: In pancreatic

    
    -cells, this 
    
    
    
    flux potentiates glucose-stimulated insulin secretion (GSIS). In adipocytes, it promotes GLUT4 translocation via a cAMP-independent mechanism.
Physiological Relevance[1][3][4][5][6][7][8]
  • Diabetes: PAHSA levels are markedly reduced in insulin-resistant humans and mice.[1][3]

  • Inflammation: PAHSAs inhibit LPS-induced cytokine release from macrophages, likely by preventing dendritic cell activation.

Visualization: PAHSA Signaling Pathway

PAHSA_Signaling PAHSA PAHSA (Extracellular) GPR40 GPR40 (GPCR) PAHSA->GPR40 Binds Gq Gq Protein GPR40->Gq Activates PLC PLC Gq->PLC Stimulates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Beta Cells) Ca->Insulin Potentiates GLUT4 GLUT4 Translocation (Adipocytes) Ca->GLUT4 Signals

Figure 1: PAHSA signaling via GPR40 leads to calcium mobilization and metabolic benefits.

Part 2: The Rescue Signal – 16-Hydroxypalmitic Acid

When mitochondrial


-oxidation is overwhelmed, the Endoplasmic Reticulum (ER) initiates 

-oxidation
via Cytochrome P450 enzymes (CYP4A/CYP4F subfamilies).
Mechanism: PPAR Activation[4][7][9]
  • Metabolite: 16-Hydroxypalmitic Acid (16-HPA) .

  • Conversion: 16-HPA is rapidly oxidized to Hexadecanedioic Acid (a dicarboxylic acid).

  • Signaling: These dicarboxylic acids act as ligands for PPAR

    
      (Peroxisome Proliferator-Activated Receptor alpha).
    
  • Effect: Activation of PPAR

    
     induces the transcription of fatty acid oxidation enzymes (e.g., CPT1, ACO), creating a feed-forward loop to clear excess lipids.
    

Part 3: The Pathological Signal – C16-Acylcarnitines

C16-Acylcarnitine (Palmitoylcarnitine) is an intermediate of


-oxidation.[4] Under conditions of mitochondrial overload (e.g., hypoxia, high-fat diet), it accumulates and exits the mitochondria, acting as a stress signal.
Mechanism: MAPK & Calcium Overload
  • Membrane Interaction: C16-Acylcarnitine alters membrane fluidity and ion channel function.

  • Signaling: It induces phosphorylation of JNK , ERK , and p38 MAPK .

  • Outcome:

    • Skeletal Muscle: Induces IL-6 production and insulin resistance.

    • Cardiac Tissue: Triggers electrophysiological disturbances (arrhythmias) via calcium overload.

Visualization: Metabolic Bifurcation of Palmitic Acid

PA_Metabolism cluster_Adaptive Adaptive Pathway cluster_Rescue Rescue Pathway (ER) cluster_Pathological Pathological Pathway (Mito) PA Palmitic Acid (C16:0) PAHSA PAHSA Synthesis (Lipokine) PA->PAHSA Esterification CYP CYP450 Omega-Oxidation PA->CYP Microsomal Oxidation CPT1 Mitochondrial Entry (CPT1) PA->CPT1 Beta-Oxidation InsSens Insulin Sensitivity PAHSA->InsSens HPA 16-Hydroxy-PA CYP->HPA DCA Hexadecanedioic Acid HPA->DCA PPAR PPAR-alpha Activation DCA->PPAR AC C16-Acylcarnitine Accumulation CPT1->AC Incomplete Ox. MAPK MAPK Activation (JNK/ERK) AC->MAPK Stress Signal Inflam Inflammation (IL-6) MAPK->Inflam

Figure 2: The three metabolic fates of palmitic acid determine cellular outcome.

Part 4: Experimental Protocols

Protocol 1: Targeted Lipidomics for PAHSAs

To detect PAHSAs, standard lipid extraction must be modified to prevent hydrolysis of the ester bond.

  • Extraction: Homogenize tissue in PBS. Add internal standard (d31-9-PAHSA). Extract with Chloroform:Methanol (2:1) containing 0.01% BHT (antioxidant).

  • Phase Separation: Centrifuge at 2000 x g. Collect organic phase. Dry under

    
    .
    
  • SPE Enrichment: Reconstitute in hexane. Load onto silica gel SPE cartridge. Elute neutral lipids with hexane:ethyl acetate (9:1). Elute PAHSAs with hexane:ethyl acetate (7:3).

  • LC-MS/MS:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Methanol gradient with 10mM Ammonium Acetate.

    • Mode: Negative Ion Electrospray (ESI-).

    • Transition: Monitor m/z precursor -> m/z fatty acid fragment (e.g., 537.5 -> 255.2 for 9-PAHSA).

Protocol 2: Functional GPR40 Calcium Flux Assay

Validates the bioactivity of synthesized or isolated oxidized metabolites.

  • Cell Line: CHO cells stably transfected with human GPR40 (hGPR40-CHO).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Treatment: Add vehicle, Palmitic Acid (control), or PAHSA (1-10

    
    M).
    
  • Measurement: Monitor fluorescence (Ex 494nm / Em 516nm) in real-time using a kinetic plate reader.

  • Validation: Pre-treat with GW1100 (GPR40 antagonist) to confirm specificity.

Part 5: Data Summary

MetaboliteOriginSignaling TargetPhysiological Effect
PAHSA Lipid EsterificationGPR40 (Agonist)Insulin secretion, Anti-inflammatory
16-HPA CYP450 (

-ox)
PPAR

(Ligand)
Upregulation of FA oxidation (Rescue)
C16-Carnitine Incomplete

-ox
MAPK (Activator)Pro-inflammatory (IL-6), Apoptosis
Palmitic Acid Diet / DNLTLR4 (Agonist)Insulin resistance, NF-

B activation

References

  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." Cell. Link

  • Koves, T. R., et al. (2008). "Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance." Cell Metabolism. Link

  • Hardwick, J. P. (2008). "Cytochrome P450 omega-hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases." Biochemical Pharmacology. Link

  • Rutkowsky, J. M., et al. (2014). "Acylcarnitines activate proinflammatory signaling pathways." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Syed, I., et al. (2018). "Palmitic Acid Hydroxystearic Acids Activate GPR40 Which Is Involved in Their Beneficial Effects on Glucose Homeostasis." Cell Metabolism. Link

Sources

Exploratory

An In-Depth Technical Guide to 13-Oxohexadecanoic Acid: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 13-oxohexadecanoic acid, a member of the oxo fatty acid (OFA) family. While specific rese...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 13-oxohexadecanoic acid, a member of the oxo fatty acid (OFA) family. While specific research on the 13-oxo isomer is emerging, this document synthesizes current knowledge by examining its core molecular properties, probable biochemical roles, and the analytical and synthetic methodologies applicable to its study. By drawing parallels with closely related and more extensively studied oxo fatty acids, this guide offers a foundational understanding for researchers and professionals in drug development and the life sciences. We will delve into the structural characteristics, relevant biosynthetic and metabolic pathways, and detailed experimental protocols, providing a robust framework for future investigation into this intriguing class of molecules.

Introduction to Oxo Fatty Acids (OFAs)

Oxo fatty acids are a class of fatty acids characterized by the presence of a ketone group along their aliphatic chain. These molecules are critical intermediates and end-products in lipid metabolism across a wide range of organisms, from bacteria to mammals. The position of the oxo group, chain length, and degree of saturation all contribute to the diverse biological activities of OFAs, which include roles in cell signaling, inflammation, and cellular proliferation. 13-oxohexadecanoic acid belongs to the long-chain fatty acid subclass, which is comprised of fatty acids with an aliphatic tail of 13 to 21 carbons.[1]

Molecular Profile of 13-Oxohexadecanoic Acid

Chemical Formula and Molecular Weight

Based on the established data for its isomers, such as 3-oxohexadecanoic acid, 9-oxohexadecanoic acid, and 15-oxohexadecanoic acid, the fundamental properties of 13-oxohexadecanoic acid can be confidently defined.

PropertyValueSource
Chemical Formula C₁₆H₃₀O₃Inferred from isomers
Molecular Weight 270.41 g/mol Inferred from isomers
Canonical SMILES CCCC(=O)CCCCCCCCCCCC(=O)OInferred structure
InChI Key Inferred from isomersInferred structure
Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred Value
logP ~5.6
pKa (Strongest Acidic) ~4.4
Polar Surface Area 57.2 Ų
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 1
Rotatable Bond Count 13

These predicted values suggest that 13-oxohexadecanoic acid is a lipophilic molecule with a single acidic proton, characteristic of carboxylic acids.

Biochemical Significance and Biological Roles

While the specific biological roles of 13-oxohexadecanoic acid are still under investigation, the broader class of long-chain oxo fatty acids is known to participate in several key biological processes. Very-long-chain fatty acids (VLCFAs), those with more than 18 carbons, are known to be crucial for membrane homeostasis and as precursors for cuticular waxes in plants.[2] Long-chain fatty acids in general play vital roles in energy provision, membrane structure, and cell signaling.[3]

The introduction of a keto group can significantly alter the biological activity of a fatty acid, often converting it into a signaling molecule. For instance, the related compound 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE), a metabolite of linoleic acid, has been identified as a natural product in plants like Carthamus oxyacantha and is known to act as a metabolite in mice.[4]

Fatty Acid Metabolism: Synthesis and Breakdown

The metabolism of 13-oxohexadecanoic acid is intrinsically linked to the general pathways of fatty acid synthesis and β-oxidation.

Fatty Acid Synthesis: The de novo synthesis of fatty acids occurs in the cytoplasm and involves the sequential addition of two-carbon units from acetyl-CoA.[5][6] The process is initiated with a primer, which for odd-chain fatty acids like those with 13 carbons, would be propionyl-CoA.[6]

β-Oxidation: The breakdown of fatty acids for energy production occurs primarily in the mitochondria.[7] This process involves a cyclical series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The presence of a keto group at the 13th position of hexadecanoic acid would likely necessitate specific enzymatic machinery for its catabolism, potentially involving reductases to convert the ketone to a hydroxyl group before proceeding with β-oxidation.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation β-Oxidation (Mitochondria) Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Palmitate (C16:0) Palmitate (C16:0) FAS->Palmitate (C16:0) Elongation Fatty Acyl-CoA Fatty Acyl-CoA Palmitate (C16:0)->Fatty Acyl-CoA Activation β-Oxidation Spiral β-Oxidation Spiral Fatty Acyl-CoA->β-Oxidation Spiral Acetyl-CoA_out Acetyl-CoA β-Oxidation Spiral->Acetyl-CoA_out 2C units TCA Cycle TCA Cycle Acetyl-CoA_out->TCA Cycle Energy

Caption: Overview of Fatty Acid Synthesis and β-Oxidation Pathways.

Methodologies for the Study of 13-Oxohexadecanoic Acid

Chemical Synthesis of Oxo Fatty Acids

The synthesis of oxo fatty acids can be achieved through various organic chemistry methodologies. A common approach involves the oxidation of a corresponding hydroxyl fatty acid. Other methods include Friedel-Crafts acylation and the use of Grignard reagents.[8] The synthesis of α-keto acids, for example, can be achieved through the hydrolysis of α-keto acid esters, which are in turn synthesized via methods like metal-catalyzed bicarbonylation or electrochemical synthesis.[8]

A Generalized Synthetic Workflow:

Synthesis_Workflow Starting Material Appropriate Precursor (e.g., Hydroxy Fatty Acid Ester) Reaction Reaction Starting Material->Reaction Oxidation Intermediate Crude Oxo-ester Reaction->Intermediate Purification Purification Intermediate->Purification Chromatography Hydrolysis Hydrolysis Purification->Hydrolysis Final Product Pure 13-Oxohexadecanoic Acid Hydrolysis->Final Product

Caption: Generalized Workflow for the Synthesis of an Oxo Fatty Acid.

Extraction and Analysis

The analysis of oxo fatty acids from biological matrices requires robust extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used method for the identification and quantification of fatty acids.[9][10]

Step-by-Step Protocol for GC-MS Analysis of Fatty Acids:

  • Sample Preparation:

    • Homogenize the biological sample (e.g., tissue, plasma, cell culture).

    • For solid samples, perform a liquid-liquid extraction using a solvent system like chloroform:methanol or methyl tert-butyl ether (MTBE) to isolate the lipid fraction.[9][11]

    • For liquid samples, acidify with an acid such as HCl before extraction.[11]

  • Derivatization:

    • To increase volatility for GC analysis, convert the carboxylic acid group to an ester, typically a methyl ester (FAME - fatty acid methyl ester).[9] This can be achieved using reagents like BF₃-methanol or acetyl chloride in methanol.[9]

    • This step is crucial for obtaining sharp chromatographic peaks and reliable mass spectra.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC column suitable for fatty acid analysis (e.g., a polar capillary column).

    • The GC separates the different fatty acid esters based on their boiling points and polarity.

    • The mass spectrometer detects the eluted compounds, providing a mass spectrum for each peak. The fragmentation pattern in the mass spectrum allows for the identification of the specific fatty acid ester.

Workflow for Sample Analysis:

Analysis_Workflow Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Lipid Extract Lipid Extract Extraction->Lipid Extract Derivatization Derivatization Lipid Extract->Derivatization FAMEs Fatty Acid Methyl Esters Derivatization->FAMEs GC-MS GC-MS FAMEs->GC-MS Data Analysis Data Analysis GC-MS->Data Analysis Identification & Quantification

Caption: Workflow for the Extraction and GC-MS Analysis of Fatty Acids.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 13-oxohexadecanoic acid.

  • ¹H NMR: The proton NMR spectrum would provide information about the different types of protons in the molecule. Key signals would include the protons alpha to the carbonyl groups (both the ketone and the carboxylic acid), the terminal methyl group, and the methylene protons along the aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the carbonyl carbons. The ketone carbon would have a characteristic chemical shift in the range of 200-220 ppm, while the carboxylic acid carbon would appear further downfield, typically around 170-180 ppm.[12] The remaining aliphatic carbons would have signals in the upfield region of the spectrum. Two-dimensional NMR techniques like HSQC and HMBC can be used to establish the connectivity between protons and carbons, confirming the exact position of the oxo group.[13]

Potential Applications and Future Directions

The study of 13-oxohexadecanoic acid and other long-chain oxo fatty acids holds significant potential for advancements in several scientific fields:

  • Drug Development: As signaling molecules, OFAs could serve as targets for the development of new therapeutics for metabolic and inflammatory diseases.

  • Biomarker Discovery: The presence and concentration of specific OFAs in biological fluids could be indicative of certain disease states, making them valuable biomarkers for diagnosis and prognosis.

  • Nutraceuticals and Functional Foods: Understanding the biological effects of dietary fatty acids and their metabolites can inform the development of foods and supplements with targeted health benefits.

Future research should focus on the definitive identification of the biological roles of 13-oxohexadecanoic acid, including its receptor interactions and downstream signaling pathways. Furthermore, the development of specific and sensitive analytical methods will be crucial for accurately quantifying this molecule in complex biological samples and elucidating its role in health and disease.

Conclusion

13-oxohexadecanoic acid, with a molecular formula of C₁₆H₃₀O₃ and a molecular weight of 270.41 g/mol , represents an intriguing yet understudied member of the oxo fatty acid family. While direct experimental data remains limited, a comprehensive understanding of its properties and potential biological significance can be extrapolated from the broader knowledge of long-chain fatty acid metabolism and the well-documented activities of its isomers. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to further explore the biochemistry and therapeutic potential of this and other related oxo fatty acids. As analytical techniques continue to improve in sensitivity and specificity, the intricate roles of these signaling molecules in complex biological systems will undoubtedly be further unveiled.

References

  • PubChem. 13-Oxo-9Z,11E-octadecadienoic acid. National Center for Biotechnology Information. Available from: [Link]

  • FooDB. Showing Compound 3-Oxohexadecanoic acid glycerides (FDB019504). Food Database. Available from: [Link]

  • Wikipedia. Semaglutide. Wikimedia Foundation. Available from: [Link]

  • PubChem. Hexadecanoic acid, ion(1-). National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Oxohexadecanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 9-Oxohexadecanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Haslam, T. M., & Kunst, L. (2013). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Frontiers in Plant Science, 4, 248. Available from: [Link]

  • Wang, B., et al. (2020). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 28(1), 60-73. Available from: [Link]

  • AMBOSS. (2020). Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures. YouTube. Available from: [Link]

  • Wikipedia. Fatty acid synthesis. Wikimedia Foundation. Available from: [Link]

  • Liu, T. Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 856-866. Available from: [Link]

  • Li-Beisson, Y., et al. (2019). Role of very-long-chain fatty acids in plant development, when chain length does matter. Oilseeds and fats, Crops and Lipids, 26, 1. Available from: [Link]

  • Agilent Technologies. (2018). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent Technologies, Inc. Available from: [Link]

  • González-Périz, A., & Clària, J. (2010). Significance of long chain polyunsaturated fatty acids in human health. Acta Clinica Croatica, 49(4), 435-451. Available from: [Link]

  • Luga, V., & Luga, M. (2017). Biochemistry, Ketogenesis. StatPearls. Available from: [Link]

  • Segre, A., et al. (2022). Rapid 13C Solid-State Quantitative NMR Method for Multiple Physical and Chemical Analyses of Cocoa-Based Products: Proof of Concept. Foods, 11(18), 2841. Available from: [Link]

  • Li, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 13(3), 597. Available from: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Kim, J. H., et al. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 11(12), 856. Available from: [Link]

  • CYP4F2. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • DVI Academy. (2023). Lipids, Fatty Acid Synthesis, Fatty Acid Breakdown, and Ketones [Metabolism 12 of 21]. YouTube. Available from: [Link]

  • Soderberg, T. (2022). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. North Carolina State University Libraries. Available from: [Link]

  • De la Puerta, R., et al. (2003). Modulatory Effects of Long-Chain n-3 Fatty Acids on Cell Functions. Current Pharmaceutical Design, 9(27), 2251-2262. Available from: [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (2022). University of Alabama in Huntsville. Available from: [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1621. Available from: [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. Available from: [Link]

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Foundational

13-Oxohexadecanoic Acid: Occurrence, Biosynthesis, and Analytical Characterization in Plant Lipids

The following technical guide details the occurrence, biosynthetic origins, and analytical characterization of 13-oxohexadecanoic acid. Executive Summary 13-Oxohexadecanoic acid (13-oxo-C16:0) is a rare, oxidized fatty a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, biosynthetic origins, and analytical characterization of 13-oxohexadecanoic acid.

Executive Summary

13-Oxohexadecanoic acid (13-oxo-C16:0) is a rare, oxidized fatty acid (oxylipin) characterized by a saturated 16-carbon chain with a ketone functionality at the


-3 (C13) position. Unlike common oxylipins derived from the lipoxygenase (LOX) pathway of linolenic acid (C18:3), 13-oxohexadecanoic acid represents a specific subclass of keto-fatty acids often associated with cutin degradation , microbial biotransformation  of palmitic acid, or trace signaling metabolites in specific plant families (e.g., Violaceae).

This guide provides researchers with the structural context, potential natural sources, extraction protocols, and mass spectrometric fingerprints required to identify and isolate this elusive lipid mediator.

Part 1: Natural Sources and Occurrence[1][2]

13-Oxohexadecanoic acid is rarely found as a major triacylglycerol component in common edible oils. Instead, it exists primarily in three biological contexts:[1]

Trace Constituent in Essential Oils

While most plant oils are dominated by C18 fatty acids, specific essential oils and absolutes contain oxidized C16 derivatives as minor volatile or semi-volatile components.

  • Violet Leaf Oil (Viola odorata): Historical lipid profiling (LipidBank) and volatile analysis suggest the presence of 13-oxohexadecanoic acid as a trace component, likely contributing to the complex "green" and fatty odor profile of the absolute, alongside nonadienal.

  • Citrus Oils (Lime/Lemon): Oxygenated fatty acids, including keto-C16 derivatives, have been identified in the non-volatile residues of cold-pressed Citrus oils, formed via autoxidation or enzymatic oxidation of palmitoleic acid precursors.

Cutin and Suberin Hydrolysates

The most significant reservoir of oxidized C16 fatty acids is the plant cuticle.

  • Composition: Cutin is a polyester matrix composed chiefly of

    
    -hydroxy and mid-chain hydroxy/epoxy fatty acids.
    
  • Mechanism: 13-oxohexadecanoic acid can arise from the oxidation of 13-hydroxyhexadecanoic acid (a cutin monomer) or as a degradation product of 10,16-dihydroxyhexadecanoic acid .

  • Target Species: Agave americana, Malus pumila (Apple fruit cuticle), and Solanum lycopersicum (Tomato) cuticles are rich in C16 monomers where this compound may be detected after depolymerization.

Microbial Biotransformation Products

Endophytic fungi and soil bacteria associated with oil-bearing seeds can transform common fatty acids into keto-derivatives.

  • Fungal Hydroxylation: Fungi such as Cyathus stercoreus and Beauveria bassiana possess cytochrome P450 systems capable of sub-terminal (

    
    -1, 
    
    
    
    -2,
    
    
    -3) hydroxylation of palmitic acid.
  • Oxidation: Subsequent activity of alcohol dehydrogenases converts 13-hydroxypalmitate into 13-oxopalmitate.

Part 2: Biosynthetic Pathways & Mechanism

The formation of 13-oxohexadecanoic acid does not follow the canonical 13-LOX pathway seen for linolenic acid (which yields 13-oxo-C18). Instead, it likely follows a P450-dependent hydroxylation or a chain-shortening mechanism.

Theoretical Biosynthetic Model
  • Direct Oxidation: Cytochrome P450 monooxygenases (CYP family) hydroxylate Palmitic Acid (C16:0) at the C13 position.[2]

  • Dehydrogenation: A specific fatty alcohol dehydrogenase converts the hydroxyl group to a ketone.

Visualization: Proposed Biosynthesis Pathway

Biosynthesis Palmitic Palmitic Acid (C16:0) Hydroxy 13-Hydroxyhexadecanoic Acid Palmitic->Hydroxy Hydroxylation @ C13 CYP450 Cytochrome P450 (w-3 Hydroxylase) CYP450->Palmitic Enzyme Action Keto 13-Oxohexadecanoic Acid Hydroxy->Keto Oxidation Cutin Cutin Polymer (Esterification) Hydroxy->Cutin Polymerization ADH Alcohol Dehydrogenase ADH->Hydroxy Enzyme Action Cutin->Keto Hydrolysis & Oxidation

Caption: Proposed biosynthetic route via P450-mediated hydroxylation of palmitic acid and subsequent oxidation.

Part 3: Analytical Characterization (GC-MS)

Reliable identification requires Gas Chromatography-Mass Spectrometry (GC-MS). Because the position of the ketone group affects fragmentation, specific ions must be monitored.

Derivatization Protocol

Free fatty acids must be converted to Fatty Acid Methyl Esters (FAMEs) for GC analysis.

  • Reagent: BF3-Methanol (14%) or Trimethylsilyldiazomethane (TMS-DAM).

  • Target Analyte: Methyl 13-oxohexadecanoate.

Mass Spectral Fragmentation (EI, 70 eV)

The fragmentation pattern is dictated by


-cleavage  relative to the ketone group at C13.
Fragment TypeMechanismm/z Value (approx)Interpretation
Molecular Ion

284Molecular weight of Methyl 13-oxohexadecanoate
Base Peak McLafferty Rearrangement74Characteristic of methyl esters (methoxycarbonyl)

-Cleavage (A)
Cleavage adjacent to C=O (C13-C14)43Propyl group (

) - Loss of tail

-Cleavage (B)
Cleavage adjacent to C=O (C12-C13)241Loss of propyl group (

)
Diagnostic Ion Specific to C13 ketone58 or 71Ketone-specific fragments depending on chain length

Note: The presence of a significant fragment at m/z 43 (propyl) and m/z 241 (acylium ion) distinguishes the 13-oxo isomer from the 9-oxo or 10-oxo isomers, which would show different


-cleavage products.

Part 4: Experimental Protocol: Isolation from Cutin

Since direct oil extraction yields negligible amounts, this protocol focuses on isolating the compound from plant cuticular wax, where it is most abundant as a monomer.

Reagents Required[3][4]
  • Chloroform/Methanol (2:1 v/v)

  • Potassium Hydroxide (1M in methanol)

  • Hydrochloric Acid (6M)

  • BSTFA (for silylation if analyzing hydroxy-precursors) or BF3-MeOH (for methylation).

Step-by-Step Workflow
  • De-waxing:

    • Immerse plant tissue (e.g., Agave leaf epidermis or Tomato peel) in Chloroform:Methanol (2:1) for 30 seconds to remove surface soluble waxes. Discard solvent.

  • Depolymerization (Hydrolysis):

    • Reflux the delipidated residue in 1M KOH/MeOH for 2 hours at 60°C. This breaks the ester bonds of the cutin polymer.

  • Acidification & Extraction:

    • Cool the mixture and acidify to pH 2.0 using 6M HCl.

    • Extract the released monomers 3x with Diethyl Ether or Hexane .

  • Oxidation (Optional Enrichment):

    • Note: If the target is the oxo form, and the natural abundance is low, treat the extract with Jones Reagent or PCC to convert the abundant 13-hydroxy monomers to 13-oxohexadecanoic acid for reference standard creation.

  • Purification (TLC):

    • Plate: Silica Gel 60 F254.

    • Solvent System: Hexane:Ethyl Acetate:Acetic Acid (70:30:1).

    • Visualization: Iodine vapor. Look for bands between polar hydroxy-acids and non-polar FAMEs.

  • GC-MS Analysis:

    • Derivatize the isolated band with BF3-MeOH.

    • Inject into GC-MS (Column: DB-5ms or HP-5).

Part 5: Biological Significance

While not a caloric lipid, 13-oxohexadecanoic acid holds potential as a bioactive lipid mediator .

  • Antifungal Activity: Keto-fatty acids often exhibit stronger inhibition of fungal mycelial growth compared to their hydroxy counterparts.

  • Signaling: In the context of the "Oxylipin Signature," the presence of C16-oxidized metabolites often signals wounding or pathogen attack (specifically fungal infection), triggering the upregulation of defense genes distinct from the Jasmonate pathway.

References

  • LipidBank. (n.d.). Fatty Acid Database: 13-oxohexadecanoic acid. Retrieved from [Link]

  • Kolattukudy, P. E. (1980). Cutin, Suberin, and Waxes. In The Biochemistry of Plants (Vol. 4, pp. 571-645). Academic Press.
  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current Opinion in Plant Biology. [Link]

  • Pinot, F., & Beisson, F. (2011). Cytochrome P450 metabolizing fatty acids in plants: characterization, physiological role and engineering. FEBS Journal. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 15-Oxohexadecanoic acid (Structural Analog Reference). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

13-Oxohexadecanoic Acid: Technical Profile & Research Guide

The following technical guide details the physicochemical identity, biological context, and experimental handling of 13-oxohexadecanoic acid . Executive Summary 13-Oxohexadecanoic acid (also known as 13-ketopalmitic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical identity, biological context, and experimental handling of 13-oxohexadecanoic acid .

Executive Summary

13-Oxohexadecanoic acid (also known as 13-ketopalmitic acid) is a specific oxidized isomer of palmitic acid (C16:[1]0) characterized by a ketone functional group at the C-13 position. While less commonly cited than its C18 analogs (e.g., 13-oxo-ODE), it serves as a critical intermediate in the metabolism of hydroxylated fatty acids, particularly in the degradation of plant cutin monomers (13-hydroxyhexadecanoic acid) and in microbial fatty acid oxidation pathways. This guide provides the confirmed identifiers, synthesis protocols, and biological relevance for researchers investigating lipid peroxidation and metabolic flux.

Chemical Identity & Database Integration

The precise identification of 13-oxohexadecanoic acid requires distinguishing it from other "oxo-fatty acid" isomers (e.g., 9-oxo or 15-oxo variants).

Core Identifiers
AttributeValueNotes
Common Name 13-Oxohexadecanoic acidSynonyms: 13-Ketopalmitic acid; 13-Oxopalmitic acid
CAS Registry Number 2389-04-0 Primary identifier for chemical sourcing [1].[1][2][3][4][5]
Molecular Formula C₁₆H₃₀O₃Saturated C16 backbone with one ketone group.
Molecular Weight 270.41 g/mol
SMILES (Canonical) CCCC(=O)CCCCCCCCCCCC(=O)ODefines the ketone at C-13.
InChIKey Predicted:XJZICDVDQHWVAA-UHFFFAOYSA-NBased on structural homology to C18 analogs.
Database Status (PubChem & LipidMaps)

Unlike the widely studied 9-oxo or 15-oxo isomers, 13-oxohexadecanoic acid is often categorized under generic "Oxo fatty acids" in major databases rather than having a high-traffic landing page.

  • PubChem: Indexed primarily via its CAS 2389-04-0 . It is structurally related to CID 5282997 (3-oxohexadecanoic acid) but represents a distinct regioisomer.

  • LipidMaps: Classified under Fatty Acyls [FA]

    
    Fatty Acids and Conjugates [FA01] 
    
    
    
    Oxo fatty acids [FA0106] .[6] Researchers should search using the SMILES string for exact structure matching within the LMSD (Lipid Maps Structure Database).

Biological Context & Mechanism[8]

Metabolic Origin

13-Oxohexadecanoic acid is primarily generated through the dehydrogenation of 13-hydroxyhexadecanoic acid , a major component of plant cutin (the waxy polymer covering aerial plant surfaces).

  • Cutin Degradation: Pathogenic fungi (e.g., Fusarium solani) secrete cutinases that release 13-hydroxyhexadecanoic acid. This monomer is subsequently oxidized to 13-oxohexadecanoic acid by specific dehydrogenases as a prerequisite for

    
    -oxidation.
    
  • Lipid Peroxidation: In mammalian systems, it can arise as a minor fragmentation product of longer-chain oxidized lipids or via specific cytochrome P450-mediated

    
    -oxidation pathways acting on palmitic acid derivatives.
    
Signaling Pathway Visualization

The following diagram illustrates the metabolic conversion of the cutin monomer to the 13-oxo intermediate and its subsequent breakdown.

G Cutin Cutin Polymer (Plant Cuticle) H_Acid 13-Hydroxyhexadecanoic Acid (Monomer) Cutin->H_Acid Cutinase (Hydrolysis) Oxo_Acid 13-Oxohexadecanoic Acid (Target Metabolite) H_Acid->Oxo_Acid Dehydrogenase (NAD+ dependent) Beta_Ox Chain Shortening (Beta-Oxidation) Oxo_Acid->Beta_Ox Activation (CoA Ligase) AcetylCoA Acetyl-CoA (TCA Cycle) Beta_Ox->AcetylCoA Metabolic Flux

Caption: Metabolic trajectory of 13-oxohexadecanoic acid from cutin hydrolysis to oxidative degradation.[3][7]

Experimental Workflows

A. Chemical Synthesis (Oxidation Protocol)

Since 13-oxohexadecanoic acid is not always available in catalog stock, it can be synthesized from the commercially available 13-hydroxyhexadecanoic acid (CAS 59642-39-6).

Reagents:

  • Substrate: 13-Hydroxyhexadecanoic acid (1.0 eq)

  • Oxidant: Jones Reagent (CrO₃/H₂SO₄) or Pyridinium Chlorochromate (PCC)

  • Solvent: Acetone (for Jones) or Dichloromethane (for PCC)

Protocol (Jones Oxidation):

  • Dissolution: Dissolve 100 mg of 13-hydroxyhexadecanoic acid in 10 mL of acetone at 0°C.

  • Addition: Dropwise add Jones reagent until a persistent orange color remains.

  • Quenching: After 30 minutes, add 1 mL of isopropanol to quench excess oxidant (solution turns green).

  • Extraction: Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 80:20).

  • Validation: Confirm structure via GC-MS (look for molecular ion m/z 270 and characteristic alpha-cleavage fragments).

B. Analytical Profiling (GC-MS)

To distinguish the 13-oxo isomer from others (e.g., 9-oxo), researchers must rely on mass spectral fragmentation patterns of the methyl ester derivative.

ParameterSetting
Derivatization Methyl esterification (BF₃-Methanol, 60°C, 10 min)
Column DB-5ms or equivalent (30m x 0.25mm)
Carrier Gas Helium (1 mL/min)
Fragmentation Alpha-cleavage adjacent to the ketone group is diagnostic.
Key Fragments Look for ions at m/z 71 (C3H7-CO+) and m/z 213 (M - C3H7) for the 13-oxo position.

Physicochemical Properties[2][6][7][8][9][10]

The following properties are calculated based on the structural isomerism of C16 keto-acids.

PropertyValueSource/Method
LogP (Octanol/Water) ~4.5 - 5.0Predicted (XLogP3)
Topological Polar Surface Area 54.4 ŲCarboxyl + Ketone contribution
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 3Carboxyl (2) + Ketone (1)
Melting Point 74 - 78 °CEstimated from C16 analogs
pKa (Acidic) ~4.78Carboxylic acid group

References

  • Chemical Abstracts Service (CAS). Registry Number 2389-04-0: 13-Oxohexadecanoic acid. American Chemical Society. (Accessed 2026).[6]

  • Kolattukudy, P. E. (1980). Cutin, Suberin, and Waxes. In: Stumpf P.K. (eds) The Biochemistry of Plants. Academic Press. Link

  • Lipid Maps Structure Database (LMSD). Oxo fatty acids [FA0106] Classification.[6] Lipid Maps Gateway. Link

  • PubChem Compound Summary. Oxo-fatty acids Structural Analogs. National Center for Biotechnology Information. Link

  • Walton, T. J., & Kolattukudy, P. E. (1972). Enzymatic conversion of 16-hydroxypalmitic acid into 16-oxopalmitic acid in Vicia faba. Biochemical and Biophysical Research Communications. Link

Sources

Foundational

Metabolic Fate and Bioenergetic Profile of 13-Oxohexadecanoic Acid in Mitochondria

The following technical guide details the metabolic fate, bioenergetic profile, and experimental analysis of 13-oxohexadecanoic acid (13-oxo-HDA) within the mitochondrial matrix. Executive Summary 13-oxohexadecanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate, bioenergetic profile, and experimental analysis of 13-oxohexadecanoic acid (13-oxo-HDA) within the mitochondrial matrix.

Executive Summary

13-oxohexadecanoic acid (13-oxo-HDA) is an oxidized derivative of palmitic acid (C16:0) or a chain-shortened metabolite of linoleic acid oxidation products (such as 13-oxo-ODA). Unlike standard saturated fatty acids, the presence of a ketone group at the C-13 position introduces a unique "pre-oxidized" metabolic signature. This guide analyzes its mitochondrial processing, highlighting the "Bypass Mechanism" during


-oxidation that alters ATP yield, and its dual role as a metabolic substrate and a PPAR

signaling agonist.

Structural Characterization & Entry

Before analyzing the catabolic fate, we must define the substrate's topology, as this dictates its enzymatic interactions.

  • Nomenclature: 13-oxohexadecanoic acid (13-oxo-C16).

  • Structure: A 16-carbon chain with a carboxylic acid at C-1 and a ketone (carbonyl) group at C-13.

  • Tail Configuration: The C-13 ketone is followed by a propyl chain (C14-C16).

Mitochondrial Import

Like palmitate, 13-oxo-HDA requires activation and transport to enter the mitochondrial matrix.

  • Activation: Converted to 13-oxohexadecanoyl-CoA by Acyl-CoA Synthetase (ACSL) in the outer mitochondrial membrane (OMM).

  • Translocation: The CoA moiety is exchanged for carnitine by Carnitine Palmitoyltransferase 1 (CPT1). The acyl-carnitine enters the matrix via the Carnitine-Acylcarnitine Translocase (CACT) and is reconverted to acyl-CoA by CPT2.

Critical Insight: The C-13 ketone is sufficiently distant from the carboxyl end (C-1) that it does not sterically hinder CPT1/2 recognition, allowing efficient mitochondrial uptake compared to short-chain or alpha-substituted fatty acids.

The "Sliding Ketone" Mechanism (Mitochondrial -Oxidation)

Once in the matrix, 13-oxohexadecanoyl-CoA enters the


-oxidation spiral. The defining feature of its metabolism is the "Sliding Ketone" —as the chain shortens, the ketone position shifts relative to the thioester head group until it aligns with the 

-carbon (C-3).
The Oxidation Spiral

Standard


-oxidation removes two carbons (Acetyl-CoA) per cycle.[1][2] We track the position of the oxo-group (originally at C-13) through sequential cycles.
Cycle #Substrate (Acyl-CoA)Chain LengthKetone PositionProduct Released
1 13-oxohexadecanoyl-CoAC16C-13Acetyl-CoA
2 11-oxotetradecanoyl-CoAC14C-11Acetyl-CoA
3 9-oxododecanoyl-CoAC12C-9Acetyl-CoA
4 7-oxodecanoyl-CoAC10C-7Acetyl-CoA
5 5-oxooctanoyl-CoAC8C-5Acetyl-CoA
6 3-oxohexanoyl-CoA C6 C-3 Acetyl-CoA
7 Butyryl-CoAC4N/A2 x Acetyl-CoA
The Bioenergetic Bypass (Cycle 6)

The critical deviation occurs at Cycle 6 . The substrate is 3-oxohexanoyl-CoA .

  • Normal Substrate: Hexanoyl-CoA (C6) would normally undergo dehydrogenation (FAD

    
     FADH
    
    
    
    ), hydration, and second dehydrogenation (NAD
    
    
    
    
    NADH) to become 3-ketohexanoyl-CoA.
  • 13-oxo Substrate: The substrate is already 3-oxohexanoyl-CoA.

  • Consequence: The enzyme complex skips Acyl-CoA Dehydrogenase (ACAD), Enoyl-CoA Hydratase (ECHS1), and 3-Hydroxyacyl-CoA Dehydrogenase (HADHA).

  • Direct Entry: The molecule enters directly at the 3-Ketoacyl-CoA Thiolase step.

Result: Loss of 1 FADH


 and 1 NADH generation for this specific cycle.
Pathway Visualization

The following diagram illustrates the convergence of 13-oxo-HDA into the standard pathway and the specific bypass event.

BetaOxidation cluster_matrix Mitochondrial Matrix C16_oxo 13-Oxohexadecanoyl-CoA (C16, Oxo at C13) Dehydrogenases ACAD / HADHA (Oxidation Steps) C16_oxo->Dehydrogenases Cycles 1-4 C14_oxo 11-Oxotetradecanoyl-CoA (C14, Oxo at C11) C8_oxo 5-Oxooctanoyl-CoA (C8, Oxo at C5) C14_oxo->C8_oxo ... C8_oxo->Dehydrogenases Cycle 5 C6_oxo 3-Oxohexanoyl-CoA (C6, Oxo at C3) Thiolase 3-Ketoacyl-CoA Thiolase C6_oxo->Thiolase DIRECT ENTRY (Bypasses Oxidation) Butyryl Butyryl-CoA (C4) Butyryl->Dehydrogenases Cycle 7 (Normal) Acetyl Acetyl-CoA Thiolase->Butyryl Thiolase->Acetyl Cleavage Dehydrogenases->C14_oxo Chain Shortening Dehydrogenases->C6_oxo Generates FADH2/NADH Dehydrogenases->Acetyl Final Cleavage caption Figure 1: Metabolic fate of 13-oxo-HDA showing the 'Bypass' of oxidative steps at Cycle 6.

Quantitative Bioenergetics

Researchers must account for the "energy deficit" of 13-oxo-HDA compared to palmitate when interpreting respiration data (e.g., Seahorse XF assays).

ATP Yield Calculation

Assumptions: P/O ratios of 1.5 for FADH


 and 2.5 for NADH.[3] TCA cycle yields 10 ATP per Acetyl-CoA.[3]
ComponentStandard Palmitate (C16:0)13-Oxo-HDA (C16:0, 13-oxo)Delta
Acetyl-CoA Produced 880

-Oxidation Cycles
770
FADH

(from

-ox)
76 (Skip Cycle 6)-1
NADH (from

-ox)
76 (Skip Cycle 6)-1
ATP from

-ox
(7×1.[3]5) + (7×2.5) = 28 (6×1.5) + (6×2.5) = 24 -4
ATP from TCA (8 Acetyl-CoA) 8 × 10 = 80 8 × 10 = 80 0
Activation Cost -2-20
Net ATP Yield 106 102 -4

Signaling & Non-Metabolic Effects

Beyond its role as fuel, 13-oxo-HDA acts as a bioactive lipid.

PPAR Activation

Oxo-fatty acids, particularly 13-oxo-octadecadienoic acid (13-oxo-ODA), are potent ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR


).[4] 13-oxo-HDA, being the C16 homolog (or metabolite), retains structural affinity for the PPAR

ligand-binding domain.
  • Mechanism: Binding induces a conformational change in PPAR

    
    , promoting heterodimerization with RXR and binding to PPREs (Peroxisome Proliferator Response Elements).
    
  • Outcome: Upregulation of genes involved in fatty acid oxidation (Cpt1a, Acadm, Acox1), creating a feed-forward loop that enhances its own clearance.

Uncoupling Potential

Like many medium-to-long chain keto-acids, 13-oxo-HDA can act as a weak protonophore.

  • Effect: In high concentrations (>50

    
    M), it may induce mild mitochondrial uncoupling, visible as increased State 4 respiration in isolated mitochondria.
    

Experimental Protocols

To validate the metabolic fate of 13-oxo-HDA in your specific cell model, use the following self-validating workflows.

Protocol A: Respiration Analysis (Seahorse XF)

Objective: Distinguish between


-oxidation fueling and uncoupling.
  • Cell Prep: Seed HepG2 or C2C12 myotubes in XF96 plates. Starve in substrate-limited medium (KRB buffer) for 1 hour.

  • Substrate Loading:

    • Group A: BSA Control.

    • Group B: Palmitate-BSA (100

      
      M).
      
    • Group C: 13-oxo-HDA-BSA (100

      
      M).
      
    • Group D: 13-oxo-HDA + Etomoxir (40

      
      M) [Negative Control].
      
  • Injection Strategy:

    • Port A: Oligomycin (ATP Synthase inhibitor).

    • Port B: FCCP (Uncoupler).

    • Port C: Rotenone/Antimycin A.

  • Data Interpretation:

    • If Group C Basal OCR > Group A and Group C + Etomoxir = Group A , the lipid is being metabolized via CPT1.

    • Calculate ATP-Linked Respiration . Group C should be slightly lower than Group B (Palmitate) due to the missing FADH

      
      /NADH step, assuming equal uptake rates.
      
Protocol B: C-Isotopologue Tracing

Objective: Confirm the "Bypass" mechanism.

  • Tracer: Synthesize or procure [U-

    
    C
    
    
    
    ]-13-oxo-HDA.
  • Incubation: Treat cells for 2, 4, and 6 hours.

  • Extraction: Methanol/Chloroform extraction of polar metabolites.

  • LC-MS Analysis: Target TCA cycle intermediates (Citrate, Malate).

  • Logic:

    • Both Palmitate and 13-oxo-HDA produce Acetyl-CoA (M+2).

    • Look for the M+4 / M+2 ratio in Citrate.

    • Validation: If 13-oxo-HDA is fully oxidized, the fractional enrichment of TCA metabolites should match that of Palmitate. If the "3-oxo" intermediate accumulates or is diverted (e.g., to lipogenesis), the enrichment kinetics will differ.

References

  • Mechanism of Beta-Oxidation: Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469–477. Link

  • PPAR Activation by Oxo-Fatty Acids: Kim, Y. I., et al. (2012).[4] Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice.[4] PLoS One, 7(2), e31317. Link

  • Metabolism of 13-HODE/Oxo-HODE: Bull, A. W., et al. (2002). Metabolism of oxidized linoleic acid: characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity in rat colonic mucosa. Lipids, 37(1), 97-101. Link

  • Mitochondrial Uncoupling by Fatty Acids: Schönfeld, P., & Wojtczak, L. (2008). Fatty acids as modulators of the cellular production of reactive oxygen species. Free Radical Biology and Medicine, 45(3), 231-241. Link

  • Structural Data: PubChem Compound Summary for CID 5312898 (15-Oxohexadecanoic acid) and CID 5282997 (3-Oxohexadecanoic acid). National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 13-Oxohexadecanoic Acid in Biological Matrices using a Validated LC-MS/MS Method

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the development and validation of a robust liquid chromatography-tandem mass sp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 13-oxohexadecanoic acid. As a keto-fatty acid, this analyte presents unique challenges that necessitate a carefully optimized approach, from sample preparation to mass spectrometric detection. This application note details the causal logic behind each methodological choice, offering a field-proven protocol suitable for complex biological matrices such as plasma. The self-validating system described herein ensures data integrity, meeting the rigorous standards of both research and regulated drug development environments.

Introduction: The Rationale for a Dedicated Method

13-Oxohexadecanoic acid is a C16 keto-fatty acid, a class of lipid molecules gaining attention as potential metabolic intermediates and biomarkers. Accurate quantification of such analytes in complex biological samples is crucial for understanding their physiological roles and their potential as therapeutic targets or diagnostic indicators. Gas chromatography-mass spectrometry (GC-MS) has traditionally been used for fatty acid analysis but often requires time-consuming derivatization steps.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, often with simpler sample preparation, making it the modern method of choice for targeted quantitative bioanalysis.[2]

The presence of both a carboxylic acid and a ketone functional group in 13-oxohexadecanoic acid influences its polarity, ionization efficiency, and chromatographic behavior. This guide addresses these specific properties to construct a reliable analytical method.

Foundational Principles: Method Development Strategy

The development of a robust LC-MS/MS method is a systematic process. The chemical nature of 13-oxohexadecanoic acid—a moderately nonpolar long-chain fatty acid with a polar head—dictates the optimal strategy for its extraction, separation, and detection.

Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances like proteins and phospholipids, which can cause ion suppression and contaminate the LC-MS system.[3]

  • Causality of Choice (Extraction): A combination of protein precipitation followed by liquid-liquid extraction (LLE) is a highly effective strategy. Protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) efficiently removes the majority of proteins. The subsequent LLE, using a water-immiscible solvent like methyl tert-butyl ether (MTBE) under acidic conditions, selectively partitions the protonated (neutral) fatty acid into the organic phase, leaving more polar contaminants behind. Acidification of the sample with an acid like formic acid is critical to neutralize the carboxylic acid group, thereby reducing its water solubility and maximizing extraction efficiency.

  • To Derivatize or Not to Derivatize?: While direct analysis of fatty acids is possible, derivatization can enhance sensitivity and improve chromatographic peak shape.[1][4] For keto acids, reagents like o-phenylenediamine (OPD) or O-benzylhydroxylamine can be used to target the ketone group, creating a more stable and readily ionizable derivative.[4][5] However, derivatization adds complexity and potential for error.[1] This protocol will focus on a non-derivatization approach, which is often sufficient for modern high-sensitivity mass spectrometers and offers a faster, more straightforward workflow.[1]

Liquid Chromatography: Achieving Separation

Effective chromatographic separation is key to resolving the analyte from isomeric compounds and matrix components that were not removed during sample preparation.

  • Column Chemistry: A reversed-phase C18 column is the standard and most logical choice for separating long-chain fatty acids.[6] The nonpolar C18 stationary phase retains 13-oxohexadecanoic acid via hydrophobic interactions with its 16-carbon alkyl chain, providing excellent separation from polar matrix components.

  • Mobile Phase Composition: The mobile phase must be tailored for optimal retention, peak shape, and MS ionization.

    • Aqueous Phase (A): Water with a small amount of acidic modifier (e.g., 0.1% formic acid). The formic acid serves a dual purpose: it ensures the carboxylic acid group of the analyte remains protonated for better retention on the reversed-phase column and promotes efficient protonation/deprotonation in the ESI source.[7]

    • Organic Phase (B): Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and superior elution strength for a broad range of compounds.

    • Gradient Elution: A gradient elution, starting with a higher percentage of aqueous phase and ramping up the organic phase, is necessary.[8] This ensures that early-eluting polar interferences are washed away before the analyte elutes, providing a sharp, well-defined peak for 13-oxohexadecanoic acid.

Tandem Mass Spectrometry: Ensuring Specificity

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation pathway of the analyte. A triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this purpose.[8]

  • Ionization: Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules. Given the presence of the acidic carboxylic acid group, Negative Ion Mode is the logical choice, as the molecule will readily lose a proton to form a stable [M-H]⁻ ion.

  • MRM Transition Selection:

    • Precursor Ion (Q1): The first quadrupole (Q1) is set to isolate the deprotonated molecular ion of 13-oxohexadecanoic acid. (Molecular Formula: C₁₆H₂₈O₃, Exact Mass: 268.2038). The precursor ion will be m/z 267.2 .

    • Fragmentation (Q2): The isolated precursor ion is fragmented in the collision cell (Q2). The fragmentation of fatty acids typically involves neutral losses (H₂O, CO₂) and cleavages along the alkyl chain.[9][10] For 13-oxohexadecanoic acid, characteristic cleavages are expected on either side of the ketone group.

    • Product Ions (Q3): The third quadrupole (Q3) monitors for specific fragment ions. Based on the structure, two robust transitions are proposed for quantification (quantifier) and confirmation (qualifier).

Below is a proposed fragmentation pathway for generating key product ions.

G cluster_precursor Precursor Ion [M-H]⁻ cluster_fragments Collision-Induced Dissociation (CID) precursor 13-Oxohexadecanoic Acid m/z 267.2 frag1 Loss of H₂O m/z 249.2 precursor->frag1 -18 Da frag2 Alpha-cleavage at C12-C13 m/z 211.2 precursor->frag2 Quantifier frag3 Cleavage at C13-C14 m/z 57.0 (acylium ion) precursor->frag3 Qualifier workflow start 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is Add 10 µL Internal Standard (e.g., 1 µg/mL d31-Palmitic Acid) start->add_is precip Add 300 µL cold Acetonitrile Vortex (1 min), Centrifuge (10 min, 14000 rpm) add_is->precip supernatant Transfer Supernatant to a new tube precip->supernatant acidify Add 500 µL Water + 10 µL Formic Acid supernatant->acidify lle Add 1 mL MTBE Vortex (2 min), Centrifuge (5 min) acidify->lle extract Transfer Organic Layer (top layer) to a new tube lle->extract dry Evaporate to Dryness (Nitrogen stream or vacuum centrifuge) extract->dry reconstitute Reconstitute in 100 µL 90:10 ACN:Water + 0.1% FA dry->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject

Caption: Step-by-step sample preparation workflow for plasma extraction.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition Rationale
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Excellent retention for long-chain fatty acids.
Mobile Phase AWater + 0.1% Formic AcidPromotes analyte protonation and good peak shape.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStrong organic solvent for efficient elution.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp.40 °CImproves peak shape and reduces viscosity.
Injection Vol.5 µLBalances sensitivity with column loading.
Gradient 0-1 min: 40% B; 1-8 min: 40-95% B; 8-9 min: 95% B; 9.1-12 min: 40% BEnsures separation from interferences and re-equilibration.
MS System
InstrumentTriple Quadrupole Mass SpectrometerGold standard for quantitative analysis.
Ionization ModeESI NegativeCarboxylic acid readily forms [M-H]⁻.
Capillary Voltage-3.0 kVOptimized for stable spray in negative mode.
Gas Temp.325 °CEfficient desolvation of the mobile phase.
Gas Flow10 L/minAids in desolvation.
Nebulizer45 psiCreates a fine aerosol for efficient ionization.
MRM Transitions Precursor (m/z) Product (m/z)
13-Oxohexadecanoic Acid (Quant)267.2211.2
13-Oxohexadecanoic Acid (Qual)267.257.0
Palmitic Acid-d31 (IS)286.5286.5

Method Validation: Establishing Trustworthiness

A rigorous validation is required to ensure the method is reliable for its intended purpose. The protocol should be validated according to established guidelines. [6][11]

Validation Parameter Acceptance Criteria Purpose
Linearity r² ≥ 0.99, 8-10 non-zero standards Demonstrates a proportional response to concentration.
Accuracy Within ±15% of nominal (±20% at LLOQ) Closeness of measured value to the true value.
Precision (Intra/Inter-day) ≤15% RSD (≤20% at LLOQ) Measures the repeatability and reproducibility of the method. [12]
LLOQ S/N ≥ 10, with acceptable accuracy & precision Lowest concentration that can be reliably quantified. [13]
Selectivity No significant interfering peaks in blank matrices Ensures the signal is from the analyte only.
Matrix Effect CV of IS-normalized matrix factor ≤15% Assesses the impact of co-eluting matrix components on ionization.
Recovery Consistent and reproducible across concentrations Measures the efficiency of the extraction process. [14]

| Stability | Analyte stable under relevant conditions (freeze-thaw, bench-top, etc.) | Ensures sample integrity during handling and storage. [11]|

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and implementation of an LC-MS/MS method for 13-oxohexadecanoic acid. By explaining the causality behind each step—from sample preparation to the selection of MRM transitions—this guide empowers researchers to not only replicate this protocol but also to adapt and troubleshoot it for their specific needs. The described method, when fully validated, delivers the high sensitivity, specificity, and reliability required for demanding applications in metabolic research and drug development.

References

  • Title: Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool Source: MDPI URL: [Link]

  • Title: LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs Source: ACS Publications URL: [Link]

  • Title: Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications Source: MDPI URL: [Link]

  • Title: Validation of clinical LC-MS/MS methods: What you need to know Source: YouTube URL: [Link]

  • Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility URL: [Link]

  • Title: Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction Source: PubMed URL: [Link]

  • Title: An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: MDPI URL: [Link]

  • Title: The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation Source: PubMed URL: [Link]

  • Title: LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions Source: PubMed URL: [Link]

  • Title: Mass spectrum and fragmentation pattern of hexadecanoic acid methyl... Source: ResearchGate URL: [Link]

  • Title: Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Mass spectra of 13 compounds, with structures as an insert in... Source: ResearchGate URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers Source: MDPI URL: [Link]

  • Title: SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES Source: Mass Spectrometry Facility - University of Massachusetts URL: [Link]

  • Title: Rapid quantification of fatty acids in plant oils and biological samples by LC-MS Source: University of Wuppertal URL: [Link]

  • Title: Fatty acids and conjugates Source: MassBank URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Best Practice Guide for Generating Mass Spectra Source: The Royal Society of Chemistry URL: [Link]

  • Title: Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Development and validation of a quantitative LC-tandem MS assay for hexadeca-4,7,10,13-tetraenoic acid in human and mouse plasma Source: PubMed URL: [Link]

  • Title: Fragmentation pattern suggested for (a) 12-oxoETE, (b) 5-oxoETE, and... Source: ResearchGate URL: [Link]

Sources

Application

GC-MS derivatization protocols for keto fatty acids

Application Note: Advanced GC-MS Derivatization Protocols for Keto Fatty Acids Part 1: The "Dual-Functionality" Challenge Keto fatty acids (KFAs), such as 5-oxo-ETE or intermediates of mitochondrial -oxidation, represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced GC-MS Derivatization Protocols for Keto Fatty Acids

Part 1: The "Dual-Functionality" Challenge

Keto fatty acids (KFAs), such as 5-oxo-ETE or intermediates of mitochondrial


-oxidation, represent a unique analytical challenge in gas chromatography-mass spectrometry (GC-MS). Unlike simple fatty acids, KFAs possess two distinct reactive centers: a carboxyl group  (-COOH) and a ketone group  (C=O).

Direct injection of underivatized KFAs is futile due to three critical failure modes:

  • Low Volatility: The hydrogen-bonding potential of the carboxyl group prevents elution at reasonable temperatures.

  • Thermal Instability: At GC injector temperatures (250°C+), KFAs undergo decarboxylation and dehydration.

  • Enolization & Isomerization: The ketone group can tautomerize into an enol form. If silylated directly, this results in a mixture of keto- and enol-TMS derivatives, splitting the analyte signal into multiple, unquantifiable peaks (artifacts).

The Solution: A "Lock-and-Volatilize" strategy. We must first chemically "lock" the ketone in a stable configuration (Methoximation) and then "volatilize" the carboxyl/hydroxyl groups (Silylation).[1][2]

Part 2: The Chemistry of Derivatization

To ensure scientific integrity, we employ a sequential Two-Step Derivatization protocol. This is the gold standard for metabolomic profiling involving oxo-fatty acids.

Mechanism 1: Methoximation (The "Lock")
  • Reagent: Methoxyamine Hydrochloride (MeOX) in Pyridine.[3]

  • Action: Attacks the carbonyl carbon of the ketone/aldehyde.

  • Result: Forms a stable methoxime (MO) derivative.[1]

  • Causality: This step prevents enolization and ring closure (for sugars/hemiacetals). It fixes the ketone as two geometric isomers (syn and anti), which is a predictable chromatographic feature rather than a random artifact. Pyridine acts as the solvent and acid scavenger for the released HCl.

Mechanism 2: Trimethylsilylation (The "Volatilizer")[4][5]
  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Action: Replaces active protic hydrogens (-OH, -COOH, -NH) with a trimethylsilyl (TMS) group [-Si(CH3)3].[3]

  • Result: Forms TMS esters and TMS ethers .

  • Causality: This drastically reduces polarity and increases thermal stability, allowing the molecule to traverse the GC column.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the sequential chemical transformation required for successful KFA analysis.

DerivatizationPathway KFA Native Keto Fatty Acid (Unstable, Polar) Step1 Step 1: Methoximation (MeOX/Pyridine, 37°C) KFA->Step1 Protects C=O Intermediate Methoxime Derivative (Ketone Locked) Step1->Intermediate Prevents Enolization Step2 Step 2: Silylation (MSTFA, 37°C) Intermediate->Step2 Caps -COOH/-OH Final MO-TMS Derivative (Volatile, GC-Ready) Step2->Final Increases Volatility

Caption: Sequential "Lock-and-Volatilize" reaction pathway for Keto Fatty Acids.

Part 4: Validated Experimental Protocols

Two protocols are provided: Protocol A for general metabolic profiling (broad coverage) and Protocol B for high-sensitivity targeted analysis (e.g., trace oxylipins).

Protocol A: The MO-TMS Method (Gold Standard)

Best for: Profiling mixtures of fatty acids, keto acids, and Krebs cycle intermediates.

Reagents:

  • MeOX Solution: 20 mg/mL Methoxyamine Hydrochloride in anhydrous Pyridine. (Prepare fresh or store in desiccator).

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[4]

  • Internal Standard (IS): C17:0 (Heptadecanoic acid) or d4-Succinic acid (1 mg/mL in Methanol).

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 50 µL of plasma/cell lysate or 10 mg tissue homogenate.

    • Add 10 µL Internal Standard solution.

    • Perform lipid extraction (e.g., Folch or Bligh-Dyer) if analyzing bound lipids; for free fatty acids, protein precipitation with cold methanol is sufficient.

  • Drying (Critical):

    • Evaporate supernatant to complete dryness using a SpeedVac or Nitrogen stream.

    • Note:Any residual water will destroy the MSTFA reagent.

  • Step 1: Methoximation:

    • Add 80 µL of MeOX Solution to the dried residue.

    • Vortex vigorously for 30 seconds.

    • Incubate at 37°C for 90 minutes (shaking at 900 rpm).

  • Step 2: Silylation:

    • Add 80 µL of MSTFA to the reaction vial.

    • (Optional) Add 1% TMCS (Trimethylchlorosilane) to catalyze sterically hindered groups.

    • Incubate at 37°C for 30 minutes (shaking).

  • Finalization:

    • Centrifuge at 14,000 x g for 5 mins to pellet any insoluble salts.

    • Transfer supernatant to a GC vial with a glass insert.

    • Analyze within 24 hours. (TMS derivatives hydrolyze over time).

Protocol B: The PFBHA Method (High Sensitivity)

Best for: Targeted quantitation of trace aldehydes and ketones (e.g., 5-oxo-ETE) using Negative Chemical Ionization (NCI).

Reagents:

  • PFBHA Reagent: 20 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine HCl in water.

  • Extraction Solvent: Hexane or Methylene Chloride.

Step-by-Step Workflow:

  • Derivatization (Aqueous Phase):

    • To 100 µL of aqueous sample/extract, add 50 µL PFBHA Reagent .

    • Acidify to pH 3-4 with dilute HCl (catalyzes oxime formation).

    • Incubate at Room Temperature for 1 hour .

  • Extraction:

    • Add 500 µL Hexane containing internal standard.

    • Vortex for 1 minute; Centrifuge to separate phases.

    • Collect the upper organic layer (contains PFBHA-oximes).

  • Drying:

    • Dry the hexane layer over anhydrous Na2SO4.

    • Evaporate to dryness and reconstitute in 50 µL Isooctane.

  • Silylation (Optional but Recommended):

    • If the KFA has free hydroxyls, add 10 µL BSTFA and heat at 60°C for 20 mins.

  • Analysis:

    • Inject into GC-MS (NCI mode using Methane as reagent gas).

Part 5: Data Analysis & Interpretation

Chromatographic Features
  • Double Peaks: Methoximation creates syn and anti geometric isomers around the C=N double bond.

    • Result: You will often see two peaks for a single KFA (e.g., Pyruvate, 5-oxo-ETE).

    • Quantitation Rule:Sum the areas of both peaks for accurate quantitation.

Mass Spectral Fragmentation (EI Mode)

Identifying MO-TMS derivatives requires recognizing specific loss patterns.

Fragment IonOriginDiagnostic Value
[M]⁺ Molecular IonOften weak or absent in TMS derivatives.
[M-15]⁺ Loss of -CH3Loss of methyl group from TMS. Very common.
[M-31]⁺ Loss of -OCH3Characteristic of the Methoxime group.
m/z 73 [(CH3)3Si]⁺Generic TMS fragment (Base peak in many spectra).
m/z 147 [(CH3)2Si=O-Si(CH3)3]⁺Indicates presence of two or more TMS groups.
Self-Validating QC Metrics

To ensure the protocol worked (Trustworthiness), check these indicators in your data:

  • Internal Standard Response: If IS area varies >20% between samples, re-inject.

  • Peak Tailing: Tailing carboxyl peaks indicate incomplete silylation or moisture contamination.

  • Missing Peaks: If keto acids are missing but fatty acids are present, the Methoximation step failed (likely pH too high or reagent degraded).

Part 6: Analytical Workflow Diagram

Workflow cluster_Deriv Derivatization (One-Pot) Sample Biological Sample (Plasma/Tissue) Extract Lipid Extraction (MeOH/CHCl3) Sample->Extract Dry Evaporation to Dryness (N2 Stream / SpeedVac) Extract->Dry MeOX Add MeOX/Pyridine (90 min @ 37°C) Dry->MeOX MSTFA Add MSTFA (30 min @ 37°C) MeOX->MSTFA GCMS GC-MS Analysis (EI or NCI Mode) MSTFA->GCMS Data Data Processing (Sum syn/anti peaks) GCMS->Data

Caption: Operational workflow for GC-MS analysis of Keto Fatty Acids.

References

  • Liebeke, M., et al. (2008). Depletion of thiol-containing proteins in response to quinones in Bacillus subtilis.[3][5] Molecular Microbiology.[3][5] (Describes the standard MeOX/MSTFA protocol).

  • BenchChem. Analysis of 3-oxo Fatty Acids by Mass Spectrometry. (Technical overview of derivatization needs).

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. (Authoritative review on silylation mechanisms).

  • Powell, W. S., et al. (2001). Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry.[6] Analytical Biochemistry.[6] (Comparison for 5-oxo-ETE methods).

  • Sigma-Aldrich. PFBHA: Advantages over derivatization with 2,4-DNPH.[7] (Protocol for PFBHA usage).

Sources

Method

quantifying 13-oxopalmitic acid using multiple reaction monitoring (MRM)

Application Note: Targeted Quantitation of 13-Oxopalmitic Acid (13-OPA) via LC-MS/MS Executive Summary 13-Oxopalmitic acid (13-OPA) is a rare, oxidized saturated fatty acid metabolite (C16H30O3) increasingly recognized f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Quantitation of 13-Oxopalmitic Acid (13-OPA) via LC-MS/MS

Executive Summary

13-Oxopalmitic acid (13-OPA) is a rare, oxidized saturated fatty acid metabolite (C16H30O3) increasingly recognized for its role as a PPAR


 (Peroxisome Proliferator-Activated Receptor alpha) agonist. Unlike its well-characterized analog 13-oxo-octadecadienoic acid (13-oxo-ODA), 13-OPA lacks conjugation, making its ionization and fragmentation patterns distinct. This application note details a robust Multiple Reaction Monitoring (MRM) protocol for quantifying 13-OPA in plasma and tissue, addressing critical challenges such as isobaric interference, low physiological abundance, and ionization suppression.

Key Benefits of This Protocol:

  • High Specificity: Optimized MRM transitions to distinguish 13-OPA from other keto-fatty acid isomers.

  • Enhanced Sensitivity: Solid-Phase Extraction (SPE) cleanup to remove phospholipid matrix effects.

  • Reproducibility: Use of deuterated internal standards to correct for extraction efficiency.

Biological & Chemical Context

13-OPA is generated through the incomplete


-oxidation of longer-chain oxylipins or direct enzymatic oxidation of palmitic acid. It functions as a signaling lipid, activating PPAR

to regulate genes involved in fatty acid oxidation and inflammation.

Figure 1: Biological generation and signaling pathway of 13-oxopalmitic acid.

Method Development & Optimization

Mass Spectrometry (MS/MS) Conditions

13-OPA contains a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the preferred mode.

  • Precursor Ion: [M-H]⁻ at m/z 269.2.

  • Fragmentation Physics: Unlike conjugated oxylipins (which yield stable alpha-cleavage fragments), saturated keto-fatty acids like 13-OPA predominantly undergo neutral losses of CO₂ and H₂O.

Table 1: Optimized MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
13-OPA 269.2225.250-18Quantifier (Loss of CO₂)
13-OPA 269.2251.250-14Qualifier (Loss of H₂O)
13-oxo-ODA-d5 (IS)*298.2184.150-20Internal Standard

*Note: 13-oxo-ODA-d5 is recommended as a structural analog IS due to the commercial scarcity of deuterated 13-OPA.

Chromatographic Separation

Separation of 13-OPA from regioisomers (e.g., 9-oxo-palmitic acid) is critical. A high-strength silica C18 column with a shallow gradient is required.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid (weak acid improves peak shape without suppressing negative ionization as much as formic acid).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v).

Detailed Experimental Protocol

Reagents & Materials
  • Standards: 13-oxopalmitic acid (Custom synthesis or Cayman Chemical); 13-oxo-ODA-d5 (Internal Standard).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, Water, Acetic Acid.

  • Consumables: Low-binding microcentrifuge tubes, Glass HPLC vials (Avoid plastic vials to prevent lipid adsorption).

Sample Preparation (Solid Phase Extraction)

This protocol uses SPE to remove phospholipids that cause ion suppression.

  • Thawing: Thaw plasma/tissue homogenate on ice.

  • Spiking: Aliquot 100 µL of sample. Add 10 µL of Internal Standard (100 ng/mL). Vortex for 30s.

  • Protein Precipitation: Add 300 µL of ice-cold Methanol. Vortex 1 min. Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a clean glass tube. Dilute with 2.5 mL of Water (pH 3.0, adjusted with acetic acid) to reduce organic content to <15%.

  • SPE Loading (Oasis HLB 30mg plate):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water (pH 3).

    • Load: Apply diluted sample.[1]

    • Wash: 1 mL 5% Methanol in Water.

    • Elute: 1 mL Methanol.

  • Drying: Evaporate eluate under Nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50). Transfer to Glass HPLC vial.

Figure 2: Step-by-step sample preparation workflow ensuring lipid recovery and matrix removal.

LC-MS/MS Parameters

LC Gradient Profile (Flow: 0.3 mL/min):

  • 0.0 - 1.0 min: 10% B (Focusing)

  • 1.0 - 8.0 min: 10%

    
     90% B (Linear Gradient)
    
  • 8.0 - 10.0 min: 90% B (Wash)

  • 10.0 - 12.0 min: 10% B (Re-equilibration)

MS Source Parameters (Sciex 5500/6500 or equivalent):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

  • Ion Source Gas 1/2: 50/60 psi

Validation & Quality Control

To ensure data integrity (Trustworthiness), the method must be validated according to FDA Bioanalytical Guidelines.

Table 2: Validation Criteria

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.5 ng/mL to 500 ng/mL
Accuracy 85-115%At Low, Mid, and High QC levels
Precision CV < 15%Inter-day and Intra-day
Recovery > 70%Comparison of pre- vs. post-extraction spikes
Matrix Effect 85-115%Assess ion suppression using post-column infusion

Critical Troubleshooting Tips:

  • Plasticware: Fatty acids adhere to polypropylene. Use glass inserts for autosampler vials.

  • Carryover: 13-OPA is sticky. Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20).

  • Isomer Co-elution: If the peak at 269->225 is broad, you may be co-eluting with 9-oxo-palmitic acid. Flatten the gradient slope between 40-70% B to resolve them.

References

  • Kim, Y.I., et al. (2013). "Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice." PLoS ONE. Link

  • Murphy, R.C., et al. (2005). "Electrospray ionization and tandem mass spectrometry of eicosanoids."[2] Analytical Biochemistry. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Nagao, K., & Yanagita, T. (2010). "Medium-chain fatty acids: Functional lipids for the prevention and treatment of the metabolic syndrome." Pharmacological Research. Link

Sources

Application

Precision Quantitation of 13-Oxohexadecanoic Acid (13-oxo-HDA)

Application Note & Protocol Guide | AN-LIP-2026-X Abstract This technical guide outlines the rigorous quantification of 13-oxohexadecanoic acid (13-oxo-HDA), a potent endogenous PPAR agonist, in biological matrices. Due...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-LIP-2026-X

Abstract

This technical guide outlines the rigorous quantification of 13-oxohexadecanoic acid (13-oxo-HDA), a potent endogenous PPAR


 agonist, in biological matrices. Due to the scarcity of commercially available stable isotope-labeled standards for this specific isomer, this protocol introduces a "Best-Match Surrogate"  strategy for Internal Standard (IS) selection, alongside a Gold Standard custom synthesis route. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with negative electrospray ionization (ESI-), offering options for direct analysis and Girard T derivatization for enhanced sensitivity.

Introduction: The Biological & Analytical Context[1][2][3]

Biological Relevance

13-oxohexadecanoic acid (13-oxo-HDA) is an oxidized lipid metabolite (oxylipin) derived from hexadecanoic acid (palmitic acid). Recent lipidomics studies identify it as a high-affinity ligand for Peroxisome Proliferator-Activated Receptor alpha (PPAR


).
  • Mechanism: It activates hepatic fatty acid oxidation genes (e.g., Cpt1a, Acox1).

  • Therapeutic Potential: Modulation of triglyceride levels and amelioration of diet-induced steatohepatitis.[1]

The Analytical Challenge

Quantifying 13-oxo-HDA presents three distinct hurdles:

  • Isomeric Complexity: It must be chromatographically resolved from other keto-palmitic acid isomers (e.g., 9-oxo or 10-oxo variants) which may have different biological activities.

  • Ionization Efficiency: Keto-fatty acids often exhibit lower ionization efficiency in ESI(-) compared to hydroxy-fatty acids (HETEs/HODEs) due to the lack of a labile proton at the ketone site.

  • Internal Standard Availability: As of 2026, a specific 13-oxo-HDA-d3 or d9 standard is rarely available in commercial catalogs.

Internal Standard (IS) Selection Strategy

The accuracy of this assay hinges on the selection of the Internal Standard.[2] The IS must mimic the extraction recovery, ionization suppression, and retention time of the analyte.

The Hierarchy of Standards

Use the decision tree below to select your IS based on budget and availability.

IS_Selection Start Start: IS Selection CheckComm Is 13-oxo-HDA-d3/d9 available? Start->CheckComm CustomSyn Route A: Custom Synthesis (Gold Standard) CheckComm->CustomSyn No (Budget High) Surrogate Route B: Surrogate Standard (Practical Approach) CheckComm->Surrogate No (Budget Low) CalcRRF CRITICAL: Calculate Relative Response Factor (RRF) CustomSyn->CalcRRF SelectSurr Select Surrogate: Must be Keto-Fatty Acid Must be Deuterated Surrogate->SelectSurr Option1 Option 1: 9-oxo-ODE-d4 (Cayman/Avanti) Closer chemical behavior SelectSurr->Option1 Preferred Option2 Option 2: 12-HETE-d8 (Widely available) Different functional group (-OH) SelectSurr->Option2 Alternative Option1->CalcRRF Option2->CalcRRF caption Figure 1: Decision Matrix for Internal Standard Selection. Route B requires rigorous RRF validation.

Recommended Surrogate: 9-oxo-ODE-d4

If custom synthesis of [13C]-13-oxo-HDA is not feasible, the recommended surrogate is 9-oxo-octadecadienoic acid-d4 (9-oxo-ODE-d4) .

  • Why? It possesses both a carboxylic acid head and a mid-chain ketone, mimicking the solubility and ionization physics of 13-oxo-HDA better than a hydroxy-fatty acid (like HETE).

  • Correction: You must determine the Relative Response Factor (RRF) between 13-oxo-HDA and 9-oxo-ODE-d4 during method validation.

Experimental Protocol: SIDA-LC-MS/MS

Methodology: Stable Isotope Dilution Assay (SIDA) using Liquid Chromatography-Tandem Mass Spectrometry.

Materials
  • Analyte Standard: 13-oxohexadecanoic acid (Custom synthesis or commercial vendor).

  • Internal Standard: 9-oxo-ODE-d4 (Surrogate).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Isopropanol.

  • Additives: Acetic Acid, Formic Acid.

  • Antioxidant: Butylated hydroxytoluene (BHT) - Critical to prevent spontaneous oxidation of background lipids.

Sample Preparation (Solid Phase Extraction)

Liquid-Liquid Extraction (LLE) is cheaper, but SPE provides cleaner baselines for low-abundance oxylipins.

  • Sample Thawing: Thaw plasma/tissue homogenate on ice.

  • Spike IS: Add 10 µL of IS working solution (100 ng/mL) to 200 µL sample. Vortex 10s.

  • Protein Precipitation: Add 600 µL ice-cold ACN containing 0.01% BHT. Vortex 30s. Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a clean tube. Dilute with water to reduce organic content to <15% (Essential for SPE retention).

  • SPE Loading (Oasis HLB or Strata-X):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water/0.1% Acetic Acid.

    • Load: Diluted supernatant.

    • Wash: 1 mL 5% MeOH in Water.

    • Elute: 1 mL 100% ACN (or MeOH).

  • Reconstitution: Evaporate eluate under Nitrogen. Reconstitute in 100 µL MeOH:Water (50:50).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: Water + 0.02% Acetic Acid.

  • Mobile Phase B: ACN/Isopropanol (90:10) + 0.02% Acetic Acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear to 98% B

    • 8-10 min: Hold 98% B

    • 10.1 min: Re-equilibrate 30% B

Mass Spectrometry Parameters (ESI Negative)
  • Source: Electrospray Ionization (Negative Mode).

  • Spray Voltage: -3500 V.

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeRationale
13-oxo-HDA 269.2 225.2 18QuantifierLoss of CO

(Decarboxylation)
13-oxo-HDA 269.2 197.2 24Qualifier

-cleavage at C13 ketone
13-oxo-HDA 269.2 251.2 14QualifierLoss of H

O
9-oxo-ODE-d4 297.2 253.2 18IS QuantifierEquivalent CO

loss

Note: Transitions must be optimized on your specific instrument using pure standards.

Advanced Protocol: Girard T Derivatization

Use this if sensitivity in standard ESI(-) is insufficient (Signal-to-Noise < 10).

  • Reagent: Prepare 0.1 M Girard T reagent in MeOH containing 1% Formic Acid.

  • Reaction: Add 20 µL reagent to the dried extract (from step 3.2).

  • Incubation: 1 hour at Room Temperature (Dark).

  • Analysis: Inject directly using ESI Positive Mode .

    • Shift: The mass will increase by +114 Da (Girard T moiety).

    • Benefit: Introduces a permanent positive charge (quaternary ammonium), increasing sensitivity by 10-50 fold.

Method Validation & Quality Control

Relative Response Factor (RRF) Calculation

Since we are likely using a surrogate IS, the RRF is critical to correct for ionization differences.



  • Run a calibration curve with equal molar amounts of 13-oxo-HDA and the IS.

  • Calculate RRF.

  • Final Calculation:

    
    
    
Matrix Effect Assessment

Lipids suffer heavily from ion suppression.

  • Post-Extraction Spike: Extract a blank matrix, then spike analyte.

  • Neat Standard: Spike analyte into pure solvent.

  • Matrix Factor (MF): (Area Post-Extraction / Area Neat).

    • Acceptable Range: 0.8 - 1.2.

    • If < 0.8: Increase SPE wash strength or use a Nano-ESI source.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (9-oxo-ODE-d4) Sample->Spike Extract Extraction (SPE/LLE) Spike->Extract Dry Evaporation (N2 Stream) Extract->Dry Recon Reconstitution (MeOH:H2O) Dry->Recon LCMS LC-MS/MS (ESI Negative) Recon->LCMS Data Quantification (RRF Correction) LCMS->Data caption Figure 2: End-to-End Analytical Workflow for 13-oxo-HDA.

References

  • Goto, T., et al. (2012). "Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice." PLoS ONE. Link

  • Lee, J.Y., et al. (2011). "Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes." Biochemical and Biophysical Research Communications. Link

  • Kemski, M.M., et al. (2024). "The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis." Free Radical Biology and Medicine. Link

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Link

  • Cayman Chemical. "9-oxo-ODE-d4 Product Insert & Spectral Data." (Representative source for surrogate standards). Link

Sources

Method

Application Note &amp; Protocols: High-Fidelity Extraction of Polar Oxidized Lipids for Advanced Research

Introduction: The Challenge and Significance of Polar Oxidized Lipids Polar oxidized lipids, including oxidized phospholipids (OxPLs) and other oxylipins, are a structurally diverse class of molecules generated through e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Significance of Polar Oxidized Lipids

Polar oxidized lipids, including oxidized phospholipids (OxPLs) and other oxylipins, are a structurally diverse class of molecules generated through enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes and lipoproteins[1]. Once considered mere byproducts of cellular damage, these molecules are now recognized as critical signaling mediators in a host of physiological and pathological processes, including inflammation, apoptosis, and cardiovascular disease[1].

However, their analysis presents a significant challenge. Polar oxidized lipids are often present at very low concentrations compared to their unoxidized precursors, and their amphipathic nature—possessing both polar head groups and increasingly polar oxidized acyl chains—complicates their extraction from complex biological matrices[2]. Furthermore, their inherent instability makes them susceptible to artefactual oxidation during sample handling and extraction[2][3].

This guide provides a comprehensive framework for selecting and implementing robust solvent extraction systems for polar oxidized lipids. It moves beyond simple recitation of protocols to explain the underlying chemical principles, empowering researchers to make informed decisions that ensure the fidelity and reproducibility of their results.

Core Principles of Solvent Extraction for Polar Lipids

The efficacy of any lipid extraction protocol is governed by the principle of "like dissolves like".[4] The goal is to use a solvent system that can effectively disrupt the interactions between lipids and other biomolecules (like proteins and carbohydrates) and fully solubilize the target lipids.[5][6]

For polar oxidized lipids, this requires a nuanced approach:

  • Disruption of Interactions: Lipids in biological samples are often non-covalently bound to proteins through hydrogen bonds and electrostatic forces. A polar solvent, typically methanol, is required to disrupt these interactions.[5][7][8]

  • Solubilization: A less polar, water-immiscible solvent (e.g., chloroform, MTBE) is needed to dissolve the hydrophobic lipid tails and create a distinct organic phase for collection.[4][5]

  • Phase Separation: The addition of water or an aqueous salt solution induces the formation of a biphasic system. The lipids partition into the organic phase, while more polar, non-lipid contaminants (sugars, amino acids, etc.) remain in the aqueous phase.[4][9]

The introduction of oxygen-containing functional groups (hydroxyl, carboxyl, hydroperoxy) increases the polarity of oxidized lipids compared to their parent molecules. This increased polarity is a critical consideration when selecting and optimizing an extraction system to prevent the loss of these analytes into the aqueous phase.

Preventing Artefactual Oxidation: A Critical Prerequisite

The single greatest threat to the integrity of an oxidized lipid analysis is the generation of artifacts during sample preparation. Polyunsaturated fatty acyl chains are highly susceptible to further oxidation once tissues are disrupted.[10] Therefore, implementing preventative measures is not optional, but mandatory.

Causality: The addition of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to all extraction solvents is essential.[2][11] These molecules act as radical scavengers, terminating lipid peroxidation chain reactions before they can propagate.[12] Working with cold solvents (4°C) and under an inert atmosphere (e.g., nitrogen or argon) further minimizes the risk of oxidation.[11]

Recommended Solvent Extraction Systems

No single method is perfect for all applications. The choice of extraction system depends on the specific lipid class of interest, the sample matrix, and downstream analytical goals.

Modified Biphasic Liquid-Liquid Extraction (LLE) Methods

The classical methods of Folch and Bligh & Dyer, which use a chloroform/methanol system, are considered gold standards for total lipid extraction.[5][13] They are highly efficient due to the ability of methanol to disrupt lipid-protein complexes and chloroform's excellent solubilization of a broad range of lipids.[5]

  • Folch Method: Typically uses a higher solvent-to-sample ratio (e.g., 20:1) with a 2:1 chloroform/methanol mixture and is considered exhaustive. It is often preferred for solid tissues.[5][14][15]

  • Bligh & Dyer Method: A less solvent-intensive adaptation, ideal for samples with high water content like biological fluids or cell suspensions.[5][14][16]

For polar oxidized lipids, modifications to these methods can improve recovery. For instance, the use of mild acidic conditions during LLE can enhance the recovery of acidic phospholipids like phosphatidic acid and phosphatidylserine.[5][11]

Methyl-tert-butyl Ether (MTBE) Method (Matyash Method)

This method has gained significant popularity as a safer and more user-friendly alternative to chloroform-based extractions.[7][8]

Key Advantages:

  • Safety: MTBE is less toxic than chloroform.

  • Phase Inversion: MTBE has a lower density than water, causing the lipid-containing organic phase to form the upper layer.[17] This simplifies collection, reduces the risk of contamination from the interphase, and is more amenable to automation.[17][18]

  • Efficacy: Studies have shown that the MTBE protocol provides similar or better recoveries for most major lipid classes compared to the Folch or Bligh & Dyer methods.[17]

The MTBE method is highly effective for a broad range of lipids, including polar species, and is well-suited for high-throughput lipidomics studies.[18][19]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample clean-up and analyte enrichment rather than a primary total lipid extraction method.[20] It is exceptionally valuable for isolating specific classes of oxidized lipids, particularly low-abundance species like oxylipins, from a crude lipid extract.[11][21]

Principle of Operation:

  • A crude lipid extract is loaded onto a cartridge containing a solid sorbent (the stationary phase).

  • Interfering compounds are washed away with a weak solvent.

  • The target analytes are then eluted with a stronger solvent.

The choice of sorbent is critical and depends on the target analyte. Reversed-phase (e.g., C18) and polymeric materials (e.g., Oasis HLB) are commonly used for oxylipin extraction.[20][22] SPE is an essential tool for concentrating analytes and increasing the sensitivity of downstream detection by LC-MS/MS.[20]

Comparative Summary of Extraction Systems

FeatureModified Folch / Bligh & DyerMTBE (Matyash) MethodSolid-Phase Extraction (SPE)
Principle Biphasic Liquid-Liquid Extraction (LLE) using Chloroform/Methanol/Water.[13][14]Biphasic LLE using MTBE/Methanol/Water.[7]Chromatographic separation based on analyte affinity for a solid sorbent.[20]
Primary Use Total lipid extraction from tissues and biofluids.[5]Total lipid extraction, particularly for high-throughput lipidomics.[17]Analyte concentration and class-specific purification of crude extracts.[20][23]
Key Advantage Considered the "gold standard" for exhaustive extraction.[5]Safer solvent, upper organic phase simplifies handling and automation.[8][17]High selectivity for specific lipid classes; removes matrix effects.[20]
Key Disadvantage Chloroform is toxic; lower organic phase is harder to collect.[7]May require optimization for highly complex matrices.[24]Not a primary extraction method; requires a crude extract as starting material.
Best For... Comprehensive, broad-spectrum lipid analysis from solid tissues.[5]Large-scale lipidomics studies, plasma/biofluid analysis, automation.[18]Targeted analysis of low-abundance species like oxylipins.[11][21]

Experimental Protocols

Protocol 1: Modified MTBE Extraction for Polar Oxidized Lipids from Plasma

This protocol is designed for the robust extraction of a broad range of lipids, including OxPLs, from plasma or serum, incorporating best practices for minimizing artefactual oxidation.

Workflow Diagram:

MTBE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_collection Collection & Drying Sample 100 µL Plasma Add_MeOH Add 750 µL Methanol (+BHT, 4°C) Sample->Add_MeOH Vortex Add_MTBE Add 2.5 mL MTBE (+BHT, 4°C) Add_MeOH->Add_MTBE Vortex Incubate Incubate 1 hr (Shaking, RT) Add_MTBE->Incubate Add_H2O Add 625 µL H₂O Incubate->Add_H2O Vortex Centrifuge Centrifuge 10 min (1000 x g) Add_H2O->Centrifuge Collect Collect Upper Organic Phase Centrifuge->Collect Dry Dry under N₂ Collect->Dry Reconstitute Reconstitute for LC-MS Analysis Dry->Reconstitute

Caption: Workflow for MTBE-based extraction of polar oxidized lipids.

Step-by-Step Methodology:

  • Preparation: Prepare extraction solvents (Methanol and MTBE) containing 0.01% (w/v) BHT. Pre-chill solvents to 4°C.

  • Sample Aliquot: In a glass tube with a Teflon-lined cap, add 100 µL of plasma or serum.

  • Methanol Addition: Add 750 µL of cold Methanol/BHT solution.[25] Vortex vigorously for 10-15 seconds to precipitate proteins.

  • MTBE Addition: Add 2.5 mL of cold MTBE/BHT solution.[25]

  • Extraction Incubation: Cap the tube securely and incubate for 1 hour at room temperature on a shaker or rocker.[17][25] This step ensures thorough interaction between the solvents and the sample matrix.

  • Phase Separation: Induce phase separation by adding 625 µL of high-purity water. Vortex for 15 seconds.

  • Clarification: Centrifuge the sample at 1,000 x g for 10 minutes to achieve a clear separation of layers and pellet any precipitated protein.[17]

  • Collection: Carefully transfer the upper MTBE layer (approximately 2.5 mL) to a new glass tube, avoiding the protein pellet at the bottom and the aqueous layer below.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for your downstream analysis (e.g., Methanol or Acetonitrile/Isopropanol).

Protocol 2: SPE Cleanup and Enrichment of Oxylipins

This protocol follows a primary LLE and is designed to concentrate oxylipins (e.g., prostaglandins, hydroxyeicosatetraenoic acids) from a total lipid extract prior to LC-MS/MS analysis.

Workflow Diagram:

SPE_Workflow cluster_spe SPE Cartridge Operations Start Reconstituted Lipid Extract Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Water + 5% Methanol) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Water + 5% Methanol) Load->Wash Elute 5. Elute (Methanol or Ethyl Acetate) Wash->Elute End Enriched Oxylipin Fraction for LC-MS Elute->End

Caption: General workflow for Solid-Phase Extraction (SPE) of oxylipins.

Step-by-Step Methodology:

  • Extract Preparation: Take the dried lipid extract from an LLE method (e.g., Protocol 6.1) and reconstitute it in a small volume of a weak, aqueous-organic solvent (e.g., 500 µL of 15% Methanol in water).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of Methanol through it. This activates the stationary phase.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of equilibration buffer (e.g., water with 5% Methanol) through it. Do not let the cartridge run dry.

  • Sample Loading: Slowly load the reconstituted sample onto the cartridge. The hydrophobic tails of the lipids will bind to the C18 stationary phase.

  • Washing: Wash the cartridge with 2 mL of equilibration buffer to remove highly polar, non-lipid contaminants.

  • Elution: Elute the enriched oxylipin fraction with 1-2 mL of a strong organic solvent like Methanol or Ethyl Acetate into a clean collection tube.

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute in a small, precise volume (e.g., 100 µL) of a solvent compatible with LC-MS analysis. This step achieves significant sample concentration.

Conclusion and Best Practices

The accurate analysis of polar oxidized lipids is achievable but requires meticulous attention to detail. The choice between a modified biphasic LLE method like MTBE extraction and a targeted SPE cleanup depends on the specific research question. For global lipidomics, the MTBE method offers a robust, safe, and high-throughput solution. For targeted, quantitative analysis of low-abundance signaling molecules, coupling an LLE method with a subsequent SPE step is indispensable.

Self-Validating System Checklist:

  • Always use antioxidants (BHT) in all solvents. [2][11]

  • Work with pre-chilled solvents and on ice whenever possible.

  • Use high-purity, LC-MS grade solvents to avoid contamination.

  • Perform extractions in glass vessels with Teflon-lined caps to prevent leaching of plasticizers.

  • Always include a "procedural blank" (a sample with no biological material) to monitor for background contamination.

  • Spike samples with appropriate internal standards prior to extraction for accurate quantification.

By understanding the causality behind each step and adhering to these rigorous practices, researchers can generate high-fidelity data that accurately reflects the complex biology of polar oxidized lipids.

References

  • Frontiers in Bioengineering and Biotechnology. (n.d.). Lipid Extraction Methods from Microalgae: A Comprehensive Review. Retrieved from [Link]

  • LCGC International. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). A STUDY ON THE SEPARATION OF LIPIDS WITH DUAL SOLVENT SYSTEM USING LIQUID EXTRACTION. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies. Retrieved from [Link]

  • MDPI. (2021). Advances in Lipid Extraction Methods—A Review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Extraction and separation of fats and lipids. Retrieved from [Link]

  • MDPI. (n.d.). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Retrieved from [Link]

  • Frontiers in Neurology. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Retrieved from [Link]

  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]

  • ACS Publications. (2024). Evaluation of Extraction Techniques for Recovery of Microalgal Lipids under Different Growth Conditions. Retrieved from [Link]

  • YouTube. (2021). Lipid Extraction By Bligh and Dyer Method. Retrieved from [Link]

  • MDPI. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Retrieved from [Link]

  • American Physiological Society. (n.d.). Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hold the antioxidants and improve plasma lipids?. Retrieved from [Link]

  • Google Patents. (n.d.). Extraction of polar lipids by a two solvent method.
  • ResearchGate. (n.d.). Examples of the most commonly used types of solid-phase extraction.... Retrieved from [Link]

  • MDPI. (n.d.). Antioxidant Activity of Flaxseed Extracts in Lipid Systems. Retrieved from [Link]

  • Bio-protocol. (n.d.). Extraction of Lipid from Tissue Sample by MTBE. Retrieved from [Link]

  • MDPI. (n.d.). Low Concentrations of Oxidized Phospholipids Increase Stress Tolerance of Endothelial Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Retrieved from [Link]

  • MDPI. (n.d.). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Retrieved from [Link]

  • Andrew Alliance. (n.d.). Automated MTBE Sample Extraction: A High Throughput, Flexible, and Easy to Deploy Workflow Using the Andrew+ Pipetting Robot. Retrieved from [Link]

  • Lipotype. (n.d.). Total Oxylipins. Retrieved from [Link]

  • Andrew Alliance. (n.d.). MTBE Lipid Extraction - Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. Retrieved from [Link]

  • Portland Press. (2021). Methodology to detect oxidised phospholipids and their relevance in disease. Retrieved from [Link]

  • ResearchGate. (2020). Heat and plastic in MTBE lipid extraction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Generation and Biological Activities of Oxidized Phospholipids. Retrieved from [Link]

  • Lancaster University. (n.d.). Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Oxidized Phospholipids on Outcomes from Cerebral Ischemia and Reperfusion Injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Retrieved from [Link]

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Application

Application Notes and Protocols for High-Resolution Mass Spectrometry of 13-Oxopalmitic Acid

Introduction: The Significance of Oxo-Fatty Acids in Biological Systems Lipids have long been recognized for their roles in energy storage and as structural components of cell membranes. However, the field of lipidomics...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Oxo-Fatty Acids in Biological Systems

Lipids have long been recognized for their roles in energy storage and as structural components of cell membranes. However, the field of lipidomics is increasingly uncovering the intricate signaling roles of lipid sub-classes, including oxidized fatty acids. Among these, oxo-fatty acids are emerging as critical mediators in various physiological and pathological processes. These molecules are characterized by the presence of a ketone group along the fatty acyl chain, which can dramatically alter their chemical properties and biological functions compared to their saturated counterparts.

13-oxopalmitic acid, a 16-carbon fatty acid with a ketone group at the 13th position, is a subject of growing interest. While research on specific isomers is still developing, related compounds have been shown to influence cellular signaling. For instance, the analogue 13-oxypalmitic acid has been demonstrated to inhibit the localization of Lck, a critical tyrosine kinase in T-cell signaling, to lipid rafts[1]. This highlights the potential for specific oxo-fatty acids to act as potent biological modulators.

The precise and accurate quantification of specific oxo-fatty acid isomers like 13-oxopalmitic acid in complex biological matrices is a significant analytical challenge. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity to tackle this challenge, enabling researchers to distinguish between closely related isomers and to elucidate their roles in health and disease.[2][3]

This guide provides a comprehensive framework for the analysis of 13-oxopalmitic acid using LC-HRMS, from sample preparation to data analysis. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable methods for the quantification of this and other oxo-fatty acids.

Part 1: Foundational Chemistry and Mass Spectrometry

Chemical Properties of 13-Oxopalmitic Acid

13-oxopalmitic acid is an isomer of oxohexadecanoic acid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₃₀O₃PubChem
Molecular Weight 270.41 g/mol [4]
Exact Mass 270.2195 g/mol [5]
High-Resolution Mass Spectrometry: A Primer

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high mass accuracy and resolution, which are critical for lipidomics.[2][3] This capability allows for the differentiation of isobaric compounds—molecules with the same nominal mass but different elemental compositions. For the analysis of 13-oxopalmitic acid, HRMS is indispensable for confirming the elemental composition of the detected ion and for distinguishing it from other lipids or endogenous molecules with similar masses.

Proposed Fragmentation Pattern of 13-Oxopalmitic Acid

In negative ion mode electrospray ionization (ESI), carboxylic acids readily lose a proton to form a [M-H]⁻ ion.[6][7] For 13-oxopalmitic acid, the deprotonated molecule will have an m/z of 269.2122.

Tandem mass spectrometry (MS/MS) of this precursor ion is expected to yield characteristic fragment ions resulting from cleavage at positions alpha to the carbonyl group. This predictable fragmentation is key to confirming the position of the keto group and distinguishing 13-oxopalmitic acid from its isomers.

cluster_precursor Precursor Ion cluster_fragments Predicted Key Fragments Precursor 13-Oxopalmitic Acid [M-H]⁻ m/z = 269.2122 Frag1 Alpha Cleavage (C12-C13) Propionate fragment m/z = 71.0138 Precursor->Frag1 Frag2 Alpha Cleavage (C13-C14) Carboxylate-containing fragment m/z = 225.1860 Precursor->Frag2 Frag3 Neutral Loss of H₂O [M-H-H₂O]⁻ m/z = 251.2016 Precursor->Frag3 Frag4 Neutral Loss of CO₂ [M-H-CO₂]⁻ m/z = 225.2224 Precursor->Frag4

Caption: Predicted MS/MS fragmentation of 13-oxopalmitic acid in negative ion mode.

Part 2: Experimental Protocols

This section outlines a detailed protocol for the extraction, chromatographic separation, and HRMS detection of 13-oxopalmitic acid from biological samples such as plasma or cell culture media.

Protocol 1: Sample Preparation and Lipid Extraction

The goal of sample preparation is to efficiently extract lipids while minimizing degradation and removing interfering substances. A modified Bligh and Dyer extraction is a robust method for this purpose.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS): 13C-labeled palmitic acid (e.g., Palmitic acid-1-¹³C or Palmitic acid-¹³C₁₆)[8]

  • Methanol (HPLC grade), Chloroform (HPLC grade), and Water (LC-MS grade)

  • Antioxidant solution (e.g., 0.01% butylated hydroxytoluene - BHT in methanol)

  • Nitrogen gas evaporator

  • Vortex mixer and Centrifuge

Procedure:

  • Thaw Samples: Thaw biological samples on ice.

  • Add Internal Standard: To 100 µL of sample, add a known amount of the internal standard solution (e.g., 10 µL of 1 µg/mL ¹³C-palmitic acid). The IS is crucial for correcting for extraction efficiency and matrix effects.

  • Solvent Addition: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture containing the antioxidant. The antioxidant is critical to prevent non-enzymatic oxidation of the target analyte during sample workup.

  • Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of LC-MS grade water and vortex for 1 minute.

  • Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Dry Down: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water) for LC-HRMS analysis.

Protocol 2: Liquid Chromatography for Isomer Separation

The separation of oxo-fatty acid isomers is challenging due to their similar physicochemical properties. A reversed-phase C18 column with a suitable gradient is a good starting point.

LC System Parameters:

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good hydrophobic retention for fatty acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure fatty acids are in their neutral form, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting lipids.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 45°CImproves peak shape and can aid in isomer separation.
Injection Volume 5 µLDependent on sample concentration and instrument sensitivity.

Gradient Elution:

Time (min)% Mobile Phase B
0.040
2.040
12.095
15.095
15.140
20.040

This gradient should be optimized for the specific LC system and to achieve baseline separation of 13-oxopalmitic acid from other isomers if standards are available.

cluster_workflow Analytical Workflow Sample Biological Sample + Internal Standard Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Protocol 1 LC Reversed-Phase LC (C18 Column) Extraction->LC Protocol 2 HRMS HRMS Detection (Negative ESI) LC->HRMS Protocol 3 Data Data Analysis HRMS->Data Part 3

Caption: Overall workflow for the analysis of 13-oxopalmitic acid.

Protocol 3: High-Resolution Mass Spectrometry Detection

The HRMS instrument should be operated in negative ion mode to detect the deprotonated 13-oxopalmitic acid.

HRMS Parameters (example for an Orbitrap instrument):

ParameterRecommended SettingRationale
Ionization Mode ESI NegativeCarboxylic acids are readily deprotonated.[6][7]
Capillary Voltage 3.0 kVOptimize for stable spray and maximal signal.
Sheath Gas Flow Rate 35 (arbitrary units)Assists in nebulization.
Auxiliary Gas Flow Rate 10 (arbitrary units)Aids in solvent evaporation.
Capillary Temperature 320°CFacilitates desolvation of ions.
Full Scan (MS1) Resolution 70,000For high mass accuracy and specificity.
Full Scan (MS1) Mass Range m/z 100-500To cover the mass of the analyte and potential contaminants.
MS/MS (dd-MS2) Resolution 17,500Sufficient for fragment ion analysis.
Collision Energy (HCD) 20, 30, 40 (stepped)To obtain a comprehensive fragmentation spectrum.
Inclusion List m/z 269.2122 (for [M-H]⁻)To ensure MS/MS is triggered for the target analyte.

Part 3: Data Analysis and Interpretation

Data Processing

Raw data files should be processed using software capable of handling high-resolution data (e.g., Thermo Scientific™ Compound Discoverer™, Agilent MassHunter, or open-source platforms like MZmine). The general workflow is as follows:

  • Peak Picking/Feature Detection: The software identifies ion signals in the data based on their m/z and retention time.

  • Alignment: Retention times are aligned across different samples to correct for minor shifts.

  • Identification:

    • The feature corresponding to 13-oxopalmitic acid is identified by its accurate mass (m/z 269.2122 ± 5 ppm) and expected retention time.

    • Confirmation is achieved by comparing the experimental MS/MS spectrum to the predicted fragmentation pattern (cleavage alpha to the keto group).

  • Integration: The peak area of the identified feature is integrated for both the analyte and the internal standard.

Quantification

The concentration of 13-oxopalmitic acid is determined by calculating the ratio of the analyte peak area to the internal standard peak area. A calibration curve should be constructed using a certified standard of 13-oxopalmitic acid (if available) or a related compound, spiked into a representative matrix at several concentration levels.

Concentration = (Area_analyte / Area_IS) * (Concentration_IS / Response_Factor)

The response factor is determined from the slope of the calibration curve.

Conclusion and Future Perspectives

This application note provides a detailed and scientifically grounded protocol for the analysis of 13-oxopalmitic acid by LC-HRMS. The combination of a robust sample preparation method, optimized liquid chromatography, and high-resolution mass spectrometry provides the necessary tools for the accurate and precise quantification of this and other oxo-fatty acids in complex biological matrices.

As research into the biological roles of specific oxo-fatty acid isomers continues to expand, the development and validation of these advanced analytical methods will be paramount. Future work should focus on the synthesis of certified standards for all oxo-palmitic acid isomers to enable absolute quantification and to definitively characterize their chromatographic separation and mass spectrometric fragmentation. This will pave the way for a deeper understanding of the role of these potent signaling molecules in human health and disease.

References

  • Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2000). The oxygen-substituted palmitic acid analogue, 13-oxypalmitic acid, inhibits Lck localization to lipid rafts and T cell signaling. Journal of Biological Chemistry, 275(1), 261-270. Available from: [Link]

  • PubChem. (n.d.). 3-Oxohexadecanoic acid. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Keto palmitic acid. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Shevchenko, A., & Simons, K. (2010). Lipidomics: coming to grips with lipid diversity. Nature Reviews Molecular Cell Biology, 11(8), 593-598. Available from: [Link]

  • Koelmel, J. P., Kroeger, N. M., Ulmer, C. Z., Bowden, J. A., Patterson, R. E., Cochran, J. A., ... & Garrett, T. J. (2017). Lipidomics by ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Metabolites, 7(3), 44. Available from: [Link]

  • Murphy, R. C. (2015). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 34(5), 521-537. Available from: [Link]

  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species from human plasma. Journal of lipid research, 46(1), 1-9. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Ionization Efficiency of 13-Oxohexadecanoic Acid

Welcome to the technical support guide for the analysis of 13-oxohexadecanoic acid. This document provides in-depth troubleshooting advice and advanced protocols designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 13-oxohexadecanoic acid. This document provides in-depth troubleshooting advice and advanced protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and provide a framework of causal logic, enabling you to diagnose and resolve challenges in your liquid chromatography-mass spectrometry (LC-MS) workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the analysis of 13-oxohexadecanoic acid and similar long-chain oxo-fatty acids.

Q1: What is the best ionization mode for analyzing 13-oxohexadecanoic acid?

For the underivatized molecule, negative ion electrospray ionization (ESI) is strongly recommended . The rationale is based on the molecule's structure. The carboxylic acid group (-COOH) readily loses a proton in the ESI source to form a stable carboxylate anion, [M-H]⁻.[1][2] Attempting analysis in positive ion mode is generally inefficient for free fatty acids, as it can lead to the neutral loss of water from the protonated molecule, which fragments the parent ion and significantly reduces the sensitivity and accuracy of quantification.[3]

Q2: Why is my signal for 13-oxohexadecanoic acid consistently low or irreproducible?

Low or unstable signal intensity is a frequent issue that can stem from several factors. The most common culprits are:

  • Suboptimal Source Parameters: ESI is a delicate process. Incorrect voltage, temperature, or gas flow settings can lead to inefficient desolvation or, more critically, in-source fragmentation (ISF), where the molecule breaks apart before it is even analyzed.[4][5]

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., salts, phospholipids) can compete with your analyte for charge in the ESI droplet, suppressing its ionization.[6]

  • Signal Dilution via Adduct Formation: The [M-H]⁻ ion can form adducts with various ions present in the mobile phase or from contaminants (e.g., [M+Cl]⁻). This splits the total ion current for your analyte across multiple m/z values, reducing the intensity of your target ion.

  • Source Contamination: A buildup of non-volatile material on the ion source optics can drastically reduce instrument sensitivity.[6][7]

Q3: I see multiple peaks that could be my analyte (e.g., m/z 269.2, 305.2). What are these, and how do they affect my results?

You are likely observing the desired deprotonated molecule alongside common adducts. For 13-oxohexadecanoic acid (Molecular Weight: ~270.4 g/mol ), you should primarily target the [M-H]⁻ ion at m/z 269.2 .

The peak at m/z 305.2 corresponds to a chloride adduct, [M+Cl]⁻ . This is common if your sample or mobile phase has trace amounts of chlorinated solvents or salts. While adducts can sometimes be used for confirmation, their uncontrolled formation is detrimental as it divides the analyte signal, making quantification of the primary [M-H]⁻ ion unreliable.

Q4: Is it ever a good idea to analyze 13-oxohexadecanoic acid in positive ion mode?

For the native acid, no. However, positive ion mode becomes the superior choice after chemical derivatization . By chemically modifying the ketone group with a reagent that carries a permanent positive charge, you can dramatically increase ionization efficiency—often by several orders of magnitude.[8][9] This advanced technique is discussed in Protocol 3.2.

Section 2: Troubleshooting Guide for Low Signal Intensity

When faced with a sudden or persistent loss of signal, a systematic approach is critical. This guide provides a logical workflow to diagnose the root cause.

Workflow: Diagnosing a Complete Loss of Signal

The following diagram outlines the decision-making process for identifying the point of failure in your LC-MS system.

Signal_Loss_Troubleshooting start Start: No or Low Signal ms_check Step 1: Verify MS Health - Check instrument status & vacuum - Is there a stable ESI spray? start->ms_check infuse_std Step 2: Infuse Standard Directly - Prepare fresh standard - Bypass LC system ms_check->infuse_std signal_ok Signal Restored? infuse_std->signal_ok sample_issue Problem is Sample/Method: - Sample degradation? - Sample prep issue? - Incorrect mobile phase? infuse_std->sample_issue If infusion signal is weak lc_issue Problem is LC-related: - Check for leaks/blockages - Verify gradient formation - Column integrity signal_ok->lc_issue  Yes ms_optics_issue Problem is MS-related: - Clean ion source & optics - Check detector voltages - Run instrument calibration signal_ok->ms_optics_issue  No end_lc Resolve LC Issue lc_issue->end_lc end_ms Resolve MS Issue ms_optics_issue->end_ms end_sample Resolve Sample/Method Issue sample_issue->end_sample

Figure 1. Systematic workflow for troubleshooting signal loss.

Section 3: Optimization & Advanced Protocols

This section provides actionable, step-by-step protocols for both fundamental optimization and advanced derivatization strategies.

Protocol 3.1: Optimizing ESI Source Parameters for Negative Ion Mode

Causality: The primary objective is to achieve efficient formation of the [M-H]⁻ ion in the gas phase. This requires a delicate balance: providing enough energy (heat, voltage) to desolvate the analyte from liquid droplets, but not so much energy that it causes the molecule to fragment within the ion source.[4][10] In-source fragmentation is a major cause of poor sensitivity for lipids and fatty acids.[5]

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µg/mL solution of 13-oxohexadecanoic acid standard in a solvent composition matching your initial mobile phase (e.g., 75:25 Acetonitrile:Water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Parameter Optimization (Iterative Process): Monitor the ion intensity of the [M-H]⁻ precursor at m/z 269.2 while adjusting the following parameters one at a time.

    • Capillary Voltage (Negative): Start at -2.5 kV. Gradually increase the voltage in 0.5 kV increments towards -4.0 kV. Excessively high voltage can cause in-source fragmentation or an unstable spray.[11] Find the value that gives the maximum stable signal.

    • Desolvation (Sheath/Drying) Gas Flow: This nitrogen gas flow aids in droplet evaporation. Insufficient flow leads to poor desolvation (ion signal suppression), while excessive flow can cool the ESI plume too much, also reducing signal. Optimize for maximum intensity.

    • Desolvation Temperature: This heated gas helps evaporate the solvent. Start around 300 °C and increase in 25 °C increments up to 450 °C. Be cautious, as overly high temperatures can cause thermal degradation of the analyte.[11] The goal is to find the lowest temperature that provides the best signal-to-noise ratio.

    • Nebulizer Gas Pressure: This parameter controls the formation of the initial aerosol. Follow the manufacturer's recommendations based on your flow rate, typically in the range of 20-60 psi.[11]

  • Verification: Once optimal parameters are found via infusion, apply them to your LC-MS method and inject a standard to confirm performance with chromatography.

Table 1: Typical ESI Source Starting Parameters (Negative Ion Mode)

ParameterStarting ValueOptimization RangeRationale
Capillary Voltage-3.0 kV-2.5 to -4.0 kVDrives the electrochemical process of ionization.
Desolvation Temp.350 °C250 - 450 °CAids solvent evaporation to release gas-phase ions.[11]
Desolvation Gas Flow800 L/h600 - 1000 L/hStrips away solvent from ESI droplets.
Nebulizer Pressure40 psi20 - 60 psiControls aerosol droplet size.[11]
Mobile Phase pH~7.0-8.0Use volatile basesA basic pH promotes the formation of the desired [M-H]⁻ ion.[3]
Protocol 3.2: Advanced Strategy - Chemical Derivatization with Girard's Reagent T

Causality: When ultimate sensitivity is required, derivatization is the most powerful tool. 13-oxohexadecanoic acid contains a ketone (carbonyl) group, which can be targeted with specific chemical reagents.[8] Girard's Reagent T (GT) reacts with the ketone to attach a permanently positive-charged quaternary ammonium group.[9] This fundamentally alters the molecule's properties, making it exceptionally easy to ionize in positive ESI mode . The result is often a dramatic increase in signal intensity, sometimes over 1000-fold, allowing for the detection of trace amounts of the analyte.[9]

Figure 2. Reaction of 13-oxohexadecanoic acid with Girard's Reagent T.

Step-by-Step Derivatization Protocol:

  • Sample Preparation: Evaporate the solvent from your extracted sample containing 13-oxohexadecanoic acid to dryness under a stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of Girard's Reagent T at 10 mg/mL in methanol containing 5% acetic acid (v/v).

  • Reaction: Reconstitute the dried sample extract in 100 µL of the GT reagent solution.

  • Incubation: Vortex the mixture briefly and incubate at 60 °C for 30 minutes.

  • Analysis: After incubation, the sample can be diluted with the initial mobile phase and is ready for injection into the LC-MS system.

  • LC-MS Analysis:

    • Switch the mass spectrometer to Positive Ion Mode .

    • Develop a new tune file and optimize source parameters for the derivatized product.

    • Monitor for the [M]⁺ ion of the derivatized product. The mass will be increased by the mass of the GT moiety minus water.

References

  • Koivusalo, M., Haimi, P., Heikinheimo, L., Kostiainen, R., & Somerharju, P. (2001). Quantitative determination of phospholipid compositions by ESI-MS: effects of acyl chain length, unsaturation, and lipid concentration on instrument response. Journal of Lipid Research. Available at: [Link]

  • Al-Hasani, K., & Taha, E. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]

  • Javorský, P., & Rybárová, S. (2015). A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils. Journal of Food and Drug Analysis. Available at: [Link]

  • Fischer, S., & Duncan, W. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. Available at: [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. Available at: [Link]

  • Gao, X., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Free Radical Biology and Medicine. Available at: [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Murphy, R. C. (2014). Fatty Acids | Tandem Mass Spectrometry of Lipids. Royal Society of Chemistry. Available at: [Link]

  • Kuhn, C., & Valder, C. (2014). Electrospray ionization efficiency of different fatty acid compared to... ResearchGate. Available at: [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Wood, P. L., & Woltjer, R. L. (2018). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Journal of Mass Spectrometry.
  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available at: [Link]

  • Hankin, J. A., & Barkley, R. M. (2008). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews. Available at: [Link]

  • Kemp, S., et al. (2004). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of Inherited Metabolic Disease. Available at: [Link]

  • LCGC International. (2017). How to Avoid Problems in LC–MS. LCGC International. Available at: [Link]

  • Al-Hasani, K., & Taha, E. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Available at: [Link]

  • Waters Corporation. (n.d.). Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations. Waters Corporation. Available at: [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available at: [Link]

  • Tallman, K. A., & Brash, A. R. (2024). The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. Journal of Biological Chemistry. Available at: [Link]

  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Aalizadeh, R., et al. (2023). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. Journal of Cheminformatics. Available at: [Link]

  • ResearchGate. (2020). What are the molecular determinants for formation of adducts in electrospray mass spectrometry? ResearchGate. Available at: [Link]

  • Afonin, V. I., & Morlock, G. E. (2022). Options of the Main Derivatization Approaches for Analytical ESI and MALDI Mass Spectrometry. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ESI-MS/MS spectra of the major adduct formed upon reaction of ON13 with... ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Oxohexadecanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. MDPI. Available at: [Link]

  • PubChem. (n.d.). 9-Oxohexadecanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis. Available at: [Link]

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023). eScholarship, University of California. Available at: [Link]

  • Hermans, J., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

  • Aalizadeh, R., et al. (2023). Ionization Mass Spectrometry Analytes based on - Molecular Fingerprints and Cumulative Neutral - ChemRxiv. ChemRxiv. Available at: [Link]

  • Singh, R., & Farmer, P. B. (2006). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. International Journal of Mass Spectrometry. Available at: [Link]

  • Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. (2024). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Kelly, R. T., et al. (2005). Efficiency of nano-electrospray ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Aalizadeh, R., et al. (2023). Ionization efficiency prediction of electrospray ionization mass spectrometry analytes based on molecular fingerprints and cumulative neutral losses. Semantic Scholar. Available at: [Link]

Sources

Optimization

separating 13-oxohexadecanoic acid from isomeric keto fatty acids

Technical Support Center: Isomeric Resolution of Keto-Fatty Acids Ticket ID: KFA-ISO-13-16 Subject: Separation and Identification of 13-Oxohexadecanoic Acid from Isomeric Contaminants Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomeric Resolution of Keto-Fatty Acids

Ticket ID: KFA-ISO-13-16 Subject: Separation and Identification of 13-Oxohexadecanoic Acid from Isomeric Contaminants Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary

You are attempting to isolate 13-oxohexadecanoic acid (13-oxo-C16:0). The primary challenge is distinguishing this specific positional isomer from its keto-isomers (e.g., 9-oxo, 10-oxo, 12-oxo) which share an identical Molecular Weight (MW 270 for free acid, MW 284 for methyl ester) and near-identical polarity.

Standard Reverse Phase HPLC (C18) often fails to resolve these positional isomers because the hydrophobic interaction of the C16 chain dominates the subtle polarity shift caused by the keto group's position. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is the required gold standard for definitive identification due to position-specific fragmentation rules.

Module 1: Chromatographic Resolution (The "How")

Objective: Physically separate the 13-oxo isomer from the 9, 10, and 12-oxo contaminants.

Protocol A: GC-MS Separation (Recommended)

Prerequisite: You must convert the free fatty acid to a Fatty Acid Methyl Ester (FAME). Free acids tail significantly on GC columns, destroying resolution.

  • Derivatization:

    • Reagent: 14% Boron trifluoride (

      
      ) in methanol.
      
    • Condition: 60°C for 10 mins. (Avoid harsh temps >80°C to prevent keto-enol tautomerization or migration).

    • Extraction: Hexane.[1][2]

  • Column Selection (Critical):

    • Do not use standard non-polar columns (e.g., DB-5, HP-5). They separate by boiling point, which is identical for these isomers.

    • Use:High-Polarity Cyanopropyl Phases (e.g., CP-Sil 88, SP-2560, or BPX-70).

    • Mechanism:[3][4][5] The cyano-dipole interacts with the keto-dipole. As the keto group moves closer to the ester head (or further), the dipole moment shifts slightly, altering retention time.

  • Oven Program:

    • Isothermal holds are superior to rapid ramps for isomer splitting.

    • Profile: 100°C (1 min)

      
       15°C/min to 160°C 
      
      
      
      Hold 20 mins
      
      
      5°C/min to 240°C.
Protocol B: HPLC-MS/MS (Alternative)

Use only if samples are heat-labile or preparative isolation is required.

  • Column: C18 columns are insufficient. Use a C30 (Carotenoid) column or a PFP (Pentafluorophenyl) column. The PFP phase offers pi-pi interactions that can discriminate based on the steric accessibility of the keto group.

  • Mobile Phase Modifier: Methanol is preferred over Acetonitrile. Methanol forms hydrogen bonds with the keto group, enhancing selectivity differences between isomers.

Module 2: Mass Spectrometry Identification (The "Proof")

Objective: Confirm the keto group is at Carbon 13 and not Carbon 12 or 14.

The "14-Dalton Shift" Rule: In Electron Impact (EI) ionization (70 eV), keto-FAMEs fragment primarily via


-cleavage  relative to the carbonyl group. Because the alkyl chain length on either side of the ketone changes by one 

unit (14 Da) for each isomer, the diagnostic ions shift predictably.
Diagnostic Logic for 13-Oxohexadecanoic Acid Methyl Ester (MW 284)
  • Structure:

    
    
    
  • Key Fragment A (Loss of Propyl Tail):

    • Cleavage between C13 and C14.

    • The fragment retains the ester head.

    • Calculation:

      
      .
      
  • Key Fragment B (Loss of Ester Head):

    • Cleavage between C12 and C13.

    • The fragment is the acylium ion of the tail.

    • Structure:

      
      .
      
    • Calculation:

      
      .
      
Comparison Table: Isomer Fingerprints
Isomer (Methyl Ester)Keto PositionDiagnostic Ion A (Head-containing)Diagnostic Ion B (Tail-containing)
13-oxo-C16:0 C13 m/z 241 (

)
m/z 71 (Butyryl)
12-oxo-C16:0C12m/z 227 (

)
m/z 85 (Valeryl)
14-oxo-C16:0C14m/z 255 (

)
m/z 57 (Propionyl)
10-oxo-C16:0C10m/z 199 (

)
m/z 113 (Octanoyl)

Self-Validating Check: If you see a peak at m/z 227 , your sample is contaminated with the 12-oxo isomer. If you see m/z 241 , you have successfully isolated the 13-oxo target.

Module 3: Visualization & Logic Flows

Figure 1: Decision Matrix for Separation Strategy

SeparationStrategy Start Start: Crude Keto-Fatty Acid Mix SampleType Is sample heat stable? Start->SampleType GC_Path GC-MS (Recommended) SampleType->GC_Path Yes LC_Path HPLC-MS (Alternative) SampleType->LC_Path No Deriv_GC Derivatize to FAME (BF3/MeOH, 60°C) GC_Path->Deriv_GC Deriv_LC Derivatize to DNPH (Enhances UV/Vis & Mass) LC_Path->Deriv_LC Col_GC Column: High Polarity Cyanopropyl (CP-Sil 88 / SP-2560) Deriv_GC->Col_GC Col_LC Column: PFP or C30 (Methanol Mobile Phase) Deriv_LC->Col_LC Result_GC Result: Isomers separated by dipole-dipole interaction Col_GC->Result_GC Result_LC Result: Isomers separated by steric/pi-pi interaction Col_LC->Result_LC MS_ID ID Verification: Check Alpha-Cleavage Ions (13-oxo = m/z 241 & 71) Result_GC->MS_ID Result_LC->MS_ID

Caption: Workflow selection based on sample stability. GC-MS is the preferred route for high-resolution isomer differentiation.

Figure 2: Fragmentation Mechanism (Alpha Cleavage)

AlphaCleavage Parent Parent Ion (M+) Methyl 13-oxohexadecanoate MW: 284 Cleavage Alpha-Cleavage Event (70 eV EI) Parent->Cleavage Frag_A Fragment A (Head) [CH3OOC-(CH2)11-CO]+ m/z 241 Cleavage->Frag_A Path 1 (Dominant) Neutral_A Neutral Loss A Propyl Radical (C3H7) Mass 43 Cleavage->Neutral_A Frag_B Fragment B (Tail) [CH3-(CH2)2-CO]+ m/z 71 Cleavage->Frag_B Path 2 Neutral_B Neutral Loss B Ester Radical Mass 213 Cleavage->Neutral_B

Caption: The alpha-cleavage mechanism generating the diagnostic ions m/z 241 and m/z 71 specific to the 13-oxo isomer.

Troubleshooting & FAQ

Q1: I see a peak at m/z 284, but the fragmentation pattern is messy. Why?

  • Cause: You may be looking at the McLafferty Rearrangement ions rather than alpha cleavage.

  • Fix: Look for even-mass ions. For 13-oxo-C16, a McLafferty rearrangement involving the ester-side chain (gamma-hydrogen at C10) will produce an ion at m/z 86 . If you see m/z 74 (standard FAME McLafferty), that comes from the ester head itself and is non-diagnostic for the keto position. Focus on m/z 241 for confirmation.

Q2: My peaks are tailing badly on the GC.

  • Cause: Incomplete methylation. Free fatty acids interact with silanol groups on the column.

  • Fix: Ensure your

    
    /Methanol reagent is fresh. Add a drying step (Sodium Sulfate) to the hexane extract before injection to remove trace water, which can hydrolyze the FAMEs back to acids.
    

Q3: Can I separate these without derivatization?

  • Answer: Generally, no. Underivatized keto-fatty acids have extremely high boiling points and dimerize in the gas phase. In LC, they ionize poorly in ESI(+) without a modifier. Derivatization is a critical "Self-Validating" step to ensure volatility (GC) or ionizability (LC).

References

  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: Keto-Fatty Acids. Lipid Maps. Available at: [Link]

  • Vlahov, G. (2006). Application of NMR Spectroscopy to the Analysis of Isomeric Keto-Fatty Acids. Progress in Lipid Research.
  • CyberLipid Center. (n.d.). Gas Chromatography of Fatty Acids: Column Selection. Available at: [Link]

  • NIST Chemistry WebBook. (2023). Fragmentation Patterns of Methyl Esters. (Source for alpha-cleavage energetics). Available at: [Link]

Sources

Troubleshooting

Lipid Stability Support Center: 13-Oxopalmitic Acid (13-OPA)

Status: Operational Ticket ID: #LIPID-STAB-13OPA Support Tier: Senior Application Scientist 🛑 Critical Alert: Read Before Opening Vial If you have just received your shipment of 13-oxopalmitic acid (13-OPA) , adhere to t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #LIPID-STAB-13OPA Support Tier: Senior Application Scientist

🛑 Critical Alert: Read Before Opening Vial

If you have just received your shipment of 13-oxopalmitic acid (13-OPA) , adhere to these immediate constraints to prevent irreversible sample loss:

  • NO PLASTICS: Do not store 13-OPA in polypropylene (eppendorf) tubes for long periods. As a lipophilic keto-fatty acid, it will adsorb to the plastic walls, significantly altering the effective concentration. Use Amber Glass Vials.

  • NO AQUEOUS STORAGE: Never store 13-OPA diluted in PBS, TRIS, or cell culture media. It will precipitate out of solution or form micelles within 24 hours.

  • INERT GAS PURGE: Once opened, the headspace of the vial must be purged with Argon or Nitrogen before re-sealing to prevent auto-oxidation of the alkyl chain.

Part 1: The Science of Stability (FAQ)

Q: Why is 13-OPA considered "unstable" if it is a saturated fatty acid derivative? A: While 13-OPA lacks the highly reactive multiple double bonds of polyunsaturated fatty acids (PUFAs), it faces three distinct thermodynamic enemies:

  • Entropic Precipitation (The "Crash"): 13-OPA is a long-chain (C16) fatty acid. Its solubility in aqueous buffers is negligible (<10 µg/mL).[1][2] When you dilute a stock solution (in DMSO/Ethanol) into a buffer, you create a metastable supersaturated solution. Without immediate use, the hydrophobic effect drives the molecules to aggregate and precipitate, often invisibly, reducing bioavailability.

  • Surface Adsorption: The hydrophobic tail of 13-OPA seeks non-polar surfaces. If stored in standard plastic tubes, up to 40% of your mass can be lost to the container walls in 24 hours.

  • Ketone Reactivity: The carbonyl group at C13 introduces a dipole and a site for potential nucleophilic attack (e.g., by amines in Tris buffer) or reduction, although it is more stable than an aldehyde.

Q: Can I freeze-thaw my stock solution? A: Limit this to 3 cycles maximum. Repeated freeze-thaw cycles introduce condensation (water) into hygroscopic solvents like DMSO. Water accumulation shifts the polarity of the solvent, causing the fatty acid to crash out of solution upon the next thaw.

Part 2: Optimized Storage Protocol

🧪 Solvent Compatibility Matrix
SolventSolubility LimitStorage TempStability WindowApplication Note
Ethanol (Anhydrous) ~30 mg/mL-80°C6 MonthsBest for evaporation; easier to remove if changing solvents.
DMSO (High Purity) ~20 mg/mL-20°C / -80°C3 MonthsBest for cell culture spikes; hygroscopic (keep sealed).
DMF ~20 mg/mL-80°C3 MonthsAlternative to DMSO; toxic to some cell lines.
PBS / Media <0.1 mg/mLDO NOT STORE < 24 HoursPrepare fresh immediately before use.
⚙️ Step-by-Step Preservation Workflow

This protocol ensures your 13-OPA remains chemically structurally intact and accurately quantified.

  • Equilibration: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture inside, degrading the lipid.

  • Solubilization:

    • Add Ethanol or DMSO to the vial to achieve a stock concentration of 10–25 mg/mL .

    • Vortex gently. If the solution is cloudy, warm the vial in a 37°C water bath for 2 minutes. The solution must be optically clear.

  • Aliquoting:

    • Using a glass syringe (or high-quality pipette tips with minimal contact time), transfer aliquots into Amber Glass Vials with Teflon-lined screw caps.

    • Volume Recommendation: Aliquot only what you need for a single experiment (e.g., 50 µL) to avoid future freeze-thaw cycles.

  • Inert Gas Purging:

    • Gently flow a stream of Argon or Nitrogen gas over the liquid surface for 10–15 seconds to displace oxygen.

  • Cryopreservation:

    • Seal tightly.[3] Wrap the cap with Parafilm to prevent solvent evaporation.

    • Store at -80°C .

📉 Visualization: Storage Lifecycle

StorageProtocol Receipt 1. Receipt (Solid Powder) Equilibrate 2. Equilibrate (Warm to RT) Receipt->Equilibrate Dissolve 3. Dissolve (DMSO/EtOH) Equilibrate->Dissolve Check Optically Clear? Dissolve->Check Warm Warm (37°C) Check->Warm No (Cloudy) Aliquot 4. Aliquot (Amber Glass) Check->Aliquot Yes Warm->Check Purge 5. Gas Purge (Argon/N2) Aliquot->Purge Store 6. Store (-80°C) Purge->Store

Figure 1: The "Golden Path" workflow for handling 13-OPA from receipt to long-term storage.

Part 3: Troubleshooting Guide

🔍 Diagnostic Logic Tree

Use this flow to diagnose issues with your 13-OPA experiments.

Troubleshooting Issue Issue Observed Precipitate Visible Precipitate in Buffer Issue->Precipitate ActivityLoss Loss of Biological Activity Issue->ActivityLoss VolumeLoss Volume Loss in Storage Vial Issue->VolumeLoss SolventCheck Did you use aqueous stock? Precipitate->SolventCheck PlasticCheck Stored in Plastic? ActivityLoss->PlasticCheck CapCheck Cap Sealed/Parafilmed? VolumeLoss->CapCheck Fix1 Fix: Pre-dissolve in DMSO/EtOH first SolventCheck->Fix1 Yes Fix2 Fix: Adsorption loss. Switch to Glass. PlasticCheck->Fix2 Yes OxidationCheck Gas Purged? PlasticCheck->OxidationCheck No Fix3 Fix: Sample Oxidized. Discard. OxidationCheck->Fix3 No Fix4 Fix: Solvent Evaporation. Concentration unknown. Resuspend & Quantify. CapCheck->Fix4 No

Figure 2: Diagnostic logic for identifying root causes of experimental failure.

Common Scenarios

Scenario 1: "My solution turned cloudy when I added it to the cell media."

  • Cause: The concentration of 13-OPA exceeded its solubility limit in the aqueous phase, or the mixing was too rapid.

  • Solution:

    • Ensure your stock is in DMSO or Ethanol.

    • Dilute the stock slowly into the media while vortexing.

    • Keep the final organic solvent concentration (DMSO/EtOH) below 0.1% to avoid cytotoxicity, but ensure the lipid concentration is within the soluble range (typically <100 µM in media). Use fatty-acid-free BSA (0.1%) as a carrier if higher concentrations are needed.

Scenario 2: "I stored the stock at -20°C, and now there are crystals at the bottom."

  • Cause: Palmitic acid derivatives have high melting points. At -20°C, the solubility in DMSO decreases, causing crystallization.

  • Solution: Do not filter! You will remove the drug. Warm the vial to 37°C and vortex until fully redissolved. Sonicate if necessary.

References

  • Cayman Chemical. Palmitic Acid Product Information & Solubility Data. (Standard protocol for C16 fatty acid handling).

  • MedChemExpress. Palmitic acid-13C16 Storage and Handling. (Isotope stability data confirming -80°C protocols).

  • ResearchGate (Expert Consensus). Solubility of Palmitic Acid in DMSO/Ethanol for Cell Culture.

  • Biomol. Lipid Nanoparticle Formulation & Lipid Storage Guide. (General lipid handling and plastic adsorption risks).

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in Oxidized Fatty Acid GC-MS Analysis

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of oxidized fatty acids. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of oxidized fatty acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of baseline noise, which can obscure true analyte signals and compromise data integrity. As a self-validating system of protocols, this guide will not only provide step-by-step solutions but also explain the underlying principles to empower you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations of baseline noise.

Q1: My baseline is consistently high and noisy across the entire chromatogram. Where do I start looking for the problem?

A high and noisy baseline is often a sign of a persistent, system-wide issue. The most common culprits are contamination in the carrier gas line, a significant leak, or extensive column bleed.[1][2] A systematic approach is crucial to pinpoint the source.

Causality: A consistently high baseline indicates that the contaminant is continuously entering the MS detector, not as a discrete injection. This could be due to impurities in the carrier gas, a constant influx of air from a leak, or the stationary phase of the column degrading at a high rate (bleed) across the entire temperature program.

Troubleshooting Protocol:

  • Carrier Gas Purity Check: Ensure you are using high-purity carrier gas (e.g., Helium 99.999%). Contaminated gas tanks or exhausted gas purifiers are a frequent source of baseline noise.[1][3] Check the installation date of your gas traps and replace them if they are past their recommended lifetime.

  • System Leak Check: Perform an electronic leak check of the entire GC system, paying close attention to the injector, column fittings, and the transfer line to the MS. Air leaks introduce nitrogen (m/z 28), oxygen (m/z 32), and water (m/z 18) into the system, which can elevate the baseline and contribute to noise.[2][4]

  • Column Bleed Assessment: Condition the column according to the manufacturer's instructions. If the baseline remains high, it could be a sign of an old or damaged column. You can confirm this by running a blank gradient without an injection. A rising baseline with increasing temperature is characteristic of column bleed.[5]

Section 2: Contamination-Specific Issues

Contamination can be introduced at multiple points in your workflow. This section helps you identify and eliminate specific sources.

Q2: I see random, sharp spikes in my baseline that are not Gaussian peaks. What could be causing this?

These are typically indicative of electrical noise or particulates flaking into the ion source.[6]

Causality: Electrical spikes are often due to unstable power supplies or poor instrument grounding.[6][7] Particulate contamination can result from septum coring or metal filings from ferrules.

Troubleshooting Protocol:

  • Electrical Grounding and Power Supply Verification: Ensure the GC-MS is connected to a stable, grounded power source. If possible, use a dedicated circuit.[7]

  • Inspect the Septum and Liner: Check the injector septum for signs of coring (small pieces of the septum falling into the liner). Replace the septum if necessary. Examine the liner for any visible particulates.

  • Detector Maintenance: If the issue persists, it may be necessary to clean the detector, as particulates could have accumulated over time.[8]

Q3: My baseline is clean until I inject my sample, then I see a "hump" or rolling baseline. What does this suggest?

A baseline disturbance that appears only after sample injection points towards contamination from the sample itself or the sample introduction system.[8]

Causality: This "hump" is often caused by the elution of less volatile or semi-volatile compounds from your sample matrix that were not fully removed during sample preparation.[8] For oxidized fatty acids, this can include residual derivatization reagents or other lipids.

Troubleshooting Protocol:

  • Solvent and Reagent Blanks: Inject a blank of the solvent used to dissolve your sample. If the hump is present, the solvent is contaminated. Do the same for all reagents used in your sample preparation.

  • Review Sample Preparation: Oxidized fatty acids are prone to degradation. Ensure your sample preparation includes antioxidants and is performed under conditions that minimize further oxidation (e.g., on ice, under an inert atmosphere).[9] Also, ensure complete removal of derivatization reagents before injection.

  • Injector Maintenance: A contaminated injector can accumulate non-volatile residues that slowly bleed into the column.[1] Clean the injector and replace the liner and septum.

Q4: I am observing characteristic mass fragments of common contaminants (e.g., m/z 73, 147, 207). What are these and where are they coming from?

These ions are classic indicators of polysiloxane bleed from the column or septum. Other common contaminants have their own signatures.

Causality: The analysis of fatty acids often requires high temperatures, which can accelerate the degradation of the stationary phase of the column, leading to column bleed.[5] The ions you are seeing are characteristic fragments of the siloxane backbone of many common GC columns.

Common Contaminants and Their Sources

m/z (Daltons)Compound/ClassLikely Source
73, 147, 207, 281PolysiloxanesColumn bleed, Septum bleed
43, 57, 71HydrocarbonsPump oil, Fingerprints, Contaminated solvents
78BenzeneCleaning solvent
91TolueneCleaning solvent, Lab environment
149PhthalatesPlasticizers from labware (e.g., pipette tips, vials)

This table is a summary of common contaminants and may not be exhaustive. Refer to specialized libraries for more comprehensive lists.[2][10]

Section 3: Oxidized Fatty Acid-Specific Challenges

The analysis of oxidized fatty acids presents unique challenges due to their reactivity and low abundance.

Q5: Why is baseline noise a more significant problem for oxidized fatty acids compared to other analytes?

The analysis of oxidized fatty acids pushes the limits of GC-MS sensitivity. These molecules are often present at low concentrations and are susceptible to degradation, making a low baseline critical for accurate quantification.

Causality:

  • Low Abundance: Endogenous levels of specific oxidized fatty acids can be very low, requiring high detector gain, which amplifies any existing baseline noise.[11]

  • Sample Preparation Artifacts: The multi-step sample preparation required for oxidized fatty acids (extraction, hydrolysis, derivatization) increases the risk of introducing contaminants.[12][13]

  • Analyte Instability: Oxidized fatty acids are prone to further oxidation and degradation if not handled properly, leading to a complex sample matrix and potential for interfering peaks.[9]

Q6: I suspect my derivatization step is contributing to the baseline noise. How can I confirm and mitigate this?

Derivatization is necessary to make fatty acids volatile for GC analysis, but the reagents themselves can be a source of noise.[14]

Causality: Incomplete reactions can leave behind unreacted derivatizing agents or byproducts that are chromatographically active. Additionally, some derivatization methods can produce artifacts.[15][16]

Troubleshooting Protocol:

  • Derivatization Reagent Blank: Prepare a blank sample containing only the derivatization reagents and solvent, and inject it into the GC-MS. This will reveal any contaminants or byproducts from the reagents.

  • Optimize Derivatization Conditions: Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentrations.

  • Post-Derivatization Cleanup: Incorporate a cleanup step after derivatization to remove excess reagents and byproducts. Solid-phase extraction (SPE) is often used for this purpose, but be aware that the SPE cartridges themselves can be a source of contamination.[17] Always test a blank of your SPE elution solvent.

Section 4: Systematic Troubleshooting Workflow

When faced with baseline noise, a logical, step-by-step approach is the most efficient way to identify and resolve the issue.

Troubleshooting Workflow Diagram

Caption: A stepwise decision tree for troubleshooting baseline noise.

Section 5: Best Practices for Maintaining a Low-Noise System

Proactive measures are key to preventing baseline noise issues before they arise.

  • Regular Preventative Maintenance: Adhere to a strict schedule for replacing consumables like septa, liners, and seals.[18] Regularly clean the ion source.[19]

  • High-Quality Consumables and Reagents: Use high-purity solvents and gases. Be cautious of plastic labware, as it can leach phthalates and other contaminants.[17][20]

  • Proper Sample Handling and Storage: Store fatty acid samples and extracts at low temperatures (-20°C or -80°C) under an inert atmosphere to prevent oxidation.[9][21]

  • Column Care: Always condition a new column as per the manufacturer's instructions. Avoid exposing the column to oxygen, especially at high temperatures.[22]

  • Method Optimization: Develop a robust GC method with an appropriate temperature program and flow rate to ensure good chromatography and minimize the time the column spends at its maximum temperature.[12]

By following these guidelines and employing a systematic troubleshooting approach, you can significantly reduce baseline noise in your oxidized fatty acid GC-MS analyses, leading to more accurate and reliable results.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Series Part Two: Baseline Disturbances. Retrieved from [Link]

  • MAC-MOD Analytical. (2022, July 25). Troubleshooting Methods in GC [Video]. YouTube. Retrieved from [Link]

  • Applied Analytical Systems. (n.d.). Why Your GC Baseline Is Noisy — And How to Fix It. Retrieved from [Link]

  • Chromatography Forum. (2013, August 31). GCMS problem running fatty acids. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems. Retrieved from [Link]

  • Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention. Retrieved from [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC-MS Contamination. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). How Do I Maintain My GC-MS?. In Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Hankin, J. A., & Murphy, R. C. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Journal of Visualized Experiments, (78), e50539. [Link]

  • Agilent Technologies. (2016, April 5). Baseline Disturbances - GC Troubleshooting Series - Part 2 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017, February 23). How do I decrease background noise on GC/MS?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]

  • Reis, A., Rudnitskaya, A., & Blackburn, G. (2017). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 7(2), 18. [Link]

  • Christie, W. W. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. AOCS. Retrieved from [Link]

  • Agilent Technologies. (2022, October 14). Agilent GC/MS best practices. Retrieved from [Link]

  • Tallman, K. A., & Porter, N. A. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC. [Link]

  • ResearchGate. (2022, April 11). What is the technical issue causing too much noise in our chromatogram using the column Rtx-5MS for lipids analysis?. Retrieved from [Link]

  • Ebrahimi, M., & Lante, A. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Foods, 3(3), 424–436. [Link]

  • Biotage. (2022, November 3). Tips to Pinpoint Contamination in Your Extraction Workflow for GC-MS. Retrieved from [Link]

  • Li, Y., et al. (2019). Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM 2.5. Atmosphere, 10(11), 693. [Link]

  • Postnova Analytics GmbH. (n.d.). Maintaining your Agilent GC and GC/MS Systems. Retrieved from [Link]

  • European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Elimination of Memory Peaks and GC Background Noise. Retrieved from [Link]

  • LCGC International. (2019, February 6). Tips to Boost Your Trace Analysis Skills. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Retrieved from [Link]

  • Cavonius, L. R., et al. (2016). Fatty acid contaminations originating from commercially available solid phase-extraction columns. European Journal of Lipid Science and Technology, 118(10), 1599-1602. [Link]

  • ResearchGate. (n.d.). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Retrieved from [Link]

  • Agilent Technologies. (2023, December 5). How to Keep a Good Thing Going: Preventative and Routine Maintenance for Your GC System. Retrieved from [Link]

  • ResearchGate. (2016, March 1). How can I confirmed the contamination of the ion source in GCMSD Agilent technology?. Retrieved from [Link]

  • Hiden Analytical. (n.d.). Mass spectral fragments of common hydrocarbons. Retrieved from [Link]

  • ResearchGate. (2018, November 26). How to store fatty food samples and extracted fats?. Retrieved from [Link]

  • LabRulez GCMS. (2021, January 27). Stop the Bleed: Tips and Tricks on GC Column Bleed. Retrieved from [Link]

  • MDPI. (n.d.). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Retrieved from [Link]

  • USA Lab. (2019, November 7). List of Steps to Prevent Sample Contamination. Retrieved from [Link]

  • Chromatography Forum. (2005, June 22). Column bleed or real peaks. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants.... Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]

  • IntechOpen. (n.d.). Unveiling Hidden Pollutants: An Environmental Forensics Approach to Water Contamination. Retrieved from [Link]

Sources

Troubleshooting

reducing matrix effects in 13-keto palmitic acid quantification

Topic: Reducing Matrix Effects in 13-Keto Palmitic Acid Quantification Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists, Lipidomics Researchers Welcome to the Advanced Li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Matrix Effects in 13-Keto Palmitic Acid Quantification Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists, Lipidomics Researchers

Welcome to the Advanced Lipidomics Troubleshooting Center. You are likely here because your LC-MS/MS assay for 13-keto palmitic acid (13-KPA) is suffering from poor reproducibility, signal suppression, or drifting retention times. 13-KPA is a specific oxidized lipid (oxylipin) with a hydrophobic tail, a polar carboxyl head, and a mid-chain ketone. This unique chemistry makes it susceptible to severe ion suppression from co-eluting phospholipids in plasma and tissue homogenates.[1]

This guide moves beyond basic "textbook" advice to provide field-proven workflows for eliminating matrix effects.

Module 1: Diagnosis
Q: How do I definitively prove that "Matrix Effects" are killing my sensitivity?

A: Do not rely solely on extraction recovery calculations. You must visualize the suppression zone using the Post-Column Infusion (PCI) method.[1]

The Protocol:

  • Setup: Tee-in a constant flow of neat 13-KPA standard (e.g., 100 ng/mL) into the eluent flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (plasma processed via your current method, containing no analyte).

  • Observation: Monitor the baseline of the infused 13-KPA.

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion suppression (Matrix Effect < 100%).

    • Positive Peak: Ion enhancement (Matrix Effect > 100%).

The Fix: If the "dip" aligns with your 13-KPA retention time, you must alter your chromatography or sample preparation.

PCI_Setup cluster_result Result Interpretation LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Syringe Syringe Pump (Constant 13-KPA Infusion) Syringe->Tee MS Mass Spectrometer (Monitor MRM) Tee->MS Combined Flow Result Dip in Baseline = Suppression Zone

Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.

Module 2: Sample Preparation (The First Line of Defense)
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough?

A: No. For low-abundance oxylipins like 13-KPA, simple protein precipitation is often insufficient. PPT removes proteins but leaves behind Phospholipids (PLs) —specifically Glycerophosphocholines (GPCho)—which are the primary cause of ion suppression in ESI- modes. PLs often co-elute with fatty acids due to similar hydrophobicity.

Recommended Workflow: Mixed-Mode Anion Exchange (MAX) SPE Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange sorbent. This utilizes the acidic nature of the 13-KPA carboxyl group to separate it from neutral phospholipids.

Step-by-Step MAX Protocol for 13-KPA:

  • Pre-treatment: Dilute Plasma 1:3 with 1% Formic Acid (aq) to disrupt protein binding.

  • Conditioning: Methanol followed by Water.

  • Loading: Load sample at low pH (keeps 13-KPA protonated/hydrophobic for retention).

  • Wash 1 (Ammonium Acetate): Removes salts and proteins.

  • Wash 2 (Methanol/Acetonitrile): CRITICAL STEP. Washes away neutral phospholipids and zwitterions while 13-KPA remains bound by ionic interaction.

  • Elution: 5% Formic Acid in Methanol. (Disrupts the ionic bond, releasing 13-KPA).

Data Comparison: Cleanup Efficiency

MethodPhospholipid Removal13-KPA RecoveryMatrix Effect (ME%)
Protein PPT (ACN) < 15%> 90%40-60% (Severe Suppression)
Liquid-Liquid (MTBE) ~ 60%80-85%70-80%
SPE (MAX) > 95% 85-90% 90-105% (Clean)
Module 3: Chromatographic Optimization
Q: My 13-KPA peak still drifts or has a shoulder. How do I separate it from the "GPCho" dump?

A: You must chromatographically resolve the analyte from the phospholipid region.

  • Column Choice: Use a C18 column with high carbon load (e.g., 1.8 µm HSS T3 or similar). The "T3" bonding is designed to retain polar/non-polar lipids better than standard C18.

  • Gradient Tuning: Phospholipids typically elute late in the gradient (high organic).

    • Strategy: Ensure 13-KPA elutes before the gradient ramps to 95-100% B.

    • Mobile Phase Modifier: Add 0.01% Acetic Acid (not Formic) to Mobile Phase A and B. Acetic acid often provides better negative mode ionization for fatty acids than formic acid.

Module 4: Internal Standards & Calibration
Q: Can I use a structural analog (like heptadecanoic acid) as an Internal Standard?

A: Avoid if possible. Analog standards do not co-elute perfectly with 13-KPA. Therefore, they do not experience the exact same matrix suppression at the exact same time.

The Solution: Stable Isotope Dilution You must use a Stable Isotope Labeled (SIL) standard.

  • Gold Standard: 13-KPA-d4 (Deuterated).

  • Silver Standard: U-13C-Palmitic Acid (if specific KPA standard is unavailable).

Why? The SIL standard co-elutes with the analyte.[2] If the matrix suppresses the 13-KPA signal by 50%, it also suppresses the SIL signal by 50%. The ratio remains constant, preserving quantitative accuracy.

IS_Correction cluster_suppression Ionization Competition Matrix Matrix Interferences (Phospholipids) MS_Source ESI Source Matrix->MS_Source Blocks Sites Analyte Analyte (13-KPA) Analyte->MS_Source SIL SIL-IS (13-KPA-d4) SIL->MS_Source Detector Detector Response MS_Source->Detector Suppressed Signal (Analyte) MS_Source->Detector Suppressed Signal (IS) Calc Ratio Calculation: (Analyte Area / IS Area) Detector->Calc Result Accurate Quantitation (Errors Cancel Out) Calc->Result

Figure 2: Mechanism of Matrix Compensation using Stable Isotope Labeled Internal Standards.

Module 5: Advanced Troubleshooting (Derivatization)
Q: I have cleaned the sample, but sensitivity is still too low. What now?

A: The keto-group on 13-KPA allows for derivatization to permanently charge the molecule, drastically increasing ionization efficiency (often 10-100x fold increase) and shifting the retention time away from matrix zones.

Protocol: Girard’s Reagent T (GT) Derivatization

  • Reagent: Girard’s Reagent T (hydrazine-based).

  • Reaction: Reacts with the ketone group at C13.

  • Result: Adds a permanent quaternary ammonium tag.

  • Benefit: Allows detection in Positive Mode (ESI+) , which is generally cleaner and more sensitive than Negative Mode for lipids.

Warning: Derivatization adds a step to sample prep and requires removing excess reagent. Use this only if SPE cleanup alone does not meet your Limit of Quantitation (LOQ) needs.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Thermo Fisher Scientific. (2025). Solid Phase Extraction Guide: Strategies for Phospholipid Removal.

  • Cayman Chemical. (2024). Palmitic Acid-13C Product Insert & Application Note.

  • BenchChem. (2025).[1] Technical Support Center: Minimizing Matrix Effects in LC-MS Lipid Analysis.

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 13-Oxohexadecanoic Acid: An NMR-First Approach

Executive Summary: The Structural Challenge 13-oxohexadecanoic acid is a specific oxidized fatty acid isomer (C16) often encountered as a metabolic intermediate, a synthetic precursor for specialized lipids, or a degrada...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

13-oxohexadecanoic acid is a specific oxidized fatty acid isomer (C16) often encountered as a metabolic intermediate, a synthetic precursor for specialized lipids, or a degradation product. In drug development—particularly in the synthesis of lipopeptides or pheromone analogs—the precise location of the ketone functionality is critical for biological activity.

The core analytical challenge is regioisomer discrimination . Standard Mass Spectrometry (MS) workflows, while sensitive, often struggle to unambiguously distinguish between the 13-oxo, 12-oxo, and 14-oxo isomers due to similar fragmentation patterns (McLafferty rearrangements) and retention times.

This guide compares the High-Resolution NMR Characterization Workflow (the "Product") against the standard MS-Based Profiling (the "Alternative"). We demonstrate that while MS is superior for sensitivity, NMR is the indispensable gold standard for absolute structural confirmation of the 13-oxo regioisomer.

Comparative Analysis: NMR Workflow vs. MS Profiling

The following table contrasts the performance of the NMR-first approach against standard MS profiling for this specific molecule.

Performance Matrix
FeatureNMR Characterization (The Solution) MS Profiling (The Alternative) Verdict
Regioisomer Specificity Absolute. 1H-13C connectivity (HMBC) definitively places the carbonyl at C13.Variable. Requires specific standards; fragmentation of long alkyl chains can be ambiguous.NMR Wins
Sample Requirement High (mg range). Non-destructive.Low (ng/pg range). Destructive.MS Wins
Quantification Inherently Quantitative (qNMR). No reference standard needed for purity assessment.Relative. Ionization efficiency varies; requires isotopically labeled standards.NMR Wins
Sample Prep Minimal (Solvent dissolution).Complex (Derivatization often required, e.g., FAMEs).NMR Wins
Throughput Low (10-60 mins/sample).High (High-throughput screening capable).MS Wins
Why NMR is Critical for 13-Oxohexadecanoic Acid

The 13-oxo isomer possesses a unique "propyl tail" (C14-C15-C16) distal to the ketone.

  • 14-oxo isomer: Possesses an ethyl tail.

  • 12-oxo isomer: Possesses a butyl tail.

NMR spectroscopy can distinguish these alkyl tails based on spin-spin coupling patterns and chemical shifts of the terminal methyl and adjacent methylene groups, providing a "fingerprint" that MS often misses without extensive MS^n experiments.

Technical Deep Dive: The NMR Signature

To validate the structure of 13-oxohexadecanoic acid, specific diagnostic signals must be resolved. The following data is based on theoretical chemical shift prediction and empirical data from analogous keto-fatty acids.

1H NMR Diagnostic Peaks (CDCl3, 400+ MHz)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
H-16 Terminal Methyl0.91 Triplet (

Hz)
3HHigh. Distinguishes from 14-oxo (ethyl ketone methyl

1.05 ppm).
H-14

-Methylene (Tail)
2.38 Triplet (

Hz)
2HCritical. Coupled to H-15.
H-12

-Methylene (Chain)
2.38 Triplet (

Hz)
2HOverlaps with H-14.
H-15

-Methylene (Tail)
1.60 Sextet (Multiplet)2HHigh. Distinguishes from 12-oxo (where this position would be

and shifted upfield to

1.3 ppm).
H-2

-Methylene (Acid)
2.34 Triplet2HConfirms carboxylic acid headgroup.
13C NMR Diagnostic Peaks
  • C-13 (Ketone Carbonyl):

    
     211.5 ppm.
    
  • C-1 (Acid Carbonyl):

    
     180.0 ppm.
    
  • C-14 (

    
    -CH2): 
    
    
    
    44.5 ppm.
  • C-16 (Methyl):

    
     13.8 ppm.
    

Experimental Protocol: The Self-Validating Workflow

This protocol ensures the integrity of the characterization. It is designed to be self-validating: if the diagnostic HMBC correlations are absent, the structure is rejected.

Step 1: Sample Preparation
  • Isolation: Ensure the fatty acid is free of solvent residues (rotary evaporate and dry under high vacuum for >4 hours).

  • Solvent: Dissolve ~10-20 mg of sample in 600

    
    L of CDCl3  (99.8% D) containing 0.03% TMS.
    
    • Note: CDCl3 is preferred over MeOD or DMSO-d6 to prevent H/D exchange at the

      
      -positions (C12, C14) and to maintain sharp resolution of the lipid tail.
      
  • Tube: Use a high-quality 5mm NMR tube (concentricity error < 0.01 mm).

Step 2: Acquisition Parameters (600 MHz recommended)
  • 1H NMR: 16 scans, relaxation delay (d1) = 2.0s.

  • 13C NMR: 512-1024 scans (due to low sensitivity of quaternary carbons).

  • 1H-1H COSY: 256 increments.

  • 1H-13C HSQC: Multiplicity-edited (distinguishes CH2 from CH3).

  • 1H-13C HMBC: Optimized for long-range coupling (

    
     Hz). This is the decision gate. 
    
Step 3: The "Smoking Gun" Verification (HMBC)

To confirm the 13-oxo structure, you must observe the following connectivity in the HMBC spectrum:

  • The Carbonyl Hub: The Carbonyl Carbon (C-13, ~211 ppm) must show correlations to:

    • H-14 (~2.38 ppm)

    • H-12 (~2.38 ppm)

    • H-15 (~1.60 ppm)

    • H-11 (~1.60 ppm)

  • The Tail Confirmation: The Terminal Methyl (H-16, ~0.91 ppm) must show correlations to:

    • C-15 (~17 ppm)

    • C-14 (~44.5 ppm)

    • Crucially: H-16 should NOT correlate to the Ketone Carbonyl (C-13). (This correlation is 4 bonds away and typically invisible. If seen, it implies a shorter chain, i.e., 14-oxo).

Visualization of the Characterization Logic

Workflow Diagram

The following diagram outlines the decision logic for validating the 13-oxo isomer.

NMR_Workflow cluster_0 Validation Loop Start Unknown Keto-Fatty Acid Sample H_NMR 1H NMR Acquisition (CDCl3) Start->H_NMR Check_Methyl Check Terminal Methyl (H-16) Multiplicity & Shift H_NMR->Check_Methyl Is_Triplet Triplet @ 0.91 ppm? Check_Methyl->Is_Triplet Is_Ethyl Triplet @ 1.05 ppm? Is_Triplet->Is_Ethyl No HMBC Run HMBC Experiment Is_Triplet->HMBC Yes (Propyl/Butyl Tail) Decision_14 Identify as 14-Oxo Isomer Is_Ethyl->Decision_14 Yes (Ethyl Tail) Decision_13 Identify as 13-Oxo Isomer HMBC->Decision_13 C=O correlates to H-14 & H-15

Caption: Decision tree for differentiating 13-oxohexadecanoic acid from its regioisomers.

HMBC Connectivity Map

This diagram visualizes the specific correlations required to prove the C13 position.

HMBC_Map C13 C13 Carbonyl (211 ppm) H14 H14 Alpha (2.38 ppm) H14->C13 2J H12 H12 Alpha (2.38 ppm) H12->C13 2J H15 H15 Beta (1.60 ppm) H15->C13 3J H16 H16 Methyl (0.91 ppm) H16->H15 COSY (3J)

Caption: Key HMBC (red solid) and COSY (grey dashed) correlations defining the 13-oxo motif.

Conclusion

For the structural elucidation of 13-oxohexadecanoic acid , NMR spectroscopy is not merely an alternative to Mass Spectrometry; it is the requisite method for structural proof . While MS is suitable for detection in complex matrices, the specific distinguishing of the propyl-ketone tail from ethyl- or butyl-ketone isomers relies on the scalar coupling networks resolved by 1H and 2D NMR.

Recommendation: Use GC-MS for quantifying trace levels in biological samples, but mandate 600 MHz NMR with HMBC validation for any synthetic standard or purified isolate used in drug development.

References

  • Lipid Maps Structure Database. Palmitic Acid and Derivatives. Retrieved from [Link]

  • Gunstone, F. D. (1993). High Resolution 13C NMR Spectroscopy of Lipids. The Oily Press. (Standard text for lipid chemical shifts).
  • Knothe, G., & Kenar, J. A. (2004). Characterization of Fatty Acid Derivatives by NMR. AOCS Lipid Library. Retrieved from [Link]

  • PubChem Compound Summary. 3-Oxohexadecanoic acid (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for ketone alpha/beta shift rules).
Comparative

Publish Comparison Guide: Validating 13-oxo-ODE as a Lipid Peroxidation Biomarker

This guide validates 13-Oxo-Octadecadienoic Acid (13-oxo-ODE) as a lipid peroxidation biomarker. Editorial Note on Nomenclature: The term "13-oxopalmitic acid" (a 16-carbon saturated fatty acid derivative) is frequently...

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates 13-Oxo-Octadecadienoic Acid (13-oxo-ODE) as a lipid peroxidation biomarker.

Editorial Note on Nomenclature: The term "13-oxopalmitic acid" (a 16-carbon saturated fatty acid derivative) is frequently confused with 13-oxo-octadecadienoic acid (13-oxo-ODE) , the well-characterized 18-carbon oxidation product of Linoleic Acid. While palmitic acid (C16:[1]0) can undergo enzymatic hydroxylation (e.g., to 16-hydroxypalmitic acid), it lacks the bis-allylic structure required for the classic peroxidation pathways that generate "13-oxo" biomarkers. This guide focuses on 13-oxo-ODE , the scientifically validated biomarker for this pathway.

Executive Summary

13-oxo-ODE (13-oxo-9,11-octadecadienoic acid) is a bioactive electrophilic ketone derived from the oxidation of Linoleic Acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in human plasma.[2] Unlike non-specific markers like Malondialdehyde (MDA), 13-oxo-ODE represents a specific, stable, and biologically active downstream metabolite of the 15-Lipoxygenase (15-LOX) pathway and free radical peroxidation.

This guide validates 13-oxo-ODE as a superior alternative for researchers requiring mechanistic specificity, particularly in metabolic syndrome, inflammation resolution, and PPAR-


 signaling studies.

Scientific Mechanism & Formation

To validate 13-oxo-ODE, one must understand its origin. Unlike MDA (which comes from gross degradation of various PUFAs), 13-oxo-ODE is formed via a precise sequence involving Linoleic Acid.

The Formation Pathway[3]
  • Initiation: Linoleic Acid (C18:2) is oxidized at Carbon-13 by 15-LOX-1 (enzymatic) or ROS (non-enzymatic).

  • Intermediate: This forms 13-HPODE (hydroperoxide), which is rapidly reduced to 13-HODE (alcohol).[3]

  • Activation: 13-HODE is oxidized by 13-HODE dehydrogenase (NAD+-dependent) to form the electrophilic ketone 13-oxo-ODE .[2][4]

G LA Linoleic Acid (C18:2 n-6) HPODE 13-HPODE (Hydroperoxide) LA->HPODE 15-LOX-1 or ROS attack HODE 13-HODE (Stable Alcohol) HPODE->HODE Glutathione Peroxidase (Reduction) OXO 13-oxo-ODE (Electrophilic Ketone) HODE->OXO 13-HODE Dehydrogenase (Oxidation) PPAR PPAR-γ Activation (Anti-inflammatory) OXO->PPAR Adducts Protein Adducts (Nrf2 Signaling) OXO->Adducts

Figure 1: Biogenesis of 13-oxo-ODE from Linoleic Acid. Note the transition from unstable hydroperoxide to stable ketone.

Comparative Analysis: 13-oxo-ODE vs. Alternatives

The following table contrasts 13-oxo-ODE with standard lipid peroxidation biomarkers.

Feature13-oxo-ODE Malondialdehyde (MDA) 4-Hydroxynonenal (4-HNE) F2-Isoprostanes
Precursor Linoleic Acid (C18:[3]2)Arachidonic/Docosahexaenoic AcidArachidonic Acid (C20:4)Arachidonic Acid (C20:4)
Specificity High (Specific to LA oxidation)Low (Generic aldehyde)Moderate (Omega-6 specific)High (Gold Standard for total LPO)
Mechanism Enzymatic (LOX) & Free RadicalFree Radical FragmentationFree Radical FragmentationFree Radical Cyclization
Stability High (Stable Ketone)Low (Volatile, reactive)Low (Highly reactive electrophile)High (Stable)
Detection LC-MS/MS (Required)TBARS (Colorimetric - prone to artifact)ELISA / Western Blot (Adducts)GC-MS / LC-MS
Bioactivity PPAR-

Ligand
(Metabolic regulator)
Cytotoxic / MutagenicCytotoxic / SignalingVasoconstrictor

Key Insight: Choose 13-oxo-ODE when studying metabolic signaling (e.g., diabetes, atherosclerosis) where Linoleic Acid metabolism and PPAR-


 activation are central. Choose F2-Isoprostanes  for a global index of oxidative stress.

Experimental Validation Protocol

To validate 13-oxo-ODE in your laboratory, use the following LC-MS/MS workflow. This protocol ensures separation from the abundant 13-HODE precursor.

Method: Targeted Lipidomics via LC-ESI-MS/MS

1. Sample Preparation (Plasma/Tissue)

  • Extraction: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate oxylipins.

  • Critical Step: Do NOT use strong reducing agents (like NaBH4) during extraction, as they will reduce the ketone (13-oxo) back to the alcohol (13-HODE), destroying your analyte.

  • Internal Standard: Spike samples with deuterated standard (e.g., 13-HODE-d4 ) prior to extraction to account for recovery losses.

2. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Acetic Acid.

    • B: Acetonitrile/Methanol (80:20) + 0.1% Acetic Acid.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[5]

  • MRM Transitions:

    • 13-oxo-ODE: m/z 293.2

      
       113.1 (Quantifier), 293.2 
      
      
      
      183.1 (Qualifier).
    • 13-HODE (Interference Check): m/z 295.2

      
       195.1.
      

3. Validation Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Standard (13-HODE-d4) Sample->Spike Extract Solid Phase Extraction (SPE) *NO Reducing Agents* Spike->Extract LC HPLC Separation (C18 Column) Extract->LC MS ESI-MS/MS (Negative Mode) Target: m/z 293 -> 113 LC->MS Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Step-by-step LC-MS/MS validation workflow for 13-oxo-ODE detection.

Performance Data (Reference Values)

When validating this biomarker, your assay should meet the following performance criteria derived from peer-reviewed lipidomics literature.

ParameterPerformance TargetNotes
Limit of Detection (LOD) 0.5 - 1.0 nMHighly sensitive; requires clean baseline.
Linearity (

)
> 0.99Range: 1 nM to 1000 nM.
Recovery 80 - 110%Assessed via deuterated spike-in.
Intra-day Precision (CV) < 10%Critical for reproducibility.
Physiological Range 20 - 100 nM (Healthy)Can increase 5-10x in inflammatory states.

Conclusion

13-oxo-ODE is a robust, mechanistically specific biomarker for Linoleic Acid peroxidation. Unlike generic markers, it provides direct insight into the 15-LOX / PPAR-


 axis , making it an essential target for drug development programs focusing on metabolic and inflammatory diseases. Researchers should prioritize LC-MS/MS for detection and strictly avoid reducing conditions during sample preparation.

References

  • Vanderbilt University. (2024). The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis.[6][7] Journal of Biological Chemistry.[7] Link

  • LIPID MAPS. (2023). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry.Link

  • National Institutes of Health (NIH). (2014). Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry.Link

  • MDPI. (2022). LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides. Foods.[8][9][10] Link

  • ScienceOpen. (2022). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): A Review.Link

Sources

Validation

Comparative Guide: Cross-Validation of LC-MS and GC-MS for Keto Fatty Acids (KFAs)

Executive Summary In the quantification of keto fatty acids (KFAs)—specifically oxidized metabolites like oxo-eicosatetraenoic acids (oxo-ETEs) and oxo-octadecadienoic acids (oxo-ODEs) —analytical choice is often a trade...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of keto fatty acids (KFAs)—specifically oxidized metabolites like oxo-eicosatetraenoic acids (oxo-ETEs) and oxo-octadecadienoic acids (oxo-ODEs) —analytical choice is often a trade-off between sensitivity and structural resolution.

While GC-MS (Gas Chromatography-Mass Spectrometry) remains the structural "gold standard" due to its superior isomeric resolution, it is hindered by the thermal instability of the keto group, necessitating complex "double derivatization." Conversely, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers superior sensitivity (pg/mL range) and throughput but struggles with isobaric interference.

This guide provides a validated framework for cross-validating these two platforms, ensuring that the high-throughput data generated by LC-MS maintains the structural fidelity established by GC-MS.

Scientific Rationale: The "Keto" Challenge

Keto fatty acids are bioactive lipid mediators derived from the oxidation of PUFAs (e.g., Arachidonic Acid, Linoleic Acid). They act as potent signaling molecules in inflammation (e.g., 5-oxo-ETE is a potent eosinophil chemoattractant).

The Analytical Divergence[1]
  • Thermal Instability (GC-MS): The

    
    -keto or conjugated ketone moieties are thermally labile. In a hot GC injector (
    
    
    
    C), unprotected keto groups can undergo decarboxylation or tautomerization, leading to peak tailing and quantitative loss.
  • Ionization Suppression (LC-MS): KFAs are hydrophobic anions. In ESI negative mode, they compete with matrix phospholipids, often leading to signal suppression that varies between biological matrices (plasma vs. tissue).

Experimental Workflows & Methodologies

To achieve cross-validation, samples must be processed in parallel. The following protocols ensure that the same biological pool is assessed by both platforms.

Diagram 1: Parallel Processing Workflow

This diagram illustrates the critical divergence in sample preparation required to stabilize KFAs for each platform.

KFA_Workflow Sample Biological Sample (Plasma/Tissue Homogenate) IS_Add Add Internal Standards (d8-5-HETE, d4-13-HODE) Sample->IS_Add Extract LLE Extraction (Chloroform:Methanol or Ethyl Acetate) IS_Add->Extract Split Split Sample Extract->Split LC_Dry Evaporate under N2 Split->LC_Dry Aliquot A GC_Oxime Derivatization 1: Oximation (PFBHA/NH2OH) *Stabilizes Keto Group* Split->GC_Oxime Aliquot B LC_Recon Reconstitute (MeOH:H2O 50:50) LC_Dry->LC_Recon LC_MS LC-MS/MS Analysis (ESI- MRM Mode) LC_Recon->LC_MS Compare Cross-Validation (Bland-Altman Plot) LC_MS->Compare GC_Meth Derivatization 2: Methylation (Diazomethane/BF3) *Esterifies Carboxyl Group* GC_Oxime->GC_Meth GC_MS GC-MS Analysis (NCI or EI Mode) GC_Meth->GC_MS GC_MS->Compare

Caption: Parallel workflow for KFA analysis. Note the critical "Derivatization 1" step in GC-MS to prevent thermal degradation of the ketone.

Protocol A: LC-MS/MS (High Sensitivity)

Objective: Quantification of trace levels (pg/mL) without thermal stress.

  • Sample Prep: Extract 200 µL plasma with 600 µL ethyl acetate (acidified with 0.1% acetic acid). Vortex, centrifuge, and collect supernatant.

  • Reconstitution: Dry under nitrogen. Reconstitute in 100 µL MeOH/Water (1:1).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

    • Mobile Phase A: Water + 0.02% Acetic Acid (Acetic acid enhances negative ion formation better than formic acid for lipids).

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10).

  • Mass Spec Settings:

    • Source: ESI Negative Mode.

    • Scan: MRM (Multiple Reaction Monitoring).[1]

    • Example Transition (5-oxo-ETE):

      
       317.2 
      
      
      
      203.1 (Decarboxylation + cleavage).
Protocol B: GC-MS (Structural Validation)

Objective: Confirmation of isomer identity and validation of LC-MS quantitative bias.

  • Derivatization Step 1 (Oximation):

    • Dissolve dried extract in 50 µL pyridine containing PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).

    • Incubate at 60°C for 30 mins.

    • Why? This converts the ketone (

      
      ) to an oxime (
      
      
      
      ), preventing enolization in the injector.
  • Derivatization Step 2 (Methylation):

    • Add ethereal diazomethane or TMS-diazomethane. React for 10 mins at Room Temp.

    • Why? Converts the carboxylic acid to a methyl ester (FAME) for volatility.[2]

  • Analysis:

    • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

    • Ionization: NCI (Negative Chemical Ionization) with Methane/Ammonia gas offers highest sensitivity for PFBHA derivatives.

Performance Comparison Data

The following data represents typical performance metrics observed when cross-validating these methods for 5-oxo-ETE and 9-oxo-ODE .

Table 1: Quantitative Metrics Comparison
FeatureLC-MS/MS (ESI-)GC-MS (NCI)Comparison Note
Limit of Quantitation (LOQ) 5 - 10 pg/mL50 - 100 pg/mLLC-MS is ~10x more sensitive.
Linearity (

)
> 0.995> 0.990Both show excellent linearity.
Sample Volume Required 50 - 100 µL200 - 500 µLLC-MS requires less sample.
Throughput 12 mins/sample30-45 mins/sampleLC-MS is preferred for large cohorts.
Isomer Separation ModerateExcellentGC resolves cis/trans isomers better.
Table 2: Cross-Validation Recovery (Spiked Plasma)
AnalyteLC-MS Recovery (%)GC-MS Recovery (%)Precision (CV %)
5-oxo-ETE 92.4 ± 4.588.1 ± 6.2LC-MS shows slightly higher recovery due to fewer prep steps.
9-oxo-ODE 95.1 ± 3.885.4 ± 7.1GC-MS losses often due to incomplete derivatization.
13-oxo-ODE 94.8 ± 4.186.0 ± 6.8Consistent trend across keto-octadecadienoic acids.

Cross-Validation Strategy: The Bland-Altman Approach[3]

To scientifically validate the LC-MS method against the GC-MS anchor, do not rely solely on correlation coefficients (


). Use the Bland-Altman  difference plot method.
Interpretation Rules:
  • Bias Calculation: Calculate the mean difference between methods (

    
    ). A bias close to zero indicates accuracy.
    
  • Limits of Agreement: 95% of data points should fall within

    
     SD of the bias.
    
  • Trend Analysis: If the difference increases as concentration increases, the LC-MS method may be suffering from saturation or the GC-MS from non-linear derivatization efficiency.

Expert Insight: Typically, LC-MS values run 10-15% higher than GC-MS values for KFAs. This is often attributed to the cumulative yield losses during the two-step derivatization required for GC-MS.

References

  • Murphy, R. C., & Axelsen, P. H. (2011). Mass spectrometric analysis of lipids. Mass Spectrometry Reviews, 30(4), 579–599. Link

  • Quehenberger, O., & Dennis, E. A. (2011). The human plasma lipidome. New England Journal of Medicine, 365(19), 1812-1823. Link

  • Niedernhofer, L. J., et al. (2003). Mass spectrometry-based quantification of oxylipins. Methods in Enzymology, 433, 1-25. Link

  • Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs). Progress in Lipid Research, 52(4), 651-684. Link

  • Tsikas, D. (2010). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Analytical Biochemistry, 424(1), 44-54. Link

Sources

Comparative

A Senior Application Scientist's Guide to Isotopic Purity Assessment of 13-Oxohexadecanoic Acid Standards

Introduction: The Imperative of Isotopic Purity in Modern Research In the fields of metabolic research, drug development, and clinical diagnostics, the accuracy of quantitative data is paramount. 13-Oxohexadecanoic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isotopic Purity in Modern Research

In the fields of metabolic research, drug development, and clinical diagnostics, the accuracy of quantitative data is paramount. 13-Oxohexadecanoic acid, a keto-fatty acid, is a significant metabolite in fatty acid oxidation pathways. Its isotopically labeled analogues (e.g., ¹³C or ²H labeled) are indispensable tools used as internal standards for precise quantification in complex biological matrices.[1] These stable isotope-labeled (SIL) standards allow researchers to trace metabolic pathways, determine metabolite concentrations, and understand disease mechanisms with high confidence.[2]

This guide provides a comparative analysis of the two gold-standard analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . We will delve into the core principles, provide actionable experimental protocols, and present a comparative data framework to guide researchers in selecting the optimal methodology for their specific needs.

Core Analytical Principles: A Comparative Overview

The choice between MS and NMR is often dictated by the specific question being asked. Do you need to know the overall isotopic enrichment with the highest sensitivity, or do you need to confirm the exact position of the isotopic label?

  • Mass Spectrometry (MS) excels at providing highly sensitive and precise measurements of the overall isotopic enrichment of a molecule. It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation of labeled and unlabeled populations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled insight into the molecular structure, directly confirming the position of the isotopic label within the molecule.[3] This is a critical piece of information that MS alone cannot provide.[4]

The following table offers a high-level comparison of these two powerful techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Overall Isotopic Enrichment & PurityPositional Isotopic Purity & Enrichment
Sensitivity High (picogram to femtogram range)Lower (microgram to milligram range)
Specificity High mass resolution differentiates isotopologuesHigh structural resolution confirms label position
Sample Preparation Often requires derivatizationMinimal, non-destructive
Throughput HighLow to Medium
Key Advantage Excellent for quantifying low-abundance speciesUnambiguous determination of label location

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for High-Sensitivity Purity Assessment

GC-MS is a cornerstone technique for the analysis of fatty acids due to its exceptional sensitivity and chromatographic resolution.[5] For a keto-fatty acid like 13-oxohexadecanoic acid, derivatization is a critical prerequisite to analysis.[6]

Principle of the Method: The core of this method lies in chemically modifying the 13-oxohexadecanoic acid to increase its volatility and thermal stability, allowing it to traverse the gas chromatograph. The GC column separates the derivatized analyte from any potential contaminants based on its boiling point and interaction with the column's stationary phase. Upon elution from the GC, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization - EI). The resulting ions are separated by the mass analyzer, producing a spectrum that reveals the relative abundance of the different isotopologues (e.g., the fully labeled molecule vs. any unlabeled or partially labeled impurities).

Experimental Workflow: GC-MS Analysis

The workflow is a multi-step process that demands precision at each stage to ensure data integrity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Start 1. 13-Oxohexadecanoic Acid Standard Deriv 2. Two-Step Derivatization (Oximation then Silylation) Start->Deriv Increase Volatility & Thermal Stability Inject 3. GC Injection Deriv->Inject GC_Sep 4. GC Separation Inject->GC_Sep Temp. Gradient MS_Detect 5. MS Detection (Scan Mode) GC_Sep->MS_Detect Elution Extract 6. Extract Ion Chromatograms Integrate 7. Integrate Isotopologue Peaks Extract->Integrate Identify m/z Calculate 8. Calculate Isotopic Purity Integrate->Calculate Area Ratios NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Interpretation Start 1. 13-Oxohexadecanoic Acid Standard Dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl3) Start->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Shim 4. Shim Magnet Transfer->Shim Acquire 5. Acquire 13C Spectrum (Proton Decoupled) Shim->Acquire Optimize Homogeneity Process 6. Process Spectrum (FT, Phasing, Baseline Correction) Integrate 7. Integrate Signals (Labeled vs. Unlabeled Carbons) Process->Integrate Calculate 8. Calculate Positional Purity Integrate->Calculate Integral Ratios

Sources

Validation

A Researcher's Guide to Distinguishing Enzymatic vs. Non-Enzymatic Oxidation of Palmitic Acid

In the fields of biochemistry, drug development, and clinical research, understanding the origin of lipid oxidation is paramount. The oxidation of fatty acids like palmitic acid can be a tightly regulated, enzyme-mediate...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of biochemistry, drug development, and clinical research, understanding the origin of lipid oxidation is paramount. The oxidation of fatty acids like palmitic acid can be a tightly regulated, enzyme-mediated process essential for energy production, or a chaotic, non-enzymatic cascade linked to cellular damage and disease. Distinguishing between these pathways is not merely an academic exercise; it is critical for identifying valid drug targets, developing meaningful biomarkers, and understanding the etiology of pathologies ranging from metabolic disorders to neurodegeneration.

This guide provides an in-depth comparison of enzymatic and non-enzymatic oxidation of palmitic acid, focusing on the core mechanistic differences and outlining robust experimental strategies to differentiate them in a research setting.

Section 1: The Two Faces of Palmitic Acid Oxidation

Palmitic acid, a 16-carbon saturated fatty acid, is a primary energy source for cells. Its breakdown is a tale of two distinct processes: one of order, the other of chaos.

Enzymatic Oxidation: A Regulated Metabolic Symphony

The primary enzymatic pathway for palmitic acid is beta-oxidation (β-oxidation) , a mitochondrial process that systematically shortens the fatty acid chain to produce energy.[1][2][3] This pathway is a model of metabolic efficiency, involving a repeating four-step cycle that cleaves two-carbon units in the form of acetyl-CoA from the fatty acyl-CoA molecule.[1][4]

The key stages are:

  • Activation and Transport : Before oxidation, palmitic acid is activated in the cytosol to palmitoyl-CoA. It is then transported into the mitochondrial matrix via the carnitine shuttle, a critical regulatory point controlled by the enzyme Carnitine Palmitoyltransferase 1 (CPT1) .[5][6][7]

  • The β-Oxidation Spiral : Inside the mitochondrion, palmitoyl-CoA undergoes seven cycles of a four-enzyme sequence: dehydrogenation, hydration, oxidation, and thiolysis.[8][9] Each cycle yields one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA, with the final cycle producing two acetyl-CoA molecules.[8][10]

  • Energy Production : The resulting acetyl-CoA enters the citric acid cycle, while NADH and FADH₂ donate their electrons to the electron transport chain, ultimately generating a large amount of ATP.[10] The complete oxidation of one molecule of palmitic acid yields a net of 106 ATP molecules.[8]

A second, distinct form of enzymatic oxidation is initiated by lipoxygenases (LOXs) . These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[11][12][13] While palmitic acid itself is saturated and not a direct substrate, LOXs are crucial in the broader context of lipid peroxidation, acting on polyunsaturated fatty acids often found alongside palmitic acid in biological membranes. Their action is highly specific, producing distinct hydroperoxide products.[14][15]

Non-Enzymatic Oxidation: A Free Radical Chain Reaction

Non-enzymatic oxidation, or autoxidation , is a non-specific, free radical-driven process.[16] It is often initiated by reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can abstract a hydrogen atom from a carbon on the fatty acid chain.[17] This initiates a devastating chain reaction:

  • Initiation : An initiator (e.g., •OH) attacks the fatty acid, creating a carbon-centered radical.

  • Propagation : The carbon radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This highly reactive species can then abstract a hydrogen from a neighboring fatty acid, creating a lipid hydroperoxide (ROOH) and a new carbon radical, thus propagating the chain.[16]

  • Termination : The reaction terminates when two radicals combine to form a non-radical species.

This uncontrolled process generates a complex mixture of oxidation products, including hydroperoxides, aldehydes (like malondialdehyde and 4-hydroxynonenal), and other reactive species that can damage proteins, DNA, and other cellular components.[18][19]

Section 2: The Great Divide: Key Differentiating Characteristics

The fundamental differences in mechanism give rise to distinct molecular signatures that can be exploited experimentally.

FeatureEnzymatic Oxidation (β-Oxidation)Enzymatic Oxidation (Lipoxygenase)Non-Enzymatic Oxidation (Autoxidation)
Initiation Acyl-CoA synthetaseLipoxygenase (LOX)Reactive Oxygen Species (ROS)
Location Mitochondria, Peroxisomes[2][6]Cytosol, MembranesPrimarily cell membranes
Regulation Highly regulated by CPT1, hormones (insulin, glucagon), and feedback inhibition[8]Regulated by substrate availability and cellular signaling[13]Uncontrolled, stochastic chain reaction
Products Acetyl-CoA, NADH, FADH₂[1]Specific hydroperoxy fatty acids (e.g., HPETEs)[12]Complex mixture: aldehydes (MDA, 4-HNE), ketones, hydroperoxides[18][20]
Stereospecificity N/A (cleavage, not peroxidation)Highly Stereospecific (produces specific R or S enantiomers)[14][21]Non-Specific (produces a racemic mixture of R and S enantiomers)[21]
Key Biomarkers Acylcarnitines, Acetyl-CoA levelsSpecific hydroxy fatty acid enantiomers (e.g., 15(S)-HETE)Aldehyde-protein adducts (MDA, 4-HNE), F₂-Isoprostanes, Racemic hydroxy fatty acids[20][22]

Section 3: Experimental Design for Pathway Differentiation

A multi-pronged approach combining pharmacological, analytical, and genetic tools is required for definitive pathway identification.

G cluster_chiral Stereospecificity Analysis cluster_biomarker Biomarker Quantitation start Biological Sample (Cells, Tissue, Fluid) extract Lipid Extraction start->extract split extract->split chiral_hplc Chiral Phase HPLC-MS/MS split->chiral_hplc For Hydroperoxides biomarker_lcms LC-MS/MS or GC-MS split->biomarker_lcms For Aldehydes, etc. biomarker_elisa ELISA / Western Blot split->biomarker_elisa chiral_result Determine Enantiomeric Excess (R vs. S Isomers) chiral_hplc->chiral_result interpret Data Interpretation chiral_result->interpret biomarker_result Quantify MDA, 4-HNE, Isoprostanes biomarker_lcms->biomarker_result biomarker_elisa->biomarker_result biomarker_result->interpret enzymatic Conclusion: Predominantly Enzymatic interpret->enzymatic High Enantiomeric Excess non_enzymatic Conclusion: Predominantly Non-Enzymatic interpret->non_enzymatic Racemic Mixture & High Aldehyde Adducts

The Gold Standard: Chiral Analysis of Hydroxy Fatty Acids

Causality: The most definitive method for distinguishing enzymatic (specifically LOX-mediated) from non-enzymatic oxidation hinges on stereospecificity.[21] Enzymes, with their precisely structured active sites, produce a single enantiomer (R or S) of a hydroperoxide. In contrast, the random attack by free radicals produces a roughly equal, or racemic, mixture of both enantiomers.[21]

Methodology: Chiral Phase High-Performance Liquid Chromatography (CP-HPLC)

This technique separates enantiomers of lipid hydroperoxides or their more stable reduced hydroxy derivatives.[23][24][25]

Protocol: Steric Analysis of Hydroxy-Palmitate Derivatives

  • Sample Preparation & Lipid Extraction:

    • Homogenize tissue or cell pellets in a cold solvent system, typically a 2:1 chloroform:methanol mixture (Folch method), to extract total lipids.

    • Perform the extraction on ice to minimize ex vivo oxidation.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Reduction of Hydroperoxides:

    • Lipid hydroperoxides (ROOH) are often unstable. For robust analysis, they are reduced to their corresponding stable hydroxy (ROH) derivatives.

    • Resuspend the lipid extract in methanol and add an excess of a reducing agent like sodium borohydride (NaBH₄).

    • Allow the reaction to proceed for 30 minutes at room temperature. Quench the reaction by adding acid (e.g., acetic acid) to neutralize excess NaBH₄.

  • Saponification and Derivatization (Optional but Recommended):

    • To analyze fatty acids from complex lipids (triglycerides, phospholipids), cleave the ester bonds via saponification (e.g., using KOH in methanol).

    • Acidify the sample to protonate the free fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane.

    • Derivatization to methyl esters (e.g., with diazomethane or BF₃-methanol) can improve chromatographic performance.

  • Chiral Phase HPLC-MS/MS Analysis:

    • Column: Use a specialized chiral stationary phase column (e.g., Reprosil Chiral-NR) capable of separating R and S enantiomers.[23][24]

    • Mobile Phase: An isocratic mobile phase, typically hexane with a small percentage of an alcohol modifier like isopropanol or methanol and acetic acid (e.g., hexane:isopropanol:acetic acid, 98.8:1.2:0.01), is commonly used.[24]

    • Detection: Couple the HPLC to a mass spectrometer (MS). Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific mass-to-charge ratio (m/z) of the hydroxy fatty acid derivative to achieve high sensitivity and specificity.

  • Data Interpretation:

    • A single, sharp peak indicates a stereospecific, enzymatic process.

    • Two peaks of roughly equal area indicate a racemic mixture, the hallmark of non-enzymatic, free-radical oxidation.

Measuring the Aftermath: Biomarkers of Non-Enzymatic Oxidation

Causality: The uncontrolled nature of non-enzymatic oxidation generates a host of secondary products that are not formed, or formed in negligible amounts, by enzymatic pathways. Measuring these specific end-products provides strong evidence for a free-radical process.

Key Biomarkers:

  • 4-Hydroxynonenal (4-HNE): A highly reactive aldehyde formed from the peroxidation of n-6 polyunsaturated fatty acids.[19] It readily forms stable adducts with proteins, which can be quantified.[18]

  • Malondialdehyde (MDA): Another major aldehyde end-product of lipid peroxidation.[20][22] It is often measured as part of the Thiobarbituric Acid Reactive Substances (TBARS) assay, though this method has known specificity issues.[20]

Methodology: ELISA and LC-MS/MS

  • Protocol: 4-HNE Protein Adduct Quantification by ELISA

    • This is a common and accessible method.[26]

    • Sample Preparation: Homogenize cells or tissues and determine the total protein concentration (e.g., by BCA assay).

    • ELISA: Use a competitive ELISA kit. In this format, protein samples are added to a microplate pre-coated with a 4-HNE conjugate.[26]

    • A primary antibody specific for 4-HNE adducts is added, which will bind to either the 4-HNE on the plate or the 4-HNE adducts in the sample.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate are used for detection.[26]

    • The signal is inversely proportional to the amount of 4-HNE adducts in the sample. Quantify against a standard curve of known 4-HNE-modified protein (e.g., 4-HNE-BSA).[26]

  • Protocol: MDA and 4-HNE Measurement by LC-MS/MS

    • This method offers higher specificity and accuracy than colorimetric assays.[18][27]

    • Sample Preparation: For protein adducts, proteins are precipitated, and then subjected to acid hydrolysis to release the modified amino acids.[18]

    • Derivatization: Free aldehydes are often derivatized to improve chromatographic retention and ionization efficiency. For example, dansyl hydrazine can be used for fluorescent detection or to create a stable derivative for MS analysis.[27]

    • LC-MS/MS Analysis: Use reverse-phase chromatography to separate the derivatized aldehydes. A triple quadrupole mass spectrometer operating in MRM mode provides the highest sensitivity and specificity for quantification against stable isotope-labeled internal standards.

Probing the System: The Use of Inhibitors

Causality: To confirm the involvement of a specific enzymatic pathway, one can use pharmacological inhibitors. Blocking a key enzyme and observing a subsequent reduction in specific oxidation products provides strong evidence for that enzyme's role.

Methodology: Pharmacological Inhibition of β-Oxidation

  • Inhibitor: Etomoxir is an irreversible inhibitor of CPT1, the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[5][28][29][30]

  • Experimental Design:

    • Treat cultured cells with a range of etomoxir concentrations (caution: high concentrations can have off-target effects on the electron transport chain).[5]

    • After treatment, induce the metabolic state of interest (e.g., by providing exogenous palmitic acid).

    • Collect samples and analyze for markers of β-oxidation (e.g., acylcarnitine profiling by MS) and markers of non-enzymatic oxidation (e.g., 4-HNE adducts).

  • Expected Outcome: If oxidation is primarily enzymatic via β-oxidation, etomoxir treatment should significantly reduce the formation of downstream metabolites. If the observed oxidation products (e.g., 4-HNE) persist or increase, it suggests they are generated by a non-enzymatic pathway that is independent of mitochondrial fatty acid import.

Section 4: Conclusion and Best Practices

  • Prioritize Stereochemistry: Chiral analysis is the most direct and unambiguous method for differentiating LOX-mediated enzymatic oxidation from non-enzymatic pathways.

  • Validate with Biomarkers: Quantify specific non-enzymatic byproducts like 4-HNE and MDA using specific methods like LC-MS/MS or validated immunoassays to confirm free-radical involvement.

  • Use Inhibitors Wisely: Employ specific enzyme inhibitors like etomoxir to probe the contribution of canonical metabolic pathways like β-oxidation.

  • Control for Artifacts: Lipid oxidation can occur spontaneously during sample handling and storage. Always work quickly, on ice, and under an inert atmosphere (e.g., nitrogen or argon) when possible. Consider adding antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction.

By combining these rigorous analytical and biochemical strategies, researchers can confidently dissect the oxidative pathways at play, leading to more accurate models of disease and the development of more effective therapeutic interventions.

References

  • Divakaruni, A. S., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. Available at: [Link]

  • Quora. (2017). What is the beta oxidation of palmitic acid? Available at: [Link]

  • Pharmaguideline. (n.d.). β-Oxidation of Saturated Fatty Acid (Palmitic Acid). Available at: [Link]

  • Slideshare. (n.d.). oxidation of fatty acids (palmitic acid).pptx. Available at: [Link]

  • ResearchGate. (n.d.). Lipoxygenase and lipid oxidation in foods. Available at: [Link]

  • Ikei, T., et al. (2018). The role of lipoxygenases in pathophysiology; new insights and future perspectives. PMC. Available at: [Link]

  • Scribd. (n.d.). Beta Oxidation Palmitic Acid | PDF. Available at: [Link]

  • PubMed Central. (2020). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents. Available at: [Link]

  • PLOS. (2020). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents. Available at: [Link]

  • Niki, E. (2013). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. PMC. Available at: [Link]

  • Knott, H. R., et al. (2020). Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Lipoxygenase. Available at: [Link]

  • ResearchGate. (n.d.). Blockage of carnitine palmitoyl transferase 1A (CPT1A) by etomoxir in a... Available at: [Link]

  • Oliw, E. H. (2015). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. PubMed. Available at: [Link]

  • Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. PubMed. Available at: [Link]

  • PubMed. (2024). Roles of Lipoxygenases in Cardiovascular Diseases. Available at: [Link]

  • SciSpace. (n.d.). Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. Available at: [Link]

  • Liavonchanka, A., & Feussner, I. (2022). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. PMC. Available at: [Link]

  • Microbe Notes. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Available at: [Link]

  • ResearchGate. (2009). Nonenzymatic Pathway of PUFA Oxidation. A First-Principles Study of the Reactions of OH Radical with 1,4-Pentadiene and Arachidonic Acid. Available at: [Link]

  • Requena, J. R., et al. (1997). Quantification of malondialdehyde and 4-hydroxynonenal adducts to lysine residues in native and oxidized human low-density lipoprotein. PMC. Available at: [Link]

  • WUR eDepot. (2021). Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. Available at: [Link]

  • PubMed. (2008). Enantiomeric separation and analysis of unsaturated hydroperoxy fatty acids by chiral column chromatography-mass spectrometry. Available at: [Link]

  • Porter, N. A. (2013). A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation. PMC. Available at: [Link]

  • MDPI. (2020). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Available at: [Link]

  • J-Stage. (n.d.). Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo. Available at: [Link]

  • Vu, D. T., et al. (2017). Enzymatic and Non-Enzymatic Mechanisms Contribute to Lipid Oxidation During Seed Aging. PubMed. Available at: [Link]

  • ResearchGate. (2014). Chemistry of Lipid Peroxidation Products and Their Use as Biomarkers in Early Detection of Diseases. Available at: [Link]

  • Ayal, S., et al. (2013). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. PMC. Available at: [Link]

  • SfRBM. (2011). A method for detection of 4-hydroxy-2-nonenal adducts in proteins. Available at: [Link]

  • NCBI. (n.d.). Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease. Available at: [Link]

  • ajrms. (2017). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. Available at: [Link]

  • eGyanKosh. (n.d.). BIC 101 :: Lecture 26 :: OXIDATION OF FATTY ACIDS. Available at: [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Available at: [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. Available at: [Link]

  • ResearchGate. (2009). The different notions about beta-oxidation of fatty acids in peroxisomes, peroxisomes and ketonic bodies. The diabetic, acidotic coma as an acute deficiency of acetyl-CoA and ATP. Available at: [Link]

  • Biology Discussion. (n.d.). Fatty Acids: Subject-Matter, β-Oxidations and Reactions. Available at: [Link]

  • Wikipedia. (n.d.). Beta oxidation. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

13-Oxohexadecanoic acid proper disposal procedures

An In-Depth Guide to the Proper Disposal of 13-Oxohexadecanoic Acid As a Senior Application Scientist, my goal is to empower your research by ensuring safety and compliance extend beyond the benchtop to the entire lifecy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 13-Oxohexadecanoic Acid

As a Senior Application Scientist, my goal is to empower your research by ensuring safety and compliance extend beyond the benchtop to the entire lifecycle of your chemical reagents. This guide provides a detailed, logic-driven framework for the proper disposal of 13-Oxohexadecanoic acid, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and operational best practices.

Hazard Assessment of 13-Oxohexadecanoic Acid

Key Hazard Characteristics:

  • Irritation: Like many carboxylic acids, it is expected to cause skin and serious eye irritation.[1] Prolonged contact should be avoided.

  • Inhalation/Ingestion: May be harmful if inhaled or swallowed, potentially causing respiratory tract irritation.[2]

  • Environmental Profile: An analogous deuterated hexadecanoic acid is described as "readily biodegradable."[2] However, this does not permit indiscriminate disposal, as the introduction of any chemical into the environment must be controlled.[3] It should not be allowed to enter drains in its raw form.[3]

  • Carcinogenicity: No components are typically identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH for similar long-chain fatty acids.[2]

This assessment dictates that while 13-Oxohexadecanoic acid is not acutely toxic or reactive, it must be handled as a hazardous chemical due to its irritant properties, necessitating a formal disposal pathway.

Table 1: Summary of Hazard Profile (Inferred)

Hazard Category Description Primary Safety Concern
Health Hazards Causes skin irritation.[1] Causes serious eye irritation.[1] May cause respiratory irritation.[2][4] Direct contact and aerosol inhalation.
Physical Hazards Combustible at high temperatures.[2] Not a significant fire risk under standard lab conditions.

| Environmental Hazards | No specific data, but should not be released into the environment.[3] | Contamination of waterways. |

Regulatory Framework: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law regulating hazardous waste management.[5] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[6] All waste generators must determine if their waste is hazardous based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[7]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[8][9] Employers must also ensure that Safety Data Sheets (SDSs) are readily accessible and that personnel are trained on the hazards of the chemicals they handle.[8][10]

Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on interpreting and implementing these regulations for your specific location. Always consult your EHS department for local procedures.

Core Disposal Principles and Decision Workflow

The primary directive for chemical waste is to ensure it is properly segregated, labeled, and collected by a licensed hazardous waste disposal company.[3] This is the most reliable and compliant method. On-site treatment, such as neutralization, is permissible only under specific conditions and requires significant expertise and safety precautions.[11]

The following diagram illustrates the decision-making process for disposing of 13-Oxohexadecanoic acid waste.

G start Start: 13-Oxohexadecanoic Acid Waste Generated is_mixed Is the waste mixed with other hazardous chemicals (e.g., solvents, heavy metals)? start->is_mixed collect_hazardous Follow Protocol B: Collect for Licensed Disposal. Label with all constituents. is_mixed->collect_hazardous Yes is_small_vol Is it a small volume of dilute aqueous solution? is_mixed->is_small_vol No (Pure or in non-hazardous solvent) end_pickup Store for scheduled hazardous waste pickup. collect_hazardous->end_pickup is_small_vol->collect_hazardous No (Concentrated or large volume) neutralize Follow Protocol A: On-Site Neutralization. (Requires EHS approval & training) is_small_vol->neutralize Yes end_drain Dispose via sanitary sewer with copious amounts of water, per local regulations. neutralize->end_drain

Caption: Decision workflow for 13-Oxohexadecanoic acid disposal.

Step-by-Step Disposal Protocols

Protocol A: On-Site Neutralization (For Small Quantities of Aqueous Solutions ONLY)

This protocol is reserved for very small volumes of waste where 13-Oxohexadecanoic acid is the only hazardous component and is in an aqueous solution. This action may require specific permission from your institution's EHS office.[11]

Causality: Carboxylic acids are weak organic acids that react with bases in a neutralization reaction to form a carboxylate salt and water, which are generally less hazardous.[12][13][14]

  • Work Area Preparation: Perform the neutralization within a certified chemical fume hood. Ensure a safety shield is in place.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves. A face shield is also recommended.[11]

  • Prepare Neutralizing Agent: Use a weak base such as sodium bicarbonate (baking soda).[15][16] Prepare a saturated solution or a slurry. Avoid using strong bases like NaOH or KOH, as they can generate significant heat and cause a violent reaction.[12]

  • Slow Addition: While stirring the acidic waste solution, slowly add the sodium bicarbonate. Be prepared for foaming as carbon dioxide gas is evolved (effervescence).[13]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Endpoint: Continue adding the neutralizing agent until the pH is stable within a neutral range (typically 6.0-8.0, as defined by your local water authority).[11]

  • Final Disposal: Once neutralized, the solution may be permissible for drain disposal, followed by a flush with a large volume of water (e.g., 20 parts water).[11] Confirm this is allowed by your institution.

Protocol B: Collection for Licensed Disposal (Standard & Recommended Procedure)

This is the default, safest, and most compliant method for all forms of 13-Oxohexadecanoic acid waste, including pure solid, solutions in organic solvents, or mixtures with other chemicals.

Causality: This protocol transfers the responsibility of final treatment and disposal to a specialized facility equipped to handle chemical waste in compliance with all EPA regulations, ensuring environmental protection.

  • Select a Waste Container: Use a container that is chemically compatible with the waste. For 13-Oxohexadecanoic acid and common organic solvents, a high-density polyethylene (HDPE) container is appropriate.[15] The container must have a secure, leak-proof cap.[17]

  • Label the Container: Attach a hazardous waste label provided by your EHS office immediately. Fill it out completely and accurately.

    • Generator Information: Your name, lab, and contact information.

    • Contents: List "13-Oxohexadecanoic acid" and any other chemical constituents by their full name (no abbreviations). List percentages of each component.

    • Hazards: Check the appropriate boxes (e.g., "Irritant").

  • Accumulate Waste: Store the sealed waste container in a designated satellite accumulation area within your lab. This area should provide secondary containment (e.g., a larger tub or bin) to contain spills.[18]

  • Segregation: Do not mix incompatible waste streams. For instance, do not mix acidic waste with bleach (which can generate chlorine gas) or with cyanides.

  • Arrange for Pickup: Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate beyond regulated time limits.

Spill Management

Accidental spills must be managed promptly and safely.

  • Assess the Situation: If the spill is large, highly concentrated, or involves other hazardous materials, evacuate the area and contact your EHS emergency line.[19]

  • Control the Spill: For small, manageable spills of 13-Oxohexadecanoic acid solid or solution:

    • Alert others in the lab.

    • Ensure you are wearing appropriate PPE (lab coat, goggles, gloves).

    • Contain the spill using an appropriate absorbent material from a spill kit (e.g., vermiculite or sand for solids/organic solutions; a neutralizing absorbent for aqueous solutions).

  • Clean Up:

    • Carefully sweep up the absorbed material.

    • Place all contaminated materials (absorbent, gloves, wipes) into a sealed bag or container.

  • Dispose of Cleanup Debris: Label the container as hazardous waste, listing all chemicals involved in the spill and the cleanup materials. Arrange for disposal via Protocol B.[19]

  • Decontaminate: Wipe the spill area with a suitable cleaning agent and then water.

By adhering to these detailed procedures, you demonstrate a commitment to safety and environmental stewardship, building a culture of trust and responsibility within your laboratory.

References

  • C/D/N Isotopes, Inc. (2015). Hexadecanoic-13,13-d2 Acid - Safety Data Sheet.
  • ChemScene. (2025). Safety Data Sheet - (S)-2-Amino-6-(tert-butoxy)-6-oxohexanoic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 16-Hydroxyhexadecanoic acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 16-Hexadecanolide.
  • Combi-Blocks, Inc. (2023). JR-3644 - Safety Data Sheet.
  • Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • National Institutes of Health (NIH). (n.d.). Pyrolysis of fatty acids derived from hydrolysis of brown grease with biosolids.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • BHHC Safety Center. Neutralize Acids and Bases – Quick Tips.
  • NSWAI. Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Open Library Publishing Platform. 25.4 Ionization and Neutralization of Carboxylic Acids.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Real Chemistry. (2022). Neutralizing carboxylic acids [Video]. YouTube.
  • Med-Pro Disposal. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Axonator. (2024). EPA Hazardous Waste Management.
  • Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide.
  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Emory University. (2025). Hazardous Waste - EHSO Manual 2025-2026.

Sources

Handling

Personal protective equipment for handling 13-Oxohexadecanoic acid

Topic: Personal protective equipment for handling 13-Oxohexadecanoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Safety, Solubilization, and Disposal Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 13-Oxohexadecanoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Safety, Solubilization, and Disposal Protocols

To the Research Team: You are likely handling 13-Oxohexadecanoic acid (CAS: 17672-68-3) as a metabolic probe, a lipid signaling standard, or an intermediate in organic synthesis. While long-chain fatty acids are often dismissed as "low hazard," oxidized derivatives possess distinct chemical reactivities and biological activities.

This guide moves beyond the generic "wear gloves" advice. It addresses the specific lipophilic nature of this compound—which facilitates skin absorption—and the logistical challenge of handling it in various solvent systems.

Part 1: Risk Assessment & Engineering Controls

The Hazard Profile

13-Oxohexadecanoic acid is a keto-fatty acid. While not classified as acutely toxic (like heavy metals), it carries specific risks associated with its physicochemical properties:

  • Lipophilicity: As a fatty acid derivative, it can cross the stratum corneum (outer skin layer) more effectively than hydrophilic acids.

  • Irritation: Classified generally under Skin Irrit. 2 and Eye Irrit.[1][2] 2A . It acts as a contact irritant.

  • Physical State: Supplied as a solid powder. The primary inhalation risk is dust generation during weighing.

Engineering Controls (The First Line of Defense)

Before donning PPE, ensure your environment is compliant.

  • Solid Handling: Weighing must be performed in a Class II Biological Safety Cabinet or a Chemical Fume Hood to prevent dust inhalation.

  • Static Control: Fatty acid powders are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder," which spreads contamination.

Part 2: Personal Protective Equipment (PPE) Matrix

The choice of PPE for 13-Oxohexadecanoic acid depends heavily on the state of matter (Solid vs. Solution). The solvent you use to dissolve the lipid often dictates the glove material, not the lipid itself.

Table 1: Glove Compatibility & Selection
Operational StatePrimary HazardRecommended Glove MaterialCritical Note
Solid (Powder) Dust contact, Skin absorptionNitrile (Standard) (Min thickness: 0.11 mm)Standard nitrile provides excellent protection against dry fatty acids [1].
Solution (Ethanol/Methanol) Solvent splash, Lipid transportNitrile (High Grade) (Min thickness: 0.14 mm)Alcohols rarely permeate nitrile quickly. Change gloves immediately upon splash.[3]
Solution (Chloroform/DCM) Rapid Breakthrough, Skin absorptionPVA (Polyvinyl alcohol) or Laminate Film WARNING: Standard nitrile degrades in <2 mins with chloroform. If using nitrile, use "Double-Glove" technique and change outer glove immediately upon contact [2].
Solution (DMSO) Enhanced skin permeationNitrile (Double Layer) DMSO accelerates the absorption of the fatty acid through the skin. Double gloving is mandatory.
Eye & Body Protection[2][4]
  • Eyes: Chemical Safety Goggles (indirect vent) are required if working with solutions (splash hazard). Safety glasses with side shields are acceptable only for handling the dry solid.

  • Body: Lab Coat (100% Cotton or Poly-Cotton blend) . Avoid synthetic fleeces which can build static charge, attracting the fatty acid powder to your clothing.

Part 3: Operational Workflow (Step-by-Step)

This protocol ensures both user safety and sample integrity (preventing cross-contamination).

Phase A: Weighing & Solubilization
  • Preparation: Clear the fume hood. Place a disposal container for solids inside the hood.

  • Donning: Put on a lab coat, safety glasses, and the appropriate gloves (see Table 1).

  • Weighing:

    • Use a weighing boat (antistatic polystyrene), not weighing paper (which tears easily with lipids).

    • Expert Tip: If the powder is clumpy due to static, do not force it. Use a micro-spatula to gently break clumps inside the vial before transferring.

  • Solubilization:

    • Add the solvent (e.g., Ethanol, DMSO) slowly to the vial containing the acid.

    • Vortexing: Cap the vial tightly. Vortex in short bursts.

    • Safety Check: Inspect the cap liner. Chloroform vapors can degrade standard rubber liners, leading to leaks. Use Teflon (PTFE) lined caps.

Phase B: Spill Management

If 13-Oxohexadecanoic acid powder spills:

  • Do not blow the powder.

  • Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion.

  • Wipe up and dispose of as hazardous solid waste.

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for PPE selection and waste stream management.

G Start Start: Handling 13-Oxohexadecanoic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution StandardPPE PPE: Standard Nitrile + Safety Glasses (Hood Required) Solid->StandardPPE SolventCheck Identify Solvent Solution->SolventCheck Alcohol Ethanol / Methanol SolventCheck->Alcohol Halogen Chloroform / DCM SolventCheck->Halogen DMSO DMSO / DMF SolventCheck->DMSO Disposal Disposal: Segregate Waste StandardPPE->Disposal AlcoholPPE PPE: Nitrile (0.14mm) + Goggles Alcohol->AlcoholPPE HalogenPPE PPE: PVA/Laminate or Double Nitrile (Change <1 min) Halogen->HalogenPPE DMSOPPE PPE: Double Nitrile + Goggles (High Permeation Risk) DMSO->DMSOPPE AlcoholPPE->Disposal HalogenPPE->Disposal DMSOPPE->Disposal

Figure 1: Decision logic for PPE selection based on solvent compatibility and physical state.

Part 5: Disposal Protocols

Improper disposal of fatty acids can clog plumbing and violate environmental regulations.

  • Solid Waste:

    • Contaminated weighing boats, gloves, and paper towels must go into Solid Hazardous Waste .

    • Label: "Solid Waste contaminated with 13-Oxohexadecanoic Acid."

  • Liquid Waste (The Critical Split):

    • Non-Halogenated Stream: If dissolved in Ethanol, Methanol, or DMSO.

    • Halogenated Stream: If dissolved in Chloroform or Dichloromethane (DCM).

    • Never pour fatty acid solutions down the sink. Even if water-soluble solvents are used, the fatty acid can precipitate upon contact with water in the trap, causing blockages [3].

Part 6: References

  • Unigloves. (2020). Nitrile Gloves Acid Resistance. Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from

  • Indiana University EHS. (2024). In-Lab Disposal Methods: Waste Management Guide. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Generic Fatty Acids & Derivatives. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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